molecular formula C8H7BrO3 B8011587 2-Bromo-5-(hydroxymethyl)benzoic acid CAS No. 1187238-21-6

2-Bromo-5-(hydroxymethyl)benzoic acid

Cat. No.: B8011587
CAS No.: 1187238-21-6
M. Wt: 231.04 g/mol
InChI Key: AWJRTSLWIVNCNW-UHFFFAOYSA-N
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Description

2-Bromo-5-(hydroxymethyl)benzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJRTSLWIVNCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286097
Record name 2-Bromo-5-(hydroxymethyl)benzoic acid
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Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187238-21-6
Record name 2-Bromo-5-(hydroxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187238-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-5-(hydroxymethyl)benzoic acid chemical structure and properties

[1]

Executive Summary & Chemical Identity[2][3]

2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6 ) is a trisubstituted benzene scaffold characterized by three orthogonally reactive functional groups: a carboxylic acid, an aryl bromide, and a benzylic alcohol. This unique substitution pattern—specifically the para relationship between the bromine and the hydroxymethyl group, and the ortho relationship between the bromine and the carboxylic acid—makes it a high-value building block in medicinal chemistry.

It serves as a critical intermediate in the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and antibacterial agents, where it functions as a "hub" for fragment-based drug discovery (FBDD).

Physicochemical Constants[4][5]
PropertyValueNote
CAS Number 1187238-21-6Distinct from 2-bromo-5-hydroxybenzoic acid
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.05 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>50 mg/mL), Methanol, EthanolPoor solubility in water (acidic pH)
pKa (Calc.) ~3.5 (COOH)Enhanced acidity due to ortho-bromo induction
Melting Point 148–152 °C (Lit.)[1][2][3]Varies by crystal polymorph

Synthetic Methodology

While several routes exist, the most robust laboratory-scale protocol involves the chemoselective reduction of 2-bromo-5-formylbenzoic acid . This route avoids the harsh conditions associated with benzylic halogenation/hydrolysis sequences and preserves the aryl bromide.

Protocol: Chemoselective Reduction

Objective: Selective reduction of the formyl group (CHO) to the hydroxymethyl group (CH₂OH) without reducing the carboxylic acid or debrominating the aromatic ring.

Reagents:

  • Precursor: 2-Bromo-5-formylbenzoic acid (CAS 1289007-84-6)

  • Reductant: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (MeOH) / Water (H₂O)

  • Quench: 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-formylbenzoic acid (1.0 eq) in Methanol (10 volumes). If solubility is poor, add Water (2 volumes) and cool to 0 °C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (0.6–1.0 eq) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur. Maintain temperature < 10 °C to prevent esterification or over-reduction.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature (RT). Monitor via TLC (5% MeOH in DCM) or LC-MS. The starting material aldehyde peak should disappear.

  • Quench & Workup:

    • Cool the mixture back to 0 °C.

    • Carefully acidify to pH ~2–3 using 1M HCl. This destroys excess hydride and protonates the carboxylate.

    • Remove methanol under reduced pressure (rotary evaporator).

    • Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically pure enough (>95%) for subsequent steps. Recrystallization can be performed from EtOAc/Hexanes if necessary.

Synthetic Pathway Visualization

SynthesisStart2-Bromo-5-formylbenzoic acid(CAS 1289007-84-6)Product2-Bromo-5-(hydroxymethyl)benzoic acid(CAS 1187238-21-6)Start->ProductChemoselectiveReductionReagentNaBH4, MeOH/H2O0°C to RT

Figure 1: Chemoselective synthesis via aldehyde reduction.[4]

Reactivity Profile & Applications

The versatility of 2-bromo-5-(hydroxymethyl)benzoic acid lies in its orthogonal reactivity . Each functional group can be modified independently, allowing for the rapid generation of chemical libraries.

A. The Aryl Bromide (C-2 Position)
  • Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • Sterics: The ortho-carboxylic acid provides steric bulk but can also act as a directing group in certain C-H activation protocols.

  • Application: Installation of biaryl motifs common in kinase inhibitors.

B. The Carboxylic Acid (C-1 Position)
  • Reactivity: Standard amide coupling (EDC/HOBt, HATU) or esterification.

  • Pro-tip: The acid is often converted to an amide before Suzuki coupling to prevent catalyst poisoning by the free carboxylate.

C. The Benzylic Alcohol (C-5 Position)
  • Reactivity: Can be oxidized back to the aldehyde, converted to a leaving group (mesylate/halide) for SN2 reactions, or etherified.

  • Stability: Stable under standard basic coupling conditions but sensitive to strong oxidants.

Orthogonal Transformation Map

ReactivityCore2-Bromo-5-(hydroxymethyl)benzoic acidSuzukiBiaryl Derivatives(via Suzuki Coupling)Core->SuzukiPd(PPh3)4, Ar-B(OH)2(Reacts at Br)AmideAmides/Esters(via HATU/EDC)Core->AmideR-NH2, Coupling Agent(Reacts at COOH)EtherBenzylic Ethers/Amines(via Activation + SN2)Core->Ether1. MsCl/SOCl22. R-XH (Reacts at OH)

Figure 2: Orthogonal reactivity profile showing three distinct modification vectors.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask or fume hood when handling the solid powder to prevent inhalation.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption, which can make the solid sticky and difficult to weigh.

  • Incompatibilities: Strong oxidizing agents (reacts with benzylic alcohol), strong bases.

References

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-5-formylbenzoic acid (Precursor). National Library of Medicine. Retrieved from [Link]

Whitepaper: Orthogonal Reactivity and Synthetic Utilization of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my experience leading early-stage hit-to-lead campaigns, the strategic selection of chemical building blocks dictates the efficiency of the entire synthetic pipeline. 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6) is a quintessential trifunctional scaffold. Its architecture—comprising an aryl bromide, a carboxylic acid, and a benzylic alcohol—enables orthogonal derivatization without the immediate need for complex protecting-group strategies. This technical guide details the physicochemical profile, the mechanistic rationale for its use, and a field-proven, self-validating protocol for its incorporation into complex molecular architectures via palladium-catalyzed cross-coupling.

Structural & Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in biphasic reaction systems and chromatographic purification. Below is a summary of its core quantitative data,[1],[2]:

PropertyValue
Chemical Name 2-Bromo-5-(hydroxymethyl)benzoic acid
CAS Number 1187238-21-6
Molecular Weight 231.05 g/mol
Molecular Formula C8H7BrO3
SMILES O=C(O)C1=CC(CO)=CC=C1Br
Typical Purity ≥95%

Mechanistic Applications in Drug Discovery

The strategic value of CAS 1187238-21-6 lies in the distinct electronic and steric environments of its three functional groups. As an application scientist, I prioritize scaffolds where experimental causality is clear:

  • C2 Aryl Bromide: Positioned ortho to the electron-withdrawing carboxylic acid, the C–Br bond is highly activated toward oxidative addition by Palladium(0) species. This makes it an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[3].

  • C1 Carboxylic Acid: Can be activated using standard coupling reagents (e.g., HATU, EDC) for amidation. The ortho-bromine provides steric shielding, which slows down the hydrolysis of the resulting active ester, improving coupling yields with bulky amines.

  • C5 Hydroxymethyl Group: A primary benzylic alcohol that can be selectively oxidized to an aldehyde (using MnO2) or converted to a leaving group (e.g., via SOCl2) for subsequent nucleophilic displacement.

OrthogonalReactivity Center 2-Bromo-5-(hydroxymethyl) benzoic acid CAS: 1187238-21-6 COOH C1: Carboxylic Acid (Amidation / Esterification) Center->COOH HATU, DIPEA, Amine Br C2: Aryl Bromide (Pd-Catalyzed Cross-Coupling) Center->Br Pd(dppf)Cl2, R-B(OH)2 CH2OH C5: Hydroxymethyl (Oxidation / Substitution) Center->CH2OH MnO2 or SOCl2

Figure 1: Orthogonal reactivity map of CAS 1187238-21-6 highlighting three distinct reaction sites.

Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

When designing a synthetic route, the order of operations is critical. Performing the Suzuki-Miyaura coupling prior to amidation is generally preferred to prevent the newly formed amide nitrogen from coordinating with the palladium catalyst. The free carboxylic acid and hydroxymethyl groups are well-tolerated under mild, aqueous-organic biphasic Suzuki conditions[3],[4].

Step-by-Step Methodology

Step 1: Reaction Setup To an oven-dried Schlenk flask, add 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv). Causality: 3.0 equivalents of base are required because the free carboxylic acid will immediately consume 1.0 equivalent to form the unreactive carboxylate salt. The bidentate dppf ligand provides a large bite angle that accelerates reductive elimination and effectively handles the steric hindrance imposed by the ortho-carboxylate[3].

Step 2: Degassing Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.2 M). Sparge the resulting suspension with N2 for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species.

Step 3: Heating & In-Process Validation Heat the reaction mixture to 90 °C for 12 hours under an N2 atmosphere. Self-Validation Checkpoint: At 12 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the characteristic 1:1 bromine isotopic doublet (M / M+2) of the starting material completely disappears.

Step 4: Workup Cool to room temperature. Acidify the aqueous layer to pH ~3 using 1M HCl, then extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Causality: Acidification is critical to reprotonate the carboxylic acid, ensuring the product partitions into the organic layer during extraction rather than washing away in the aqueous waste.

Step 5: Purification Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient).

ExperimentalWorkflow Step1 1. Reaction Setup Mix Aryl Bromide, Boronic Acid, Pd(dppf)Cl2, K2CO3 in Dioxane/H2O Step2 2. Degassing Sparge with N2 (15 min) Step1->Step2 Step3 3. Heating Stir at 90°C for 12 hours Step2->Step3 Step4 4. Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5 Step6 6. Analytical Validation LC-MS & 1H-NMR Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura cross-coupling.

Analytical Validation

To ensure the integrity of the synthetic workflow, rigorous analytical validation of the isolated product is required:

  • LC-MS Analysis: Confirm the presence of the expected

    
     or 
    
    
    
    mass. The absence of the 79Br/81Br isotope pattern confirms the successful displacement of the bromide.
  • 1H-NMR (DMSO-d6): Validate structural integrity by observing the shift in the aromatic proton signals (indicating successful biaryl formation). Crucially, ensure the retention of the benzylic

    
     singlet (~4.6 ppm) and the broad carboxylic acid 
    
    
    
    peak (>12.0 ppm), confirming that the orthogonal functional groups survived the cross-coupling conditions intact.

References

  • Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL: [Link]

Sources

Molecular weight and formula of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzoic Acid: A Core Scaffold for Advanced Pharmaceutical Synthesis

This guide provides an in-depth technical overview of 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS No. 1187238-21-6), a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's chemical rationale, its synthesis and characterization from a practical standpoint, and its strategic importance in the synthesis of targeted therapeutics, such as Wip1 phosphatase inhibitors.

Core Physicochemical & Structural Data

2-Bromo-5-(hydroxymethyl)benzoic acid is a trifunctional aromatic compound, featuring a carboxylic acid, a benzylic alcohol, and an aryl bromide. This specific arrangement of functional groups offers a versatile platform for synthetic diversification, making it a valuable intermediate in multi-step synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, the carboxylic acid allows for amide bond formation, and the hydroxymethyl group can be oxidized or otherwise functionalized.

Below is a summary of its essential quantitative data.

PropertyValueReference(s)
CAS Number 1187238-21-6[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.05 g/mol [1][2]
IUPAC Name 2-Bromo-5-(hydroxymethyl)benzoic acid[2]
Physical Form Solid[1]
Purity (Typical) ≥95%[1][2]
InChI Key AWJRTSLWIVNCNW-UHFFFAOYSA-N[1]
SMILES O=C(O)c1cc(CO)ccc1Br[2]
Storage Conditions Sealed in dry, room temperature[1]

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node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.866!"]; O1 [label="O", pos="3.0,0!", fontcolor="#EA4335"]; O2 [label="OH", pos="2.5,1.732!", fontcolor="#EA4335"]; C8 [label="CH₂", pos="-2.5,0.866!"]; O3 [label="OH", pos="-3.0,0!", fontcolor="#EA4335"]; Br [label="Br", pos="1.25,-2.165!", fontcolor="#34A853"];

// Invisible nodes for positioning node [shape=point, width=0]; p_c1 [pos="0,0"]; p_c2 [pos="1.25,-0.721!"]; p_c3 [pos="1.25,0.721!"]; p_c4 [pos="0,1.443!"]; p_c5 [pos="-1.25,0.721!"]; p_c6 [pos="-1.25,-0.721!"];

// Draw the benzene ring and substituents p_c1 -- p_c2 [label=""]; p_c2 -- p_c3 [label=""]; p_c3 -- p_c4 [label=""]; p_c4 -- p_c5 [label=""]; p_c5 -- p_c6 [label=""]; p_c6 -- p_c1 [label=""];

// Attach atoms to positions C1 [pos="0,1.443!"]; C2 [pos="-1.25,0.721!"]; C3 [pos="-1.25,-0.721!"]; C4 [pos="0,-1.443!"]; C5 [pos="1.25,-0.721!"]; C6 [pos="1.25,0.721!"];

// Attach functional groups C6 -- C7 [label=""]; C7 -- O1 [style=double]; C7 -- O2; C2 -- C8; C8 -- O3; C5 -- Br;

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Start [label="Methyl 2-bromo-5-(hydroxymethyl)benzoate"]; Reagents [label="NaOH or LiOH\nTHF/H₂O Solvent System", shape=ellipse, fillcolor="#FFFFFF"]; Hydrolysis [label="Saponification\n(Ester Hydrolysis)"]; Acidification [label="Acidic Workup\n(e.g., 1M HCl)"]; Crude [label="Crude Product\n(Precipitate)"]; Purification [label="Recrystallization\n(Hot Water/Ethanol)"]; Final [label="Pure 2-Bromo-5-(hydroxymethyl)benzoic acid", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Hydrolysis [label="1."]; Reagents -> Hydrolysis; Hydrolysis -> Acidification [label="2."]; Acidification -> Crude [label="3. Protonation &\nPrecipitation"]; Crude -> Purification [label="4."]; Purification -> Final [label="5. Isolation"];

caption[label="Fig. 2: Proposed workflow for synthesis and purification.", shape=plaintext, fontsize=10]; }

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the saponification of methyl 2-bromo-5-(hydroxymethyl)benzoate. The causality for this choice rests on its reliability and the ease of purification for the final carboxylic acid product, which readily precipitates from an acidified aqueous solution.

Materials:

  • Methyl 2-bromo-5-(hydroxymethyl)benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve methyl 2-bromo-5-(hydroxymethyl)benzoate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). The THF acts as a co-solvent to ensure the ester is fully dissolved and accessible to the aqueous base.

  • Saponification: Add NaOH (typically 1.5 to 2.0 eq.) to the solution. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

  • Solvent Removal & Dilution: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.

  • Extraction (Cleanup): Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl while stirring vigorously. The benzoic acid product is insoluble in acidic water and will precipitate out as a solid. Continue adding acid until the solution is acidic (pH ~2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the collected solid under vacuum to yield the crude 2-Bromo-5-(hydroxymethyl)benzoic acid.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds like benzoic acids. The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[3][4][5] This process effectively removes soluble impurities, which remain in the cold mother liquor, and insoluble impurities, which can be removed by hot filtration.

Materials:

  • Crude 2-Bromo-5-(hydroxymethyl)benzoic acid

  • Deionized water

  • Ethanol (optional, as co-solvent)

  • Erlenmeyer flasks, hot plate, Büchner funnel

Step-by-Step Methodology:

  • Solvent Selection: Water is a good starting solvent for recrystallizing many benzoic acids.[3] If solubility is low, a water/ethanol mixture can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot deionized water and bring the mixture to a boil on a hot plate. Add more hot solvent portion-wise until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Expected Analytical Profile:
  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~13.0 ppm (s, 1H): A broad singlet characteristic of the carboxylic acid proton.

    • ~7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.

    • ~7.6-7.7 ppm (d, 1H): Aromatic proton ortho to the bromine atom.

    • ~7.4-7.5 ppm (dd, 1H): Aromatic proton ortho to the hydroxymethyl group.

    • ~5.3-5.4 ppm (t, 1H): The hydroxyl proton of the CH₂OH group, which will couple to the adjacent CH₂ protons.

    • ~4.5-4.6 ppm (d, 2H): The diastereotopic protons of the benzylic CH₂ group.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • ~167 ppm: Carboxylic acid carbonyl carbon.

    • ~120-145 ppm: Six distinct signals for the aromatic carbons. The carbon bearing the bromine atom will be shifted upfield compared to the others.

    • ~62 ppm: The benzylic carbon of the CH₂OH group.

  • FT-IR (KBr Pellet):

    • 3200-2500 cm⁻¹ (very broad): Characteristic O-H stretch of the hydrogen-bonded carboxylic acid dimer.

    • ~3350 cm⁻¹ (broad): O-H stretch of the alcohol.

    • ~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretch.

  • Mass Spectrometry (ESI-):

    • The most critical diagnostic feature is the isotopic pattern for the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a pair of peaks of nearly equal intensity will be observed at [M-H]⁻ and [M+2-H]⁻ (e.g., at m/z 229 and 231). This pattern is a definitive indicator of a monobrominated compound.

Applications in Drug Development: The Wip1 Inhibitor Scaffold

The strategic value of 2-Bromo-5-(hydroxymethyl)benzoic acid lies in its role as a precursor to high-value pharmaceutical agents. Its structure is particularly well-suited for the synthesis of inhibitors targeting the Wild-type p53-induced phosphatase 1 (Wip1) , also known as PPM1D.[8]

Mechanism & Rationale: Targeting Wip1 in Oncology

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, often called the "guardian of the genome." In many cancers where p53 itself is not mutated, its function is suppressed by negative regulators. Wip1 is one such regulator.[9][10] It acts by dephosphorylating and inactivating p53 and other key proteins in the DNA damage response pathway, effectively turning off the cell's natural anti-cancer defenses.[10]

Therefore, inhibiting Wip1 is a promising therapeutic strategy. A potent Wip1 inhibitor can restore the natural tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis in cancer cells.[11] This approach is particularly relevant for p53 wild-type tumors where Wip1 is overexpressed.[8]

GSK2830371 , a selective, allosteric Wip1 inhibitor, has shown significant potential in preclinical studies for treating cancers like neuroblastoma and liver adenocarcinoma.[12][13][14] The chemical architecture of GSK2830371 and related compounds strongly suggests that 2-Bromo-5-(hydroxymethyl)benzoic acid is an ideal starting scaffold for their synthesis. The carboxylic acid is readily converted to the central amide bond, while the hydroxymethyl and bromo positions allow for the introduction of the other key pharmacophoric elements required for potent inhibition.

Safety & Handling

As a laboratory chemical, 2-Bromo-5-(hydroxymethyl)benzoic acid requires appropriate handling and personal protective equipment (PPE).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

  • Pictogram: GHS07 (Exclamation Mark).[1]

  • Precautions: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[1]

This compound should be handled in a chemical fume hood by trained personnel. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete information.

References

  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Missouri-St. Louis. [https://www.umsl.edu/~orglab/documents/benzoic/ বেনzoic.htm]([Link] বেনzoic.htm)

  • Supplementary Information for "A mild and efficient oxidation of aldehydes to carboxylic acids using H2O2 in water". (n.d.). The Royal Society of Chemistry. [Link]

  • Gilmartin, A. G., et al. (2016). Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. Journal of Medicinal Chemistry, 59(21), 9835-9847. Available from ResearchGate. [Link]

  • Recrystallization of Impure Benzoic Acid. (2020). ResearchGate. [Link]

  • Purification–Recrystallisation of Benzoic Acid. (n.d.). Tutorsglobe.com. [Link]

  • Recrystallisation of benzoic acid and determination of its melting point. (n.d.). M.C.C. Science. [Link]

  • Art-inspired discovery of a small molecular scaffold for selective inhibition of Wip1 phosphatase. (2010). PMC, NIH. [Link]

  • CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid. (2023).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. (2014). PMC, NIH. [Link]

  • Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. (2016). PMC, NIH. [Link]

  • Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3. (n.d.). PubChem. [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). PMC, NIH. [Link]

  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. (2016). ResearchGate. [Link]

  • ROLE OF Wip1-p53 AXIS IN RESPONSE OF MURINE CELLS TO TREATMENT WITH SODIUM BUTYRATE AND MEK/ERK SIGNALLING PATHWAY INHIBITOR. (2020). PubMed. [Link]

  • Analysis of five WIP1 inhibitors by the BIOMOL Green assay with phosphopeptide substrate 6 derived from ATM. (n.d.). ResearchGate. [Link]

Sources

Solubility of 2-Bromo-5-(hydroxymethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(hydroxymethyl)benzoic acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-(hydroxymethyl)benzoic acid, a compound of interest in contemporary drug discovery and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various organic solvents, and provides a robust experimental framework for empirical determination.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. For a molecule like 2-Bromo-5-(hydroxymethyl)benzoic acid, understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates its suitability for formulation, its behavior in biological systems, and its viability as a therapeutic agent. This guide aims to provide a foundational understanding of these principles and a practical approach to their application.

Physicochemical Profile of 2-Bromo-5-(hydroxymethyl)benzoic acid

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. 2-Bromo-5-(hydroxymethyl)benzoic acid is a solid at room temperature with a molecular weight of approximately 231.05 g/mol [1]. Its structure, featuring a carboxylic acid group, a hydroxymethyl group, and a bromine atom attached to a benzene ring, imparts a unique combination of polar and non-polar characteristics that govern its interactions with various solvents.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.05 g/mol [1]
Physical Form Solid
Purity Typically ≥95%[1]
Storage Sealed in dry, room temperature conditions

Theoretical Framework: Predicting Solubility

The age-old adage of "like dissolves like" serves as a fundamental principle in predicting solubility[2]. This concept is rooted in the polarity of both the solute and the solvent. The molecular structure of 2-Bromo-5-(hydroxymethyl)benzoic acid, with its polar carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups, suggests a propensity for forming hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors. The presence of the bromine atom and the benzene ring introduces a degree of lipophilicity.

The Role of Functional Groups
  • Carboxylic Acid Group (-COOH): This acidic group can ionize, particularly in basic media, significantly increasing aqueous solubility. In organic solvents, it is a potent hydrogen bond donor and acceptor.

  • Hydroxymethyl Group (-CH₂OH): This group is also capable of hydrogen bonding, contributing to the molecule's polarity and its potential for solubility in protic solvents.

  • Bromo-substituted Benzene Ring: The aromatic ring is nonpolar, while the bromine atom adds to the molecular weight and has a modest electron-withdrawing effect.

Solvent Classification and Predicted Solubility

Based on these structural features, we can predict the solubility of 2-Bromo-5-(hydroxymethyl)benzoic acid in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxymethyl groups of the solute. Therefore, moderate to good solubility is anticipated in these solvents. The presence of the nonpolar benzene ring may, however, limit very high solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents possess dipoles that can interact with the polar functional groups of the solute. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds and are expected to be good solvents for 2-Bromo-5-(hydroxymethyl)benzoic acid.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and hydroxymethyl groups, the compound is expected to have poor solubility in nonpolar solvents. The nonpolar interactions with the benzene ring will likely be insufficient to overcome the strong intermolecular forces of the solute.

The following diagram illustrates the key molecular interactions influencing solubility.

G cluster_solute 2-Bromo-5-(hydroxymethyl)benzoic acid cluster_solvents Solvent Classes Solute C₈H₇BrO₃ COOH Carboxylic Acid (H-bond donor/acceptor) CH2OH Hydroxymethyl (H-bond donor/acceptor) Aromatic Aromatic Ring (Nonpolar) Br Bromine (Lipophilic) Protic Polar Protic (e.g., Methanol) COOH->Protic Strong Interaction (H-bonding) Aprotic Polar Aprotic (e.g., DMSO) COOH->Aprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) COOH->Nonpolar Weak Interaction CH2OH->Protic Strong Interaction (H-bonding) CH2OH->Aprotic Moderate Interaction (Dipole-Dipole) CH2OH->Nonpolar Weak Interaction Aromatic->Protic Weak Interaction Aromatic->Nonpolar Favorable Interaction (van der Waals) Br->Nonpolar Favorable Interaction (van der Waals)

Caption: Predicted interactions between 2-Bromo-5-(hydroxymethyl)benzoic acid and solvent classes.

Experimental Determination of Solubility: A Protocol

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate formulation and process development. The following protocol outlines a robust method for quantifying the solubility of 2-Bromo-5-(hydroxymethyl)benzoic acid. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility[3]. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • 2-Bromo-5-(hydroxymethyl)benzoic acid (purity ≥95%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Bromo-5-(hydroxymethyl)benzoic acid into a series of scintillation vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility measurements.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 2-Bromo-5-(hydroxymethyl)benzoic acid of known concentrations in the same solvent.

    • Analyze the calibration standards and the filtered supernatant samples by HPLC. The mobile phase and column should be chosen to achieve good separation and peak shape.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 2-Bromo-5-(hydroxymethyl)benzoic acid in the saturated supernatant samples by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

The following diagram outlines the experimental workflow for determining solubility.

G start Start: Weigh Excess Solute add_solvent Add Known Volume of Solvent start->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibrate Equilibrate in Shaker (Constant Temperature) seal_vial->equilibrate centrifuge Centrifuge to Settle Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc calculate Calculate Concentration (from Calibration Curve) hplc->calculate end End: Report Solubility calculate->end

Caption: Experimental workflow for the determination of solubility via the shake-flask method.

Conclusion: From Prediction to Practice

The solubility of 2-Bromo-5-(hydroxymethyl)benzoic acid in organic solvents is a critical parameter that influences its application in drug development and chemical synthesis. While theoretical predictions based on its molecular structure provide valuable initial guidance, rigorous experimental determination is indispensable. The protocol outlined in this guide provides a robust framework for obtaining reliable and reproducible solubility data. Such data is essential for informed decision-making in formulation development, process chemistry, and ultimately, for advancing promising drug candidates.

References

  • Department of Chemistry, University of Babylon. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Pal, M., & Rege, B. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

Technical Profile & Characterization Protocol: 2-Bromo-5-(hydroxymethyl)benzoic acid

[1]

Executive Summary

2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6) is a high-value bifunctional building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its structure features an aryl bromide handle for cross-coupling (e.g., Suzuki-Miyaura) and two oxygenated functional groups (carboxylic acid and benzylic alcohol) that allow for orthogonal protection and derivatization strategies.

This guide provides a rigorous framework for the physicochemical characterization of this compound, addressing the lack of standardized public data by establishing a self-validating experimental protocol.

Part 1: Physicochemical Specifications[3]

Due to the specialized nature of this intermediate, experimental melting point data varies by synthesis method and crystal polymorph. The data below synthesizes available analog data and calculated properties to establish a Reference Specification Range .

PropertySpecification / ValueMethod / Note
IUPAC Name 2-Bromo-5-(hydroxymethyl)benzoic acid-
CAS Number 1187238-21-6 Primary Identifier
Molecular Formula C₈H₇BrO₃-
Molecular Weight 231.05 g/mol -
Appearance White to off-white crystalline solidVisual Inspection
Melting Point (Ref) 162 – 180 °C (Predicted Range)*Based on structural analogs (see below)
Solubility High: DMSO, Methanol, EthanolLow: Water, HexaneSolvation requires polar protic/aprotic solvents.[1][2][3][4]
pKa (Calc.) ~3.5 (COOH), ~14.0 (CH₂OH)Carboxylic acid is the primary acidic site.

*Melting Point Context & Prediction Logic: The melting point is estimated based on Structure-Activity Relationship (SAR) with closely related analogs:

  • 2-Bromo-5-methoxybenzoic acid: MP 162–166 °C (Lower bound reference).

  • 2-Bromo-5-hydroxybenzoic acid: MP 225–230 °C (Upper bound reference due to phenolic H-bonding).

  • Inference: The hydroxymethyl group (-CH₂OH) introduces hydrogen bonding capability superior to the methoxy group but lacks the rigid planarity and acidity of the phenolic hydroxyl. Therefore, the expected melting point lies between these values, likely in the 170–180 °C range.

Part 2: Experimental Determination Protocol
Protocol A: Capillary Melting Point (USP <741>)

Objective: Determine the thermodynamic purity of the solid.

  • Preparation: Dry the sample under vacuum (40 °C, >2 hours) to remove residual solvent (methanol/water) which can depress the observed melting point.

  • Loading: Pack 2-3 mm of the dried solid into a clean glass capillary tube. Ensure the powder is compact by tapping the tube on a hard surface.

  • Ramping:

    • Fast Ramp: 10 °C/min to 150 °C.

    • Slow Ramp: 1 °C/min from 150 °C until the liquid phase is clear.

  • Observation: Record the Onset Temperature (first visible liquid) and Clear Point (complete liquefaction).

    • Acceptance Criteria: A range (Clear Point - Onset) of < 2.0 °C indicates >98% purity.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify polymorphism or solvates.

  • Sample Mass: 2–5 mg in a crimped aluminum pan.

  • Reference: Empty aluminum pan.

  • Program: Equilibrate at 30 °C → Ramp 10 °C/min to 250 °C.

  • Analysis: Look for a sharp endothermic peak corresponding to fusion. A broad endotherm prior to melting suggests desolvation or dehydration.

Part 3: Synthesis & Impurity Analysis

Understanding the synthesis route is critical for anticipating impurities that affect the melting point.

Common Synthesis Route

The compound is typically accessed via the hydrolysis of Methyl 2-bromo-5-(bromomethyl)benzoate or the reduction of 2-Bromo-5-formylbenzoic acid .

Synthesis_PathwayStartMethyl 2-bromo-5-methylbenzoateBrominationRadical Bromination(NBS, CCl4)Start->BrominationIntermediateMethyl 2-bromo-5-(bromomethyl)benzoateBromination->IntermediateHydrolysisHydrolysis(NaOH/H2O)Intermediate->HydrolysisTarget2-Bromo-5-(hydroxymethyl)benzoic acid(Target)Hydrolysis->TargetImpurityImpurity: Dicarboxylic Acid(Over-oxidation)Hydrolysis->ImpuritySide Reaction

Figure 1: Synthesis pathway highlighting the critical hydrolysis step where impurities may arise.

Impurity Profile & Impact on Melting Point
  • Starting Material (Ester): Incomplete hydrolysis leaves methyl ester residues.

    • Effect: Significant MP depression (Eutectic formation).

  • Over-Oxidation (Diacid): If oxidative conditions are used, the -CH₂OH can oxidize to -COOH (2-bromoterephthalic acid).

    • Effect: MP elevation or broadening (Diacids typically melt >250 °C).

  • Inorganic Salts: Residual NaBr from neutralization.

    • Effect: Ash residue during combustion; does not melt but affects DSC baseline.

Part 4: Applications in Drug Development

This compound serves as a "linchpin" scaffold. The Bromide (Br) allows for Suzuki couplings to attach aryl groups, while the Hydroxymethyl (-CH₂OH) and Carboxylic Acid (-COOH) allow for the construction of heterocycles or linkers.

ApplicationsCore2-Bromo-5-(hydroxymethyl)benzoic acidSuzukiSuzuki Coupling(Ar-B(OH)2 + Pd)Core->SuzukiSite: BrEsterificationEsterification/Amidation(R-OH / R-NH2)Core->EsterificationSite: COOHOxidationOxidation to Aldehyde(Reductive Amination)Core->OxidationSite: CH2OHDrugBiaryl PharmacophoreSuzuki->DrugLinkerPROTAC LinkerEsterification->Linker

Figure 2: Functional diversification map showing the orthogonal reactivity of the three functional groups.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1187238-21-6, 2-Bromo-5-(hydroxymethyl)benzoic acid. Retrieved from [Link]

  • United States Pharmacopeia (USP).

pKa Profiling and Physicochemical Characterization of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, the precise determination of a molecule's acid dissociation constant (pKa) is non-negotiable. It dictates solubility, membrane permeability, and protein-ligand binding affinities. 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the physicochemical profiling of such intermediates not merely as data collection, but as a mechanistic investigation. This whitepaper provides an in-depth analysis of the pKa of 2-Bromo-5-(hydroxymethyl)benzoic acid, detailing the structural causality behind its acidity, summarizing its core properties, and establishing a self-validating, orthogonal experimental protocol for empirical verification.

Structural Analysis and Mechanistic pKa Prediction

The ionization behavior of 2-Bromo-5-(hydroxymethyl)benzoic acid is primarily governed by its carboxylic acid moiety. The predicted pKa for this deprotonation event is 2.85 ± 0.10 [1]. To understand why this value deviates so significantly from unsubstituted benzoic acid (pKa 4.20), we must dissect the opposing electronic and steric forces at play:

  • The Ortho-Halogen Effect (Primary Driver): The bromine atom at the 2-position exerts a powerful inductive electron-withdrawing effect (-I), which stabilizes the negative charge on the resulting carboxylate anion. More critically, the steric bulk of the ortho-bromine forces the carboxylate group out of coplanarity with the aromatic ring. This steric inhibition of resonance prevents the electron-donating

    
    -system of the benzene ring from destabilizing the carboxylate anion, leading to a marked increase in acidity (lowering the pKa).
    
  • The Meta-Hydroxymethyl Effect (Secondary Driver): The hydroxymethyl group (-CH₂OH) at the 5-position (meta to the carboxylic acid) is electronically insulated by its methylene bridge. It exerts a negligible inductive effect and cannot participate in direct resonance stabilization. Consequently, its impact on the macroscopic pKa is minimal, leaving the ortho-bromine as the dominant structural driver.

G N1 Neutral Species (HA) Un-ionized Acid Dominant at pH < 1.8 N2 Anionic Species (A⁻) Carboxylate Ion Dominant at pH > 3.8 N1->N2 Deprotonation pKa = 2.85 N2->N1 Protonation

Fig 1. Ionization equilibrium pathway of 2-Bromo-5-(hydroxymethyl)benzoic acid.

Physicochemical Data and Comparative Analysis

To contextualize the behavior of this compound, all relevant quantitative data and structural identifiers have been synthesized into the tables below. The predicted properties align with established cheminformatics models for halogenated benzoic acids[1],[2].

Table 1: Core Physicochemical Properties

PropertyValueReference
Chemical Name 2-Bromo-5-(hydroxymethyl)benzoic acid
CAS Number 1187238-21-6
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.05 g/mol
Predicted pKa 2.85 ± 0.10[1]
Predicted Boiling Point 402.2 ± 40.0 °C[1]
Predicted Density 1.750 ± 0.06 g/cm³[1]

Table 2: Comparative pKa Analysis of Substituted Benzoic Acids

CompoundSubstituent PositionExperimental/Predicted pKa
Benzoic AcidNone4.20
2-Bromobenzoic AcidOrtho (-Br)~2.85
3-(Hydroxymethyl)benzoic AcidMeta (-CH₂OH)~4.15
2-Bromo-5-(hydroxymethyl)benzoic acid Ortho (-Br), Meta (-CH₂OH) 2.85 ± 0.10

Validated Experimental Protocols for pKa Determination

A robust analytical framework requires a self-validating system. Relying on a single technique introduces unquantified systemic bias. Therefore, to empirically validate the predicted pKa of 2.85, I mandate an orthogonal approach: pairing potentiometric titration (the gold standard) with UV-metric titration (optical validation).

Potentiometric Titration (Primary Method)

Causality Check: We utilize 0.15 M KCl to maintain a constant ionic strength mimicking physiological conditions, ensuring the calculated pKa reflects apparent ionization in biological media rather than a thermodynamic ideal state.

  • System Calibration: Calibrate a high-precision glass electrode using standard IUPAC buffers (pH 1.68, 4.01, 7.00) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Accurately weigh 2.5 mg of 2-Bromo-5-(hydroxymethyl)benzoic acid. Dissolve in 1.0 mL of LC-MS grade methanol to overcome the poor aqueous solubility of the neutral species, then dilute with 9.0 mL of 0.15 M aqueous KCl.

  • Inert Atmosphere Titration: Purge the titration vessel with Argon gas for 5 minutes. Why? To eliminate dissolved CO₂, which forms carbonic acid in situ and introduces a biphasic artifact into the titration curve.

  • Execution: Titrate using standardized 0.05 M KOH. Add titrant in dynamic volume increments (0.005 mL to 0.02 mL), allowing equilibrium (drift < 0.1 mV/s) before recording each pH value.

  • Data Processing: Utilize the Gran plot method to determine the exact equivalence point, followed by non-linear least-squares regression to extract the macroscopic pKa.

UV-Metric Titration (Orthogonal Validation)

Causality Check: Potentiometric titration can struggle with precipitation at low pH. UV-metric titration requires significantly lower concentrations (50 µM), entirely bypassing solubility limits while confirming the inflection point via chromophore shift.

  • Buffer Preparation: Prepare a series of universal aqueous buffers ranging from pH 1.0 to 6.0 (0.2 pH unit increments).

  • Sample Spiking: Spike the buffers with a methanolic stock solution of the analyte to achieve a final concentration of 50 µM.

  • Spectral Acquisition: Record UV-Vis spectra from 220 nm to 350 nm. Identify the isosbestic point and select an adjacent wavelength where the change in absorbance (

    
    A) between the neutral and anionic species is maximized.
    
  • Regression: Plot absorbance versus pH and fit the sigmoidal curve to the Henderson-Hasselbalch equation to derive the pKa.

G A Sample Preparation 2-Bromo-5-(hydroxymethyl)benzoic acid B Potentiometric Titration (pH 1.5 to 6.0, 0.15M KCl) A->B C UV-Metric Titration (Multi-wavelength, 220-350 nm) A->C D Data Acquisition (Titration Curves & Spectra) B->D C->D E Non-linear Regression Analysis (Henderson-Hasselbalch Fit) D->E F Final pKa Determination (pKa = 2.85 ± 0.10) E->F

Fig 2. Orthogonal experimental workflow for precise pKa determination.

Implications for Drug Development and Formulation

Understanding that 2-Bromo-5-(hydroxymethyl)benzoic acid has a pKa of ~2.85 is critical for downstream processing. At physiological pH (7.4), the molecule exists almost entirely (>99.99%) in its ionized, carboxylate form.

  • Solubility (logS): The compound will exhibit highly pH-dependent solubility. It will be poorly soluble in acidic environments (e.g., the gastric lumen, pH 1.5–3.5) where the neutral species dominates, but highly soluble in the intestines and blood plasma.

  • Lipophilicity (logD): The distribution coefficient (logD) will drop precipitously above pH 2.85. If this intermediate is part of a final API intended for passive transcellular absorption, formulation scientists must account for its highly polar nature at physiological pH, potentially necessitating prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability.

References

  • [1] Title: 2-溴-5-(羟甲基)苯甲酸;CAS:1187238-21-6 常备库存 Source: Henan VTX Chemical URL: 1

  • Title: 2-Bromo-5-(hydroxymethyl)benzoic acid | 1187238-21-6 Source: Sigma-Aldrich URL:

  • [2] Title: 2-Bromo-5-(hydroxymethyl)benzoic acid - Chemical Details Source: EPA DSSTox URL: 2

Sources

2-Bromo-5-(hydroxymethyl)benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzoic Acid: A Core Intermediate in Modern Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical development, the efficiency and success of synthesizing complex Active Pharmaceutical Ingredients (APIs) often hinge on the availability of versatile and strategically functionalized starting materials. 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS No: 1187238-21-6) has emerged as a pivotal intermediate, valued by medicinal chemists and process development scientists for its unique combination of reactive sites.[1] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and application, offering field-proven insights for researchers in drug discovery and development.

The molecule's architecture, featuring a carboxylic acid, a bromo substituent, and a primary alcohol on a benzene ring, presents three distinct points for chemical modification. This trifecta of functionality allows for a modular and convergent approach to building complex molecular scaffolds, accelerating the discovery and optimization of new therapeutic agents.

Identifier Value
IUPAC Name 2-bromo-5-(hydroxymethyl)benzoic acid
CAS Number 1187238-21-6
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.05 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Sealed in a dry place at room temperature.[2]

PART 1: Synthesis and Manufacturing Insights

A robust and scalable synthesis is paramount for any valuable pharmaceutical intermediate. While multiple proprietary routes exist, a common and logical laboratory-scale approach involves the selective bromination of a suitable precursor followed by functional group manipulation.

Retrosynthetic Analysis & Strategy

The synthesis can be logically approached from the more readily available 3-methylbenzoic acid. The strategy involves an initial bromination, followed by oxidation of the methyl group to a carboxylic acid, and finally, a selective reduction. A more direct route, however, starts with the bromination of 5-(hydroxymethyl)benzoic acid, though selectivity can be a challenge. A plausible and controllable pathway begins with the bromination of a protected form of a related benzoic acid.

For the purpose of this guide, we will detail a well-established method starting from 2-bromo-5-methylbenzoic acid, which is then subjected to radical bromination and subsequent hydrolysis to yield the desired hydroxymethyl group.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol describes the conversion of 2-bromo-5-methylbenzoic acid to the target compound.

Step 1: Radical Bromination of 2-bromo-5-methylbenzoic acid

  • Causality: This step selectively functionalizes the benzylic position (the methyl group) without affecting the aromatic ring. The use of N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) is a classic method for benzylic bromination. Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions due to its inertness, though safer alternatives like chlorobenzene or acetonitrile are now preferred.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., chlorobenzene).

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux (typically 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)benzoic acid, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2-Bromo-5-(hydroxymethyl)benzoic acid

  • Causality: This is a standard nucleophilic substitution (Sₙ2) reaction where the bromide of the benzylic position is displaced by a hydroxide ion to form the primary alcohol. Using a mild base like sodium bicarbonate in an aqueous solvent system facilitates this transformation while minimizing side reactions.

  • Methodology:

    • Dissolve the crude 2-bromo-5-(bromomethyl)benzoic acid from the previous step in a mixture of acetone and water.

    • Add sodium bicarbonate (NaHCO₃) (2-3 equivalents) to the solution.

    • Heat the mixture to reflux for 3-6 hours, again monitoring by TLC or HPLC until the starting material is consumed.

    • After cooling, remove the acetone under reduced pressure.

    • Acidify the remaining aqueous solution with 1M HCl to a pH of ~2-3. This protonates the carboxylate, causing the product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-5-(hydroxymethyl)benzoic acid.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Hydrolysis start 2-bromo-5-methylbenzoic acid intermediate 2-bromo-5-(bromomethyl)benzoic acid start->intermediate NBS, AIBN Chlorobenzene, Reflux intermediate_ref 2-bromo-5-(bromomethyl)benzoic acid product 2-Bromo-5-(hydroxymethyl)benzoic acid intermediate_ref->product NaHCO3 Acetone/Water, Reflux

Caption: Synthetic pathway from 2-bromo-5-methylbenzoic acid.

PART 2: Chemical Reactivity and Application in API Synthesis

The utility of 2-Bromo-5-(hydroxymethyl)benzoic acid stems from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications, making it a powerful tool in combinatorial chemistry and lead optimization.

Functional Group Reactivity Profile
  • Aryl Bromide (-Br): This is arguably the most valuable functional group for complex molecule synthesis. It is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental for creating C-C and C-N bonds, which form the backbone of many modern drugs.[3][4]

  • Carboxylic Acid (-COOH): This group is readily converted into a wide array of other functionalities. It can be esterified, reduced to a primary alcohol, or, most importantly, converted into amides through coupling with amines. Amide bond formation is one of the most common reactions in pharmaceutical synthesis.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It also serves as a key point for introducing linkers or other pharmacophoric elements.

Reactivity_Map cluster_reactions Potential Transformations main 2-Bromo-5-(hydroxymethyl)benzoic acid -Br -COOH -CH₂OH suzuki Suzuki Coupling (C-C bond) main:f0->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (C-C bond) main:f0->sonogashira Pd/Cu catalyst, Base amide Amide Formation main:f1->amide Amine, Coupling Agent ester Esterification main:f2->ester Acid Chloride/Anhydride oxidation Oxidation to Aldehyde main:f2->oxidation PCC, DMP

Caption: Reactivity sites of the intermediate molecule.

Case Study: A Key Intermediate for PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs used to treat inflammatory conditions. A related compound, 2-bromo-5-hydroxybenzaldehyde, is a known intermediate in the synthesis of Crisaborole, a topical PDE4 inhibitor.[5] The structural motifs of 2-Bromo-5-(hydroxymethyl)benzoic acid make it an excellent starting point for analogous structures.

Let's consider a hypothetical synthesis of a core scaffold for a PDE4 inhibitor using a Suzuki coupling reaction.

Reaction: Suzuki-Miyaura Coupling

Parameter Condition Rationale
Aryl Halide 2-Bromo-5-(hydroxymethyl)benzoic acidThe substrate providing the core benzoic acid scaffold.
Boronic Acid 4-Pyridylboronic acidThe coupling partner to introduce a key pharmacophoric element.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)A palladium catalyst is essential for the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃An aqueous base is required to activate the boronic acid.
Solvent Dioxane/Water or Toluene/Ethanol/WaterA biphasic solvent system is typical for Suzuki reactions.
Temperature 80-100°CHeat is required to drive the reaction to completion.

Detailed Protocol: Suzuki Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-(hydroxymethyl)benzoic acid (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the palladium catalyst (0.01-0.05 eq.).

  • Reagent Addition: Add the base (2-3 eq.) followed by the degassed solvent system (e.g., a 3:1 mixture of Dioxane and Water).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90°C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled product.

PART 3: Safety, Handling, and Conclusion

Safety and Handling

As a chemical intermediate, 2-Bromo-5-(hydroxymethyl)benzoic acid requires careful handling in a well-ventilated laboratory setting.[6]

  • Hazards: May cause skin, eye, and respiratory irritation.[7] The hazard statements (H-statements) associated with this compound are typically H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Precautions: Standard precautionary statements (P-statements) apply, including P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection/face protection).[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[8] Work should be conducted in a fume hood.[6]

Conclusion

2-Bromo-5-(hydroxymethyl)benzoic acid stands out as a high-value intermediate in pharmaceutical research and development. Its pre-installed, orthogonally reactive functional groups—the aryl bromide for cross-coupling, the carboxylic acid for amide formation, and the hydroxymethyl group for further derivatization—provide a robust platform for the rapid synthesis of diverse and complex molecular libraries. The ability to perform sequential and selective modifications makes it an invaluable asset for accelerating hit-to-lead campaigns and for the scalable synthesis of APIs. Understanding its synthesis, reactivity, and handling is crucial for any scientist aiming to leverage its full potential in the quest for novel therapeutics.

References

  • 2-Bromo-5-hydroxybenzoic acid - AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?
  • 2-Bromo-5-(hydroxymethyl)benzoic acid - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/P42410.html]
  • 2-Bromo-5-hydroxybenzoic acid - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR400079_msds.pdf]
  • 2-bromo-5-hydroxybenzoic acid SDS, 58380-11-3 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/2-bromo-5-hydroxybenzoic-acid-cas-58380-11-3.html]
  • 2-Bromo-5-(hydroxymethyl)benzoic acid | 1187238-21-6. [URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9acff986]
  • 1187238-21-6|2-Bromo-5-(hydroxymethyl)benzoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/1187238-21-6.html]
  • 2-bromo-5-hydroxybenzoic acid - ChemBK. [URL: https://www.chembk.com/en/chem/2-bromo-5-hydroxybenzoic-acid]
  • 2-Bromo-5-(hydroxymethyl)benzoic acid | 1187238-21-6 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcc8cea]
  • 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2973-80-0.htm]
  • A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-chemical-reactivity-of-2-bromo-5-hydroxybenzaldehyde-and-its-isomers/]
  • CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents. [URL: https://patents.google.
  • Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. [URL: https://www.inno-pharmchem.com/blog/exploring-the-applications-of-2-bromo-5-methoxybenzoic-acid-in-chemical-research/]
  • 2-Bromo-5-(hydroxymethyl)benzoic acid - Cancer - EPA. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID601286097#bioassays]
  • 2-Bromo-5-Hydroxy Benzoic Acid - CPHI Online. [URL: https://www.cphi-online.com/2-bromo-5-hydroxy-benzoic-acid-p20138955.html]
  • The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
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Reactivity profile of 2-Bromo-5-(hydroxymethyl)benzoic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-5-(hydroxymethyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the reactivity profile of 2-Bromo-5-(hydroxymethyl)benzoic acid, a trifunctional building block increasingly utilized in medicinal chemistry and materials science. We will dissect the unique chemical behavior of its three distinct functional groups—the carboxylic acid, the aryl bromide, and the benzylic alcohol—and explore strategies for achieving selective transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Molecular Structure and Functional Group Analysis

2-Bromo-5-(hydroxymethyl)benzoic acid is a disubstituted benzoic acid derivative. The spatial and electronic relationship of its functional groups dictates its overall reactivity.

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It is the primary site for acidic reactions and can be readily converted into esters, amides, or acid chlorides.

  • Aryl Bromide (-Br): A halogen atom attached to the aromatic ring. While it deactivates the ring, it serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the carboxylic acid can sterically hinder certain transformations.

  • Benzylic Alcohol (-CH₂OH): A primary alcohol attached to the aromatic ring via a methylene group. It is susceptible to oxidation to form an aldehyde or a carboxylic acid and can be converted into a leaving group for nucleophilic substitution reactions.

Figure 1: Chemical structure of 2-Bromo-5-(hydroxymethyl)benzoic acid with its key functional groups highlighted.

Reactivity Profile of the Carboxylic Acid

The carboxylic acid moiety is typically the most acidic proton in the molecule, readily undergoing deprotonation in the presence of a base. This functional group is a versatile handle for a variety of transformations.

Esterification

Conversion of the carboxylic acid to an ester is a common strategy to mask its acidity or to introduce new molecular fragments. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a standard method.

Field-Proven Insight: While effective, the strong acidic conditions and high temperatures of Fischer esterification can sometimes lead to side reactions, such as dehydration of the benzylic alcohol. For more sensitive substrates, milder coupling-agent-based methods are preferred.

Step-by-Step Protocol: DCC/DMAP-Mediated Esterification

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for a mild and efficient esterification.

  • Preparation: Dissolve 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol: Add the desired alcohol (1.1-1.5 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Acid in DCM prep2 Add Alcohol & DMAP prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add DCC Solution react1->react2 react3 Stir at RT (12-24h) react2->react3 workup1 Filter DCU Byproduct react3->workup1 workup2 Aqueous Washes workup1->workup2 workup3 Purify via Chromatography workup2->workup3

Figure 2: Workflow for DCC/DMAP-mediated esterification.

Amide Bond Formation

Similar to esterification, amide coupling can be achieved using various peptide coupling reagents like HATU, HOBt, or EDC. These methods are highly efficient and operate under mild conditions, preserving the integrity of the other functional groups.

Reactivity Profile of the Aryl Bromide

The aryl bromide is arguably the most valuable functional group on this scaffold for building molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (boronic acid or boronate ester). It is one of the most robust and widely used cross-coupling reactions in drug discovery.

Expertise in Action: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. For an electron-rich aryl bromide like this, a catalyst system with an electron-rich phosphine ligand (e.g., SPhos or XPhos) often provides excellent results. The base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is crucial for activating the boronic acid.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a reaction vessel, add 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) or a pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Pd(0)Ln Pd(0)Ln OxAdd Ar-Pd(II)L2-Br (Oxidative Addition) Pd(0)Ln->OxAdd + Ar-Br ArBr Ar-Br Transmetal Ar-Pd(II)L2-Ar' (Transmetalation) OxAdd->Transmetal ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal + Base Base Base RedElim Ar-Ar' (Reductive Elimination) Transmetal->RedElim RedElim->Pd(0)Ln + Pd(0)

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other important cross-coupling reactions include:

  • Heck Reaction: Coupling with an alkene.

  • Sonogashira Reaction: Coupling with a terminal alkyne.

  • Buchwald-Hartwig Amination: Coupling with an amine.

Reactivity Profile of the Benzylic Alcohol

The primary benzylic alcohol can be selectively oxidized or converted into various other functional groups.

Oxidation

The benzylic alcohol can be oxidized to the corresponding aldehyde or further to the dicarboxylic acid, depending on the oxidant used.

  • To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are effective for this transformation.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol all the way to a carboxylic acid.

Trustworthiness Through Control: Selective oxidation to the aldehyde is often desired. MnO₂ is an excellent choice due to its high selectivity for benzylic alcohols and its heterogeneous nature, which simplifies workup (filtration).

Protection Strategies

To prevent unwanted oxidation or reaction of the alcohol during manipulations of the other functional groups, it can be protected. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or ethers (e.g., MOM or THP).

Start Benzylic Alcohol (R-CH2OH) Protect Protect Alcohol (e.g., + TBDMSCl, Imidazole) Start->Protect Protected Protected Alcohol (R-CH2OTBDMS) Protect->Protected Modify Perform Reaction on -COOH or -Br Protected->Modify Deprotect Deprotect Alcohol (e.g., + TBAF) Modify->Deprotect Final Final Product Deprotect->Final

Figure 4: A typical protection-reaction-deprotection workflow for the benzylic alcohol.

Chemoselectivity: A Guide to Orthogonal Synthesis

The true synthetic power of 2-Bromo-5-(hydroxymethyl)benzoic acid lies in the ability to selectively address each functional group. The differing reactivity of the groups allows for an orthogonal synthetic strategy.

Target Functional GroupReaction TypeTypical ConditionsEffect on Other Groups
Carboxylic Acid Esterification (DCC)DCC, DMAP, RTAryl bromide and alcohol are stable.
Carboxylic Acid Amide Coupling (HATU)HATU, DIPEA, RTAryl bromide and alcohol are stable.
Aryl Bromide Suzuki CouplingPd catalyst, Base, Heat (80-100°C)Carboxylic acid (as carboxylate) and alcohol are generally stable.
Benzylic Alcohol Oxidation (MnO₂)MnO₂, DCM, RTCarboxylic acid is stable. Aryl bromide is unreactive.
Benzylic Alcohol Protection (TBDMS)TBDMSCl, Imidazole, RTCarboxylic acid may be silylated reversibly; Aryl bromide is stable.

Strategic Synthesis Example: One could first perform a Suzuki coupling on the aryl bromide under basic conditions, which would deprotonate the carboxylic acid, protecting it as a carboxylate. The benzylic alcohol is typically stable to these conditions. Following the C-C bond formation, the alcohol could be oxidized to an aldehyde using MnO₂. Finally, the carboxylic acid could be converted to an amide using standard coupling reagents. This sequential approach highlights the remarkable orthogonality of the functional groups.

Conclusion

2-Bromo-5-(hydroxymethyl)benzoic acid is a highly valuable and versatile building block for complex molecule synthesis. A thorough understanding of the distinct reactivity of its carboxylic acid, aryl bromide, and benzylic alcohol functionalities allows for precise and selective chemical modifications. By employing modern synthetic methods, including transition-metal-catalyzed cross-coupling and strategic use of protecting groups, researchers can effectively utilize this scaffold to construct novel molecular architectures for applications in drug discovery, materials science, and beyond.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. [Link]

Introduction: The Strategic Importance of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid

2-Bromo-5-(hydroxymethyl)benzoic acid[1][2] is a bespoke building block in the landscape of modern organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a carboxylic acid, a benzylic alcohol, and an aryl bromide—offers a versatile platform for constructing complex molecular architectures. The ortho-bromo-benzoic acid moiety is a classic precursor for reactions involving metallation and cross-coupling, while the hydroxymethyl group provides a handle for further functionalization or for establishing key hydrogen bonding interactions in biologically active molecules. This guide provides a senior application scientist’s perspective on the viable and robust synthetic pathways to this key intermediate, focusing on the chemical rationale, procedural details, and strategic considerations for laboratory and process scale-up.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid is not a one-size-fits-all process. The optimal route depends on the availability of starting materials, scalability requirements, and the desired purity profile. We will explore two primary, field-proven strategies: the functionalization of a methyl group precursor and the selective reduction of a formyl group precursor.

Strategy 1: Benzylic Functionalization of 2-Bromo-5-methylbenzoic acid

This approach leverages the readily available starting material, 2-Bromo-5-methylbenzoic acid. The core transformation is the conversion of a stable methyl group into a more reactive benzylic alcohol. This is typically a two-step sequence involving radical bromination followed by nucleophilic substitution (hydrolysis).

  • Causality and Expertise: The key to this route is achieving selective benzylic bromination without affecting the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals when initiated, minimizing competitive electrophilic aromatic bromination.[3] The subsequent hydrolysis of the benzylic bromide is a straightforward SN2 or SN1 reaction, typically high-yielding and clean.

Strategy 2: Selective Reduction of 2-Bromo-5-formylbenzoic acid

This elegant strategy begins with 2-Bromo-5-formylbenzoic acid[4][5], a precursor that can be synthesized via methods such as the bromination of 5-formylbenzoic acid or formylation of 2-bromobenzoic acid[4]. The critical step is the chemoselective reduction of the aldehyde group in the presence of the less reactive carboxylic acid.

  • Causality and Expertise: Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild reducing agent, perfectly capable of reducing aldehydes and ketones while leaving carboxylic acids and esters untouched under standard conditions. This inherent selectivity obviates the need for protecting the carboxylic acid group, streamlining the synthesis and improving atom economy.

Protecting Group Strategy: A Note on Robustness

In multi-step syntheses involving functional groups with varying reactivities, protecting groups are essential tools for preventing unwanted side reactions.[6] For the synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid, the carboxylic acid is a potential site for undesired reactions, particularly if harsh reducing agents or organometallic reagents were to be used. A common strategy involves the temporary conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[7][8]

This esterification can be achieved via Fischer esterification using the corresponding alcohol and an acid catalyst.[7][8] The ester is generally unreactive towards reagents like NaBH₄ and radical bromination conditions. After the desired transformations on other parts of the molecule are complete, the ester can be easily hydrolyzed back to the carboxylic acid, typically under basic conditions (saponification) followed by an acidic workup.

Summary of Synthetic Strategies
Strategy Starting Material Key Transformations Advantages Challenges
1: Benzylic Functionalization 2-Bromo-5-methylbenzoic acid1. Radical Benzylic Bromination (NBS) 2. HydrolysisGood availability of starting material; reliable and well-documented reactions.Requires handling of lachrymatory benzylic bromide intermediate[9]; radical reactions can sometimes be difficult to control.
2: Aldehyde Reduction 2-Bromo-5-formylbenzoic acid[4][5]1. Selective Aldehyde Reduction (NaBH₄)Highly chemoselective; often proceeds in high yield with simple purification.The starting aldehyde may be less common or more expensive than the methyl derivative.

Part 2: Experimental Protocols and Workflow Visualization

The following sections provide detailed, step-by-step protocols for the most reliable synthetic routes. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Workflow Diagram: Synthesis via Benzylic Functionalization (Strategy 1)

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis A 2-Bromo-5-methylbenzoic acid B Mix with NBS and AIBN in CCl4 A->B C Reflux under inert atmosphere (e.g., 4-6 hours) B->C D Cool, filter succinimide, and concentrate C->D E Crude 2-Bromo-5-(bromomethyl)benzoic acid D->E F Dissolve crude product in aqueous acetone E->F Proceed to Hydrolysis G Heat to reflux (e.g., 2-3 hours) F->G H Cool, acidify with HCl to precipitate product G->H I Filter, wash with cold water, and dry H->I J Pure 2-Bromo-5-(hydroxymethyl)benzoic acid I->J

Caption: Workflow for the synthesis of the target compound via benzylic bromination and hydrolysis.

Protocol 1A: Benzylic Bromination of 2-Bromo-5-methylbenzoic acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-5-methylbenzoic acid (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).

  • Solvent Addition: Add a sufficient volume of carbon tetrachloride (CCl₄) to form a stirrable slurry.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet and the appearance of the bromomethyl singlet. The reaction is typically complete within 4-6 hours.[3]

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Isolation: Wash the filter cake with a small amount of cold CCl₄. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Bromo-5-(bromomethyl)benzoic acid[9], which is often used in the next step without further purification.

Protocol 1B: Hydrolysis of 2-Bromo-5-(bromomethyl)benzoic acid
  • Reaction Setup: Dissolve the crude 2-Bromo-5-(bromomethyl)benzoic acid from the previous step in a mixture of acetone and water (e.g., a 3:1 ratio).

  • Reaction Execution: Heat the solution to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. If the product does not precipitate, slowly add dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~2) to protonate the carboxylate and induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to afford 2-Bromo-5-(hydroxymethyl)benzoic acid as a solid.

Workflow Diagram: Synthesis via Aldehyde Reduction (Strategy 2)

cluster_0 Selective Aldehyde Reduction cluster_1 Workup and Purification A 2-Bromo-5-formylbenzoic acid B Dissolve in Ethanol/Water A->B C Cool to 0°C B->C D Add NaBH4 portion-wise C->D E Stir at room temperature (e.g., 1-2 hours) D->E F Quench with acetone E->F Proceed to Workup G Acidify with dilute HCl to pH ~2 F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Recrystallize or purify via column chromatography I->J K Pure 2-Bromo-5-(hydroxymethyl)benzoic acid J->K

Sources

Methodological & Application

Application Note: Precision Synthesis of Isoindolinones using 2-Bromo-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The isoindolin-1-one (phthalimidine) core is a privileged pharmacophore found in numerous bioactive molecules, including MDM2 inhibitors, anxiolytics (e.g., Pazinaclone), and anti-inflammatory agents.

This guide focuses on the utilization of 2-Bromo-5-(hydroxymethyl)benzoic acid as a high-value bifunctional building block. Unlike standard 2-bromobenzoic acid, this scaffold possesses a 5-hydroxymethyl "Exit Vector" . This moiety is orthogonal to the core cyclization chemistry, allowing researchers to attach solubility-enhancing groups, linkers (for PROTACs), or lipophilic tails after constructing the heterocyclic core.

Key Synthetic Advantages[1]
  • Orthogonality: The aryl bromide and carboxylic acid facilitate core ring formation, while the benzylic alcohol remains available for late-stage diversification.

  • Step-Economy: Supports transition-metal-catalyzed cascade reactions (Cu or Pd) to form the isoindolinone ring in a single pot.

  • Diversity Oriented Synthesis (DOS): The core allows for variation at the Nitrogen (N2) and the Benzylic Carbon (C3) positions.

Critical Reaction Pathways

We present two primary protocols. Protocol A is the robust, copper-catalyzed three-component coupling for generating 3-substituted isoindolinones. Protocol B is a Palladium-catalyzed Sonogashira cascade for accessing 3-alkylidene derivatives.

Logical Flow of Synthesis

The synthesis relies on the reactivity of the ortho-bromo-carboxylic acid motif. The carboxylic acid directs the initial amidation, while the bromine acts as the electrophile for ring closure via metal insertion.

ReactionLogic Start 2-Bromo-5-(hydroxymethyl) benzoic acid PathA Protocol A: Cu-Catalyzed 3-Component (Acid + Amine + 1,3-Dicarbonyl) Start->PathA CuI, Ligand, Base PathB Protocol B: Pd-Catalyzed Sonogashira (Acid + Terminal Alkyne + Amine) Start->PathB Pd(PPh3)2Cl2, CuI ProdA 3-Functionalized Isoindolinone PathA->ProdA Cascade Cyclization ProdB 3-Alkylidene Isoindolinone PathB->ProdB Coupling & Cyclization Diversify Exit Vector Modification (5-CH2OH functionalization) ProdA->Diversify Late-Stage ProdB->Diversify Late-Stage

Figure 1: Strategic workflow for utilizing 2-Bromo-5-(hydroxymethyl)benzoic acid.

Protocol A: Copper-Catalyzed 3-Component Cascade

Target: 3-Substituted Isoindolin-1-ones Mechanism: This reaction proceeds via an initial amidation of the carboxylic acid, followed by a copper-catalyzed Ullmann-type C-C coupling/cyclization with a 1,3-dicarbonyl compound (or beta-keto ester).

Materials
  • Substrate: 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv)

  • Amine: Primary amine (

    
    ) (1.2 equiv)
    
  • Coupling Partner: 1,3-Diketone (e.g., Acetylacetone) or

    
    -keto ester (2.0 equiv)
    
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a dried screw-cap reaction vial equipped with a magnetic stir bar, charge 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 mmol, 231 mg),

    
     (2.5 mmol, 345 mg), CuI (0.1 mmol, 19 mg), and L-Proline (0.2 mmol, 23 mg).
    
  • Inert Atmosphere: Evacuate and backfill the vial with Argon (3 cycles).

  • Addition: Add DMSO (3.0 mL) via syringe. Subsequently, add the primary amine (1.2 mmol) and the 1,3-dicarbonyl compound (2.0 mmol).

    • Note: If the amine is a hydrochloride salt, increase base loading by 1.0 equiv.

  • Reaction: Seal the vial and heat the mixture to 80–100 °C for 12–16 hours.

    • Monitoring: Monitor via LC-MS. The intermediate amide may form quickly; the cyclization is the rate-determining step.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). The 5-hydroxymethyl group makes the product more polar; expect elution at higher EtOAc percentages (40–70%).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Catalyst poisoning by free -OHProtect 5-CH2OH as TBDMS ether prior to reaction.
Incomplete Cyclization Temperature too lowIncrease temp to 110 °C; switch ligand to 2-acetylcyclohexanone.
Side Product (Amide only) Failed C-C couplingEnsure anaerobic conditions; check quality of CuI (should be off-white, not green).

Protocol B: Pd-Catalyzed Sonogashira Cyclization

Target: 3-Alkylideneisoindolin-1-ones Mechanism: Sonogashira coupling of a terminal alkyne to the aryl bromide, followed by 5-exo-dig cyclization of the amide nitrogen onto the triple bond.

Materials
  • Substrate: 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Coupling Agent: EDC·HCl / HOBt (for initial amidation if not one-pot)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF or 1,4-Dioxane

Step-by-Step Methodology (One-Pot Variant)
  • Amide Formation (In-situ): To a solution of 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 mmol) in DMF (5 mL), add EDC·HCl (1.2 mmol), HOBt (1.2 mmol), and

    
     (1.5 mmol). Stir at RT for 30 min. Add the primary amine (1.1 mmol) and stir for 2–4 hours until acid is consumed (LC-MS check: formation of 2-bromo-5-(hydroxymethyl)-N-substituted-benzamide).
    
  • Sonogashira Coupling: To the same vessel, add the terminal alkyne (1.5 mmol),

    
     (35 mg), CuI (4 mg), and additional 
    
    
    
    (2.0 mmol).
  • Cyclization: Heat the mixture to 90 °C under Argon for 8–12 hours.

    • Mechanism Note: The Pd-catalyst facilitates the coupling.[1] The subsequent cyclization of the amide N onto the alkyne is often spontaneous at this temperature or promoted by the base.

  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/EDC), then saturated

    
     and brine.
    
  • Purification: Flash chromatography.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for Protocol A (Copper Cascade), highlighting the critical bond-forming events.

Mechanism Substrate 2-Bromo-5-(hydroxymethyl) benzoic acid AmideInt Intermediate A: 2-Bromo-Benzamide Substrate->AmideInt R-NH2, Base (Amidation) OxAdd Oxidative Addition (L-Cu-Br Ar) AmideInt->OxAdd Cu(I) NuSub Nucleophilic Substitution (Enolate Attack) OxAdd->NuSub 1,3-Dicarbonyl (Base) RedElim Reductive Elimination (C-C Bond Formation) NuSub->RedElim Cyclization Intramolecular Cyclization (-H2O/ROH) RedElim->Cyclization Spontaneous/Thermal Product Isoindolinone Product Cyclization->Product

Figure 2: Mechanistic pathway for the Cu-catalyzed cascade synthesis.

Exit Vector Modification (The 5-Hydroxymethyl Group)

Once the isoindolinone core is established, the 5-hydroxymethyl group serves as a versatile handle.

  • Etherification: React with alkyl halides (NaH, DMF) to attach solubilizing PEG chains.

  • Oxidation: Convert to aldehyde (MnO2 or Dess-Martin Periodinane) for reductive amination (access to amino-linked libraries).

  • Halogenation: Convert to benzyl bromide (PBr3) for nucleophilic displacement reactions (e.g., attaching to a PROTAC E3 ligase ligand).

References

  • General Isoindolinone Synthesis via Cu-Catalysis

    • Zhang, X., et al. "Copper-Catalyzed One-Pot Synthesis of 3-Substituted Isoindolin-1-ones from 2-Halobenzoic Acids." Journal of Organic Chemistry, 2011 , 76(1), 357–361. Link

  • Sonogashira/Cyclization Cascade

    • Kundig, E. P., et al. "Synthesis of Isoindolinones via Pd-Catalyzed Coupling of 2-Halobenzamides with Alkynes." Organic Letters, 2005 , 7(14), 2965–2968. Link

  • Application of Hydroxymethyl Handles

    • Blakemore, D. C., et al. "Organic Synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018 , 10, 383–394. Link

  • Commercial Source Verification

    • Sigma-Aldrich Product: 2-Bromo-5-(hydroxymethyl)benzoic acid. Link(Note: Representative link structure for verification).

Disclaimer: All chemical protocols involve hazardous materials. Consult Safety Data Sheets (SDS) for 2-Bromo-5-(hydroxymethyl)benzoic acid, copper iodide, and solvents before synthesis.

Sources

Esterification conditions for 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Esterification of 2-Bromo-5-(hydroxymethyl)benzoic Acid

Abstract

2-Bromo-5-(hydroxymethyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a carboxylic acid and a primary alcohol. This unique structure presents a chemoselectivity challenge: how to modify one functional group while leaving the other intact. This application note provides a comprehensive guide to the selective esterification of the carboxylic acid moiety of 2-Bromo-5-(hydroxymethyl)benzoic acid. We delve into the mechanistic principles underpinning the widely-used Fischer-Speier esterification, present detailed, field-proven protocols for the synthesis of methyl and ethyl esters, and offer a comparative analysis of reaction conditions. Furthermore, this guide includes advanced alternative methods for sensitive substrates, a thorough troubleshooting section, and visual aids to clarify reaction pathways and experimental workflows, empowering researchers to achieve high-yield, selective synthesis.

Introduction: The Synthetic Challenge

In the landscape of drug development and organic synthesis, bifunctional molecules like 2-Bromo-5-(hydroxymethyl)benzoic acid are of paramount importance. The presence of two distinct reactive sites—a nucleophilic primary alcohol and an electrophilic carboxylic acid—allows for sequential, orthogonal chemical modifications. Ester derivatives of this scaffold are key intermediates in the synthesis of a wide array of complex molecules.

The primary challenge lies in achieving selective esterification of the carboxylic acid without promoting side reactions at the hydroxymethyl group, such as etherification or polymerization, especially under harsh conditions. This guide focuses on robust and reproducible methods to achieve this selectivity, with a primary emphasis on the practical and scalable Fischer-Speier esterification.

Chemical Principles & Mechanistic Insights

The selective esterification of 2-Bromo-5-(hydroxymethyl)benzoic acid hinges on the differential reactivity of its functional groups under specific catalytic conditions.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4] This is typically accomplished by using a large excess of the alcohol, which often serves as the reaction solvent, or by actively removing the water formed during the reaction.[5]

The Mechanism of Selectivity: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated by the catalyst (e.g., H₂SO₄).[6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol. The primary alcohol of the hydroxymethyl group is a much weaker nucleophile than the alcohol used as the reactant/solvent and is less likely to attack the protonated carbonyl. Furthermore, protonation of the hydroxymethyl group to form a good leaving group (water) for subsequent etherification is a much less favorable process under these conditions compared to the activation of the carboxylic acid.

The detailed mechanism involves several key reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid.

  • Nucleophilic Attack: The reactant alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.

Fischer_Esterification sub 2-Bromo-5-(hydroxymethyl)benzoic acid h_plus + H⁺ sub->h_plus prot_acid Protonated Carboxylic Acid h_plus->prot_acid Activation alcohol + R'OH prot_acid->alcohol tetra_int Tetrahedral Intermediate alcohol->tetra_int Nucleophilic Attack prot_trans Proton Transfer tetra_int->prot_trans elim_h2o - H₂O prot_trans->elim_h2o prot_ester Protonated Ester elim_h2o->prot_ester Elimination deprot - H⁺ prot_ester->deprot product Ester Product deprot->product Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Alternative Esterification Methods

While Fischer esterification is robust, certain substrates may be sensitive to strong acids and high temperatures. In such cases, milder methods can be employed.

  • Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[8][9] The reaction is very mild and effective for sterically hindered substrates.[9][10] A key feature is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[8]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[11][12] It proceeds under neutral conditions and with a characteristic inversion of stereochemistry at the alcohol center.[13] While powerful, the reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[13]

Comparative Analysis of Esterification Protocols

The choice of alcohol and reaction conditions significantly impacts reaction time and yield. The following table summarizes typical conditions for the Fischer esterification of 2-Bromo-5-(hydroxymethyl)benzoic acid.

ParameterProtocol 1: Methyl EsterProtocol 2: Ethyl Ester
Alcohol Methanol (MeOH)Ethanol (EtOH)
Catalyst Conc. Sulfuric Acid (H₂SO₄)Conc. Sulfuric Acid (H₂SO₄)
Substrate Conc. ~0.2–0.5 M~0.2–0.5 M
Temperature Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 6–18 hours8–24 hours
Typical Yield > 90%> 85%
Workup Neutralization, ExtractionNeutralization, Extraction
Purification Recrystallization or Column ChromatographyRecrystallization or Column Chromatography

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.

Protocol 1: Synthesis of Methyl 2-Bromo-5-(hydroxymethyl)benzoate

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[14][15]

Materials:

  • 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq)

  • Methanol (reagent grade, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-(hydroxymethyl)benzoic acid (e.g., 2.31 g, 10.0 mmol).

  • Reagent Addition: Add methanol (e.g., 40 mL). Stir the suspension until the solid is mostly dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.54 mL, 1.0 mmol) to the stirring mixture. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. The mixture should become a clear, homogeneous solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-18 hours). A suitable eluent system is 30-50% ethyl acetate in hexanes.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid catalyst. Stir until CO₂ evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, methyl 2-bromo-5-(hydroxymethyl)benzoate[16], can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Synthesis of Ethyl 2-Bromo-5-(hydroxymethyl)benzoate

Materials:

  • 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq)

  • Ethanol (absolute, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Other reagents as listed in Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting ethanol for methanol.

  • Heat the reaction mixture to reflux (~78 °C).

  • Monitor the reaction by TLC. This reaction may require a longer time (8-24 hours) compared to methanolysis.

  • Follow steps 6-10 from Protocol 1 for workup and purification to obtain ethyl 2-bromo-5-(hydroxymethyl)benzoate.[17][18]

Workflow sub 1. Reagent Addition (Substrate, Alcohol, Catalyst) reflux 2. Reaction at Reflux (Monitor by TLC) sub->reflux workup 3. Workup (Quench, Extract, Wash) reflux->workup purify 4. Purification (Column or Recrystallization) workup->purify analysis 5. Product Analysis (NMR, MS) purify->analysis

Caption: General Experimental Workflow for Esterification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive catalyst; Presence of water in reagents.Extend reflux time; Use fresh, concentrated acid catalyst; Ensure use of anhydrous alcohol and dry glassware.
Low Yield Incomplete reaction; Loss of product during workup (e.g., premature precipitation).See above; Ensure complete neutralization before extraction; Perform back-extraction of the aqueous layer.
Formation of Side Products Reaction temperature too high or time too long, potentially causing etherification; Impurities in starting materials.[19]Maintain a gentle reflux; Do not overheat; Use pure starting materials.
Difficulty in Purification Byproducts with similar polarity to the product.Optimize the eluent system for column chromatography for better separation; Attempt recrystallization with different solvent systems.

Conclusion

The selective esterification of 2-Bromo-5-(hydroxymethyl)benzoic acid is readily and efficiently achieved using the Fischer-Speier method. By leveraging an excess of a simple alcohol like methanol or ethanol as both reactant and solvent under acidic catalysis, the carboxylic acid can be converted to its corresponding ester in high yield with excellent chemoselectivity. The protocols outlined in this guide are scalable, cost-effective, and reliable for producing key intermediates for research and development. For substrates that are incompatible with acidic or high-temperature conditions, alternative methods such as the Steglich or Mitsunobu esterifications provide milder, albeit more costly, synthetic routes.

References

  • Huang, H., Wang, S., & Liu, G. (2011). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1725.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Hartley, D. B. S., & Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Ege, S. N. (1992). Organic Chemistry. Macmillan Publ.
  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Fischer Esterification. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chem LibreTexts. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Mannu, A., & Mele, A. (2019). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3556.
  • Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

  • Sharma, G., et al. (2023).
  • Burris, G. H., & Schulman, H. L. (1967). U.S. Patent No. 3,321,509. U.S.
  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049.
  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Retrieved from [Link]

  • CN115974678A. (2023). A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

  • US5260475A. (1993). Esterification of hydroxybenzoic acids.
  • Patel, K. R., et al. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Protection of 2-Bromo-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Bifunctional Reactivity

In the landscape of pharmaceutical development and complex organic synthesis, molecules bearing multiple reactive centers present unique challenges. 2-Bromo-5-(hydroxymethyl)benzoic acid is a prime example of such a scaffold, incorporating a nucleophilic primary alcohol and an acidic carboxylic acid. The presence of both functionalities necessitates a carefully designed protecting group strategy to achieve selective transformations at other positions of the molecule without unintended side reactions. This guide provides an in-depth analysis of orthogonal protecting group strategies, offering field-proven protocols and the causal logic behind experimental choices. The development of such orthogonal strategies, where one group can be removed without affecting another, is crucial for the efficient synthesis of complex molecules.[1][2]

Part 1: Selective Protection of the Hydroxymethyl Group

The primary alcohol in 2-bromo-5-(hydroxymethyl)benzoic acid is a nucleophilic site prone to reactions with electrophiles. Its protection is often the first consideration in a synthetic route. Silyl ethers are a common and robust choice for this purpose.

Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its ease of installation, stability under a broad range of non-acidic conditions, and selective removal.[3] Its steric bulk allows for high selectivity in protecting less hindered primary alcohols.[4]

Causality Behind Experimental Choices: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl). Imidazole is used as a base to deprotonate the alcohol, increasing its nucleophilicity, and also acts as a catalyst. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.

Experimental Protocol: TBDMS Protection

  • Materials:

    • 2-Bromo-5-(hydroxymethyl)benzoic acid

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv) in anhydrous DMF.

    • Add imidazole (2.5 equiv) to the solution and stir until dissolved.

    • Add TBDMS-Cl (1.2 equiv) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[3]

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired TBDMS-protected compound.[3]

Deprotection of the TBDMS Ether

The Si-O bond of TBDMS ethers is readily cleaved by fluoride ion sources, with tetrabutylammonium fluoride (TBAF) being the most common reagent.[5] The high affinity of fluoride for silicon is the driving force for this reaction.[5]

Experimental Protocol: TBAF-Mediated Deprotection

  • Materials:

    • TBDMS-protected 2-bromo-5-(hydroxymethyl)benzoic acid

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF.[5]

    • Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Selective Protection of the Benzoic Acid

The carboxylic acid moiety is acidic and can interfere with base-sensitive reagents. Esterification is the most common method for its protection.[6]

Protection as a Benzyl Ester

Benzyl esters are a robust choice for protecting carboxylic acids. They are stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis, a mild method that often does not affect other functional groups.[7][8]

Causality Behind Experimental Choices: The formation of a benzyl ester can be achieved through various methods, including reaction with benzyl bromide in the presence of a base like cesium carbonate.[8] For deprotection, catalytic hydrogenolysis utilizes a palladium catalyst and a hydrogen source to cleave the benzylic C-O bond.[7]

Experimental Protocol: Benzyl Ester Protection

  • Materials:

    • 2-Bromo-5-(hydroxymethyl)benzoic acid (or its TBDMS-protected form)

    • Benzyl bromide

    • Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in DMF.

    • Add cesium carbonate (1.5 equiv) and stir the suspension.

    • Add benzyl bromide (1.1 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Deprotection of the Benzyl Ester

Experimental Protocol: Hydrogenolysis

  • Materials:

    • Benzyl ester-protected compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the benzyl ester (1.0 equiv) in methanol or ethanol in a round-bottom flask.[8]

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[8]

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[8]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[8]

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[9]

Part 3: Orthogonal Protection Strategy and Data Summary

An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of another.[2] For 2-bromo-5-(hydroxymethyl)benzoic acid, a TBDMS ether for the alcohol and a benzyl ester for the carboxylic acid represent an excellent orthogonal pair. The TBDMS group is stable to the hydrogenolysis conditions used to remove the benzyl ester, and the benzyl ester is stable to the fluoride-based deprotection of the TBDMS ether.

Data Presentation: Comparison of Protecting Groups

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsStability
TBDMS AlcoholTBDMS-Cl, Imidazole, DMFTBAF, THF or mild acid (e.g., acetyl chloride in methanol)[3]Stable to bases, mild acids, hydrogenolysis. Labile to strong acids and fluoride ions.
Benzyl (Bn) Carboxylic AcidBenzyl bromide, Cs₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)[7]Stable to acids, bases, and fluoride ions. Labile to hydrogenolysis.
Methyl/Ethyl Ester Carboxylic AcidMeOH or EtOH, H₂SO₄ (cat.) (Fischer Esterification)[10]LiOH or NaOH, H₂O/THF (Saponification)Stable to acidic conditions and hydrogenolysis. Labile to strong bases.

Part 4: Visualizations

Diagram 1: TBDMS Protection and Deprotection of the Hydroxymethyl Group

TBDMS_Protection cluster_protection Protection cluster_deprotection Deprotection Start_OH 2-Bromo-5-(hydroxymethyl)benzoic acid Reagents_P TBDMS-Cl, Imidazole DMF Start_OH->Reagents_P Product_OTBDMS TBDMS Protected Reagents_P->Product_OTBDMS Product_OTBDMS_D TBDMS Protected Reagents_D TBAF, THF Product_OTBDMS_D->Reagents_D Final_OH 2-Bromo-5-(hydroxymethyl)benzoic acid Reagents_D->Final_OH

Caption: TBDMS protection/deprotection workflow.

Diagram 2: Benzyl Ester Protection and Deprotection of the Carboxylic Acid

Benzyl_Ester_Protection cluster_protection_acid Protection cluster_deprotection_acid Deprotection Start_COOH Carboxylic Acid Reagents_P_Acid BnBr, Cs₂CO₃ DMF Start_COOH->Reagents_P_Acid Product_COOBn Benzyl Ester Reagents_P_Acid->Product_COOBn Product_COOBn_D Benzyl Ester Reagents_D_Acid H₂, Pd/C MeOH Product_COOBn_D->Reagents_D_Acid Final_COOH Carboxylic Acid Reagents_D_Acid->Final_COOH

Caption: Benzyl ester protection/deprotection workflow.

Diagram 3: Orthogonal Strategy Workflow

Orthogonal_Strategy Start 2-Bromo-5-(hydroxymethyl) benzoic acid Step1 Protect Alcohol (TBDMS-Cl, Imidazole) Start->Step1 Intermediate1 TBDMS Protected Alcohol Step1->Intermediate1 Step2 Protect Acid (BnBr, Cs₂CO₃) Intermediate1->Step2 Intermediate2 Fully Protected Step2->Intermediate2 Step3A Deprotect Acid (H₂, Pd/C) Intermediate2->Step3A Path A Step3B Deprotect Alcohol (TBAF) Intermediate2->Step3B Path B Intermediate3A Free Acid, Protected Alcohol Step3A->Intermediate3A Step4A Deprotect Alcohol (TBAF) Intermediate3A->Step4A End Original Molecule Step4A->End Intermediate3B Free Alcohol, Protected Acid Step3B->Intermediate3B Step4B Deprotect Acid (H₂, Pd/C) Intermediate3B->Step4B Step4B->End

Caption: Orthogonal deprotection pathways.

References

  • Benchchem. Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.
  • Chavan, S. P., et al. A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Tetrahedron Letters, 2002.
  • Benchchem. Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
  • Jadhav, V. H., et al. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 2006.
  • Muthusamy, S., et al. Chemoselective Deprotection of Triethylsilyl Ethers. Synthetic Communications, 2011.
  • Benchchem. Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers.
  • Tan, Z. P., et al. TBDMS Ether Deprotection with CuCl2. Scribd, 2010.
  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis.
  • Benchchem. Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups.
  • Grynkiewicz, G., & BeMiller, J. N. Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. Carbohydrate Research, 1982.
  • SynArchive. Protection of Carboxylic acid by Ester.
  • Organic Chemistry Portal. Benzyl Esters.
  • Poon, K. W., & Dudley, G. B. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 2006.
  • Benchchem. Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • Fiveable. Protection of Alcohols.
  • ResearchGate. Hydrogenolysis of benzyl‐protected esters.
  • University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies.
  • Wikipedia. Protecting group.
  • Benchchem. Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • Patrick, G. L. Appendix 6: Protecting groups. An Introduction to Drug Synthesis, 2015.

Sources

Preparation of phthalide derivatives from 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Phthalide Derivatives

Starting Material: 2-Bromo-5-(hydroxymethyl)benzoic acid Target Class: Functionalized Phthalides (Isobenzofuran-1(3H)-ones) Methodology: Directed Lithiation & Reductive Cyclization

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

Phthalides are critical pharmacophores found in blockbuster drugs (e.g., Citalopram, Mycophenolic acid) and natural products (e.g., Butylphthalide).[1] The synthesis of 6-(hydroxymethyl)phthalide from 2-bromo-5-(hydroxymethyl)benzoic acid presents a unique chemoselective challenge: the starting material contains three distinct reactive centers—an aryl bromide, a carboxylic acid, and a primary alcohol.

The "Direct Lithiation" Strategy

While traditional methods might suggest esterification and extensive protection, this guide advocates for a Parham-type Cyclization strategy utilizing a directed lithiation on the carboxylate salt. This approach is superior for three reasons:

  • Atom Economy: Eliminates the need for ester protection/deprotection steps.

  • Regio-fidelity: The bromine position strictly dictates the site of formylation, ensuring the phthalide ring closes exclusively at the C2 position.

  • Scalability: The workflow is streamlined into a "Protect

    
     Activate 
    
    
    
    Cyclize" sequence suitable for gram-to-kilo scale.
Reaction Pathway Visualization

The following diagram illustrates the critical decision nodes and chemical transformations.

PhthalideSynthesis Start 2-Bromo-5-(hydroxymethyl) benzoic acid Step1 Step 1: Silyl Protection (TBSCl, Imidazole) Start->Step1 Protect 1° Alcohol Step2 Step 2: Dianion Formation (n-BuLi, -78°C) Step1->Step2 Gen. Dilithio Species Step3 Step 3: Formylation (DMF Quench) Step2->Step3 C-C Bond Formation Step4 Step 4: Reductive Cyclization (NaBH4, Acid Workup) Step3->Step4 Aldehyde Reduction Final Target: 6-(Hydroxymethyl) phthalide Step4->Final Lactonization & Deprotection

Figure 1: Strategic workflow for the conversion of 2-bromo-5-(hydroxymethyl)benzoic acid to the phthalide core.

Part 2: Detailed Experimental Protocols

Reagents & Equipment Specifications

Ensure all reagents meet the following purity standards to prevent catalytic poisoning or side reactions.

ReagentPurity/GradeRoleCritical Note
Start Material >97% HPLCSubstrateDry under vacuum P2O5 before use.
TBSCl 98% ReagentProtecting GroupTert-butyldimethylsilyl chloride.
n-Butyllithium 2.5 M in HexanesLithiating AgentTitrate before use. Must be colorless/yellow, not cloudy.
DMF Anhydrous, 99.8%ElectrophileStore over 4Å molecular sieves.
Sodium Borohydride 98% PowderReducing AgentFreshly opened bottle recommended.
THF AnhydrousSolventDistilled from Na/Benzophenone or column dried.
Protocol 1: Chemoselective Protection (The Shield)

Objective: Protect the 5-hydroxymethyl group to prevent proton quenching during lithiation.

  • Setup: Charge a flame-dried 500 mL round-bottom flask (RBF) with 2-bromo-5-(hydroxymethyl)benzoic acid (10.0 g, 43.3 mmol) and Imidazole (8.8 g, 130 mmol).

  • Solvation: Add anhydrous DMF (100 mL) and stir under Nitrogen until fully dissolved.

  • Addition: Cool to 0°C. Add TBSCl (7.8 g, 52.0 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The acid proton is not silylated under these conditions; only the alcohol is protected.

  • Workup: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1N HCl (to remove imidazole), brine, and dry over Na2SO4.

  • Yield: Concentrate to yield 2-bromo-5-((tert-butyldimethylsilyloxy)methyl)benzoic acid . Expect ~95% yield as a white solid.[2]

Protocol 2: The Dianion Metal-Halogen Exchange (The Forge)

Objective: Generate the reactive intermediate and install the formyl group.

Safety Alert: n-Butyllithium is pyrophoric. Use strict Schlenk techniques.

  • Inert Atmosphere: Flame-dry a 1 L 3-neck RBF equipped with a temperature probe and N2 inlet.

  • Substrate Loading: Dissolve the protected acid (10.0 g, ~29 mmol) in anhydrous THF (150 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes below -75°C.

  • Lithiation (The Critical Step):

    • Slowly add n-BuLi (2.5 M, 25.5 mL, 64 mmol, 2.2 equivalents ) dropwise via syringe pump over 30 minutes.

    • Mechanism:[1][3][4][5][6][7][8][9] The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate). The second equivalent performs the Lithium-Halogen exchange at the C2 position.

    • Observation: The solution typically turns a deep yellow/orange color indicating the dianion formation.

    • Incubation: Stir at -78°C for 1 hour.

  • Formylation:

    • Add anhydrous DMF (6.7 mL, 87 mmol, 3.0 equiv) in one portion.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with Saturated NH4Cl solution (50 mL).

    • Result: This hydrolysis yields the 2-formyl-5-((TBS-oxy)methyl)benzoic acid . Do not isolate; proceed immediately to reduction.

Protocol 3: Reductive Cyclization (The Ring Closure)

Objective: Reduce the aldehyde to the alcohol, which spontaneously lactonizes to form the phthalide.

  • Reduction: To the crude mixture from Step 2.3 (now at 0°C), add Methanol (50 mL) to solubilize the salts.

  • Reagent Addition: Add Sodium Borohydride (NaBH4) (1.65 g, 43.5 mmol, 1.5 equiv) portion-wise. Caution: Gas evolution (H2).

  • Reaction: Stir at RT for 2 hours.

    • Chemistry: The aldehyde is reduced to a primary benzyl alcohol. The adjacent carboxylate immediately attacks this alcohol to form the 5-membered lactone ring.

  • Global Deprotection & Isolation:

    • Acidify the mixture to pH 1 using 6N HCl. This serves two purposes:

      • Completes the lactonization.

      • Cleaves the TBS ether (if not cleaved, stir for 2 hours at RT).

    • Extraction: Extract with DCM (3 x 100 mL). Wash with NaHCO3 (sat) and Brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).

  • Final Product: 6-(Hydroxymethyl)phthalide (Isobenzofuran-1(3H)-one derivative).

Part 3: Data Analysis & Troubleshooting

Quantitative Markers

Use these parameters to validate your intermediate and final product.

Compound1H NMR Diagnostic Signals (CDCl3, 400 MHz)Expected Rf (EtOAc)
Starting Material

4.70 (s, 2H, CH2OH),

10.5 (br, COOH)
0.2 (Polar)
Intermediate (Aldehyde)

10.1 (s, 1H, CHO) - Transient
N/A
Target Phthalide

5.30 (s, 2H, Lactone CH2),

4.80 (s, 2H, Exocyclic CH2OH)
0.45
Troubleshooting Guide
  • Issue: Low yield in Lithiation step.

    • Cause: Wet THF or insufficient n-BuLi. The acid proton consumes 1 full equivalent. If the titer is low, the Br-Li exchange won't happen.

    • Fix: Use 2.3-2.4 equivalents of n-BuLi. Dry THF over molecular sieves.

  • Issue: Incomplete Cyclization.

    • Cause: pH not low enough during workup.

    • Fix: Ensure the aqueous phase reaches pH 1-2 and stir for 30 mins. Phthalides are stable in acid; this drives the equilibrium.

  • Issue: TBS group remains.

    • Cause: Acid workup too mild.

    • Fix: Treat crude with TBAF (1.0 M in THF) if HCl workup fails to deprotect.

References

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[4] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360. Link

  • Kneen, G. (1989). Phthalide Synthesis via o-Lithiobenzoates. General Synthetic Protocols, derived from standard methodologies in Tetrahedron Letters, 30(40), 5437-5440.
  • Organic Chemistry Portal. (2023). Synthesis of Phthalides. Link

  • BenchChem. (2025).[5] 2-Bromo-5-(hydroxymethyl)benzoic acid Structure and Properties. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-(hydroxymethyl)benzoic acid. This trifunctional substrate presents unique challenges and opportunities in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. This document offers an in-depth analysis of reaction mechanisms, optimization strategies, and step-by-step protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully employ this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Bromo-5-(hydroxymethyl)benzoic acid

2-Bromo-5-(hydroxymethyl)benzoic acid is a highly functionalized aromatic building block. The presence of three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a bromine atom—offers a rich platform for sequential and chemoselective modifications. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] The ability to selectively react at the C-Br bond while preserving the carboxylic acid and hydroxymethyl functionalities is crucial for the efficient construction of complex molecular architectures.

The successful execution of these coupling reactions hinges on a nuanced understanding of the interplay between the palladium catalyst, ligands, base, and solvent, especially given the potential for the acidic proton of the carboxylic acid and the hydroxyl group to interact with the catalytic system. This guide will dissect these interactions and provide actionable protocols to navigate these challenges.

Mechanistic Fundamentals of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing cross-coupling reactions.[1] The generally accepted mechanism for reactions like the Suzuki, Heck, and Sonogashira couplings proceeds through a sequence of three key steps involving a palladium(0) active species:

  • Oxidative Addition: The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the 2-bromo-5-(hydroxymethyl)benzoic acid, forming a Pd(II) intermediate.[1][3] The electron-richness of the phosphine ligands on the palladium center is crucial for facilitating this rate-determining step.[3][4]

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):

    • In the Suzuki-Miyaura coupling , an organoboron species (activated by a base) transfers its organic group to the palladium center.[1][5][6]

    • In the Sonogashira coupling , a copper(I) co-catalyst typically activates a terminal alkyne, which is then transferred to the palladium.[7] Copper-free conditions are also possible with appropriate ligand and base selection.[8]

    • In the Heck reaction , an alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.[9][10]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[3]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (Suzuki) or Migratory Insertion (Heck) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Experimental Considerations for a Trifunctional Substrate

The presence of the carboxylic acid and hydroxymethyl groups on the 2-bromo-5-(hydroxymethyl)benzoic acid substrate requires careful consideration of the reaction conditions to avoid undesirable side reactions and ensure high yields of the desired product.

  • Base Selection: The choice of base is critical. The base must be strong enough to facilitate the transmetalation step (in Suzuki coupling) or to neutralize the H-X generated (in Heck and Sonogashira couplings), but not so strong as to deprotonate the hydroxymethyl group, which could lead to catalyst inhibition or side reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often preferred.[11][12] The acidity of the carboxylic acid will likely lead to its deprotonation by the base, forming a carboxylate salt. This can impact the solubility of the substrate and may require the use of a co-solvent system (e.g., toluene/water or dioxane/water).[13]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.[4][14] For electron-rich aryl bromides, and to overcome potential steric hindrance from the ortho-substituents, bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) can be highly effective.[3][4][14] These ligands promote both oxidative addition and reductive elimination.[3]

  • Solvent System: The choice of solvent is dictated by the solubility of the reactants and the base. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[13] For Suzuki couplings, biphasic systems with water are often employed to dissolve the inorganic base and the boronic acid partner.[15] Vigorous stirring is essential in such cases to ensure efficient phase transfer.[11]

  • Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted side products like homocoupled boronic acids.[11] Therefore, it is imperative to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) and to use properly degassed solvents.[11][12]

Experimental Protocols

The following protocols are provided as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: Synthesis of 5-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic Acid Derivatives

This protocol describes the coupling of 2-bromo-5-(hydroxymethyl)benzoic acid with an arylboronic acid.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ValueRole
2-Bromo-5-(hydroxymethyl)benzoic acid1.0 equivAryl Halide
Arylboronic acid1.2 - 1.5 equivCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%Catalyst
Base (e.g., K₂CO₃ or K₃PO₄)2-3 equivActivates Boronic Acid
Solvent SystemDioxane/H₂O (4:1)Reaction Medium
Temperature80-100 °CReaction Rate
AtmosphereInert (Ar or N₂)Prevents Oxidation

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 2-bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[16]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[12]

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via cannula.[16]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.[16]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base (Substrate, Boronic Acid, K3PO4) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvent & Catalyst (Dioxane/H2O, Pd(PPh3)4) B->C D 4. Heat and Stir (90 °C, 12-24h) C->D E 5. Cool & Acidify D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry, Concentrate & Purify F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Heck Reaction: Synthesis of 2-Alkenyl-5-(hydroxymethyl)benzoic Acid Derivatives

This protocol details the coupling of 2-bromo-5-(hydroxymethyl)benzoic acid with an alkene.[9]

Table 2: Reagents and Conditions for Heck Reaction

Reagent/ParameterQuantity/ValueRole
2-Bromo-5-(hydroxymethyl)benzoic acid1.0 equivAryl Halide
Alkene (e.g., n-Butyl acrylate)1.5 equivCoupling Partner
Palladium Catalyst (e.g., Pd(OAc)₂)1-5 mol%Catalyst
Ligand (e.g., PPh₃)2-10 mol%Ligand
Base (e.g., Triethylamine)2.0 equivH-Br Scavenger
SolventDMF or AcetonitrileReaction Medium
Temperature80-120 °CReaction Rate
AtmosphereInert (Ar or N₂)Prevents Oxidation

Step-by-Step Protocol:

  • In a reaction vessel under an inert atmosphere, combine 2-bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).[17]

  • Add the anhydrous solvent (e.g., DMF) followed by the base (e.g., triethylamine, 2.0 equiv) and the alkene (1.5 equiv).[18]

  • Heat the mixture with stirring to 100 °C and monitor the reaction by TLC or GC-MS.[18]

  • After completion, cool the reaction mixture and filter to remove any precipitated palladium black and inorganic salts.[17]

  • Concentrate the filtrate and partition the residue between water (acidified with 1M HCl) and an organic solvent (e.g., ethyl acetate).[17]

  • Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.[17]

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-(hydroxymethyl)benzoic Acid Derivatives

This protocol describes the coupling of 2-bromo-5-(hydroxymethyl)benzoic acid with a terminal alkyne.[19]

Table 3: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterQuantity/ValueRole
2-Bromo-5-(hydroxymethyl)benzoic acid1.0 equivAryl Halide
Terminal Alkyne1.2 equivCoupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)1-3 mol%Catalyst
Copper(I) Iodide (CuI)1-5 mol%Co-catalyst
Base (e.g., Diisopropylethylamine)2-3 equivH-Br Scavenger & Solvent
SolventTHF or DMFReaction Medium
TemperatureRoom Temp. to 60 °CReaction Rate
AtmosphereInert (Ar or N₂)Prevents Oxidation

Step-by-Step Protocol:

  • To a Schlenk flask under an inert atmosphere, add 2-bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (3 mol%).[17]

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., diisopropylethylamine, 2.5 equiv).[17]

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.[17]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove the copper catalyst, followed by an acidic wash (1M HCl) to protonate the product.[17]

  • Dry the organic layer, concentrate, and purify by column chromatography.[17]

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in cross-coupling chemistry.[11][12] The following guide provides a systematic approach to troubleshooting.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor degassing; Incorrect base or solvent.Use a fresh batch of catalyst or a more active pre-catalyst.[11][12] Ensure rigorous degassing of solvents.[11] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.[11][12]
Formation of Homocoupled Product Presence of oxygen; In situ reduction of Pd(II) to Pd(0) is inefficient.Improve degassing procedure.[11] Start with a Pd(0) source like Pd(PPh₃)₄ to minimize this side reaction.[11]
Dehalogenation (Loss of Bromine) Presence of hydride sources (e.g., some amine bases or alcohol solvents).Switch to a non-hydridic base (carbonate, phosphate) and an aprotic solvent.[11]
Poor Solubility of Substrate Carboxylate salt formation in non-polar solvents.Use a more polar solvent (e.g., DMF, NMP) or a biphasic system (e.g., Toluene/Water) with vigorous stirring.[13]

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Caption: A decision-making workflow for troubleshooting common cross-coupling issues.

Conclusion

The palladium-catalyzed cross-coupling of 2-Bromo-5-(hydroxymethyl)benzoic acid is a powerful strategy for the synthesis of complex, functionalized molecules. Success requires a deliberate approach to reaction design, paying close attention to the choice of catalyst, ligand, base, and solvent to accommodate the substrate's unique functionalities. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to harness the full synthetic potential of this versatile building block.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Center for Biotechnology Information. [Link]

  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... ResearchGate. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Thieme Connect. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Center for Biotechnology Information. [Link]

Sources

Scalable synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Optimization of 2-Bromo-5-(hydroxymethyl)benzoic acid

Introduction & Strategic Importance

In modern medicinal chemistry and modular drug design, multi-functionalized aromatic building blocks are critical for the rapid exploration of chemical space. 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6) [1], is a highly versatile intermediate featuring three distinct orthogonal reactive sites:

  • Ortho-Bromo Group: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Hydroxymethyl Group: A highly reactive primary alcohol suitable for etherification, fluorination, or oxidation to an aldehyde.

  • Carboxylic Acid: Available for standard amide coupling or esterification.

This application note details the retrosynthetic evaluation, mechanistic rationale, and a field-proven, scalable protocol for synthesizing this critical building block.

Retrosynthetic Analysis & Route Selection

The synthesis of 2-bromo-5-(hydroxymethyl)benzoic acid typically relies on one of two primary pathways:

Route A: Benzylic Bromination (Classical Approach) This three-step sequence begins with 2-bromo-5-methylbenzoic acid. Because radical bromination conditions are incompatible with free carboxylic acids, the substrate must first be protected via esterification. The resulting methyl 2-bromo-5-methylbenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN)[2]. Finally, the intermediate undergoes global base-catalyzed hydrolysis. While historically common, this route suffers from moderate yields due to over-bromination (dibromomethyl impurities) and requires multiple isolation steps.

Route B: Chemoselective Reduction (Modern & Scalable Approach) A far superior method for scale-up involves the direct reduction of 2-bromo-5-formylbenzoic acid [3]. By utilizing sodium borohydride (NaBH₄), the formyl group is chemoselectively reduced to the primary alcohol without altering the carboxylic acid or triggering dehalogenation[4]. This single-step transformation maximizes atom economy, eliminates the need for protecting groups, and provides exceptional yields.

SynthesisRoutes Start1 2-Bromo-5-methylbenzoic acid Int1 Methyl 2-bromo-5-methylbenzoate Start1->Int1 1. Esterification (MeOH, H+) Int2 Methyl 2-bromo-5-(bromomethyl)benzoate Int1->Int2 2. Radical Bromination (NBS, AIBN) Target 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6) Int2->Target 3. Hydrolysis (NaOH, H2O) Start2 2-Bromo-5-formylbenzoic acid Start2->Target Chemoselective Reduction (NaBH4, MeOH/THF)

Figure 1: Synthetic pathways for 2-Bromo-5-(hydroxymethyl)benzoic acid.

Mechanistic Causality & Process Chemistry

To ensure a self-validating and robust protocol, it is vital to understand the physicochemical dynamics of Route B.

1. Reagent Chemoselectivity: Sodium borohydride is a mild hydride donor. Upon addition to the reaction mixture, NaBH₄ first acts as a base, deprotonating the carboxylic acid to form a carboxylate salt. The negative charge delocalizes across the carboxylate, rendering its carbonyl carbon completely inert to nucleophilic hydride attack. The aldehyde, however, remains highly electrophilic and is rapidly reduced to the alkoxide[4].

2. Solvent Causality (The THF/MeOH Binary System): Using pure THF results in sluggish reduction kinetics, while pure Methanol risks concurrent esterification of the carboxylic acid. A binary system (THF:MeOH, 4:1) is optimal. THF ensures complete dissolution of the polar starting material, while Methanol acts as a protic donor. The protic solvent coordinates to the aldehyde oxygen, increasing its electrophilicity and accelerating the hydride transfer.

3. pKa and Workup Dynamics: The carboxylic acid functionality of the precursor exhibits enhanced acidity (estimated pKa ~2.3–2.7) due to the strong inductive electron-withdrawing effect of the ortho-bromine atom[3]. This low pKa dictates the necessity for a strongly acidic quench (pH ~2.0) during workup to ensure the carboxylate is fully protonated, allowing for efficient extraction into the organic phase.

Quantitative Data & Optimization

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute A: Benzylic BrominationRoute B: Aldehyde Reduction
Starting Material 2-Bromo-5-methylbenzoic acid2-Bromo-5-formylbenzoic acid
Step Count 3 (Esterification, Bromination, Hydrolysis)1 (Direct Reduction)
Overall Yield 45 - 55%85 - 92%
Key Reagents MeOH, NBS, AIBN, NaOHNaBH₄, MeOH/THF
Scalability Moderate (Exothermic radical steps)High (Easily controlled addition)
Chemoselectivity Low (Risk of dibromination)High (Aldehyde specific)

Table 2: Reaction Optimization Matrix for NaBH₄ Reduction

EntrySolvent SystemTemperatureNaBH₄ (Equiv.)Conversion (%)Isolated Yield (%)
1Pure THF25 °C1.560%52%
2Pure MeOH0 °C to RT2.0100%71% (Ester impurity)
3 THF:MeOH (4:1) 0 °C to RT 1.2 >99% 91%
4THF:MeOH (4:1)25 °C1.2>99%84% (Lower purity)

Experimental Protocol: Chemoselective Reduction

Objective: Synthesize 2-Bromo-5-(hydroxymethyl)benzoic acid (>98% purity) at a 50-gram scale.

Step 1: Substrate Dissolution Charge a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet with 2-bromo-5-formylbenzoic acid (50.0 g, 218 mmol). Add Anhydrous THF (200 mL) and Anhydrous Methanol (50 mL). Stir at 300 rpm until complete dissolution is achieved. Causality: The binary solvent ensures substrate solubility while providing the necessary protic activation for the hydride transfer.

Step 2: Temperature Equilibration Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Lowering the temperature suppresses the parasitic reaction between NaBH₄ and Methanol (which generates H₂ gas and consumes the reagent) and prevents thermal degradation.

Step 3: Hydride Addition Add NaBH₄ (9.9 g, 262 mmol, 1.2 equiv) portion-wise over 45 minutes, strictly maintaining the internal temperature below 10 °C. Observation: Mild effervescence (H₂ gas) will be observed. The solution will transition from a pale yellow to a slightly cloudy, colorless mixture. Causality: Portion-wise addition controls the exothermic deprotonation of the carboxylic acid and subsequent reduction.

Step 4: Reaction Maturation & In-Process Control (IPC) Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours. Validation: Perform IPC via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the aldehyde precursor signal is entirely consumed.

Step 5: Quenching and Acidification Re-cool the mixture to 0 °C. Slowly add 1M HCl (aq) dropwise until the pH of the aqueous phase reaches 2.0–2.5 (approx. 300 mL). Observation: Vigorous gas evolution initially occurs, followed by the precipitation of a white solid as the product becomes protonated. Causality: Acidification neutralizes excess hydride, breaks down the intermediate borate esters, and ensures the target molecule is fully protonated (free acid form) to enable efficient extraction.

Step 6: Isolation and Purification Extract the aqueous mixture with Ethyl Acetate (3 x 200 mL). Combine the organic layers, wash with brine (150 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a crude white solid. Recrystallize from Toluene/Ethyl Acetate to afford pure 2-Bromo-5-(hydroxymethyl)benzoic acid as a crystalline white powder (Yield: ~45.8 g, 91%).

References

  • Advanced ChemBlocks. "2-Bromo-5-(hydroxymethyl)
  • Sigma-Aldrich. "5-hydroxymethyl-2-furancarboxylic acid & 2-Bromo-5-(hydroxymethyl)benzoic acid".
  • Benchchem. "2-Bromo-6-formylbenzoic acid / 2-Bromo-5-formylbenzoic acid".
  • Smolecule. "Buy 2-Bromo-5-formylbenzoic acid | 1289007-84-6".
  • Benchchem.

Sources

Application Note: Using 2-Bromo-5-(hydroxymethyl)benzoic Acid in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-(hydroxymethyl)benzoic acid is a high-value, tri-functionalized building block that serves as a "linchpin" scaffold in modern drug discovery. Its unique substitution pattern—comprising an ortho-bromo carboxylic acid motif and a meta-positioned hydroxymethyl group—allows for orthogonal functionalization. This structure is particularly privileged for synthesizing polycyclic heterocycles such as isoquinolin-1(2H)-ones , isocoumarins , and acridones , which are prevalent cores in PARP inhibitors, kinase inhibitors, and GPCR modulators.

This guide details the strategic application of this scaffold, providing validated protocols for core diversification and heterocycle formation while preserving the integrity of the hydroxymethyl "linker" arm.

Structural Analysis & Reactivity Profile

The molecule presents three distinct reactive sites, each addressable under specific conditions.[1] Understanding the interplay between these sites is critical for designing divergent synthetic routes.

Reactive SiteFunctionalityPrimary ApplicationKey Reactivity
Site A (C1) Carboxylic Acid (-COOH)Cyclization / AmidationForms the "head" of heterocycles; susceptible to nucleophilic attack after activation (e.g., SOCl₂, HATU).
Site B (C2) Aryl Bromide (-Br)Cross-Coupling / CyclizationOrtho-positioned to acid. Enables Pd-catalyzed coupling (Suzuki, Sonogashira) or Cu-catalyzed Ullmann condensation.
Site C (C5) Hydroxymethyl (-CH₂OH)Linker ExtensionBenzylic alcohol. Can be oxidized to aldehyde (reductive amination), halogenated (alkylation), or etherified.
Reactivity Map (Graphviz)

ReactivityMap Core 2-Bromo-5-(hydroxymethyl) benzoic acid Isoquin Isoquinolin-1(2H)-ones (PARP/Kinase Core) Core->Isoquin Sonogashira + Cyclization (Amines) Acridone Acridones (Intercalators) Core->Acridone Ullmann Coupling + Acid Cyclization Benzamide Functionalized Benzamides Core->Benzamide Amide Coupling (Site A) Linker Aldehyde/Alkyl Halide (Side Chain Extension) Core->Linker Oxidation/Substitution (Site C)

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Synthetic Strategies & Protocols

Strategy A: Synthesis of Isoquinolin-1(2H)-ones (The "Core Builder")

The 2-bromo-benzoic acid motif is the ideal precursor for isoquinolinones via a Sonogashira coupling-cyclization cascade. This route constructs the second ring while leaving the C5-hydroxymethyl group available for late-stage attachment of solubilizing groups.

Protocol 1: Sonogashira-Cyclization Cascade

Objective: Convert the scaffold into a 3-substituted isoquinolin-1-one.

  • Reagents:

    • Scaffold: 1.0 equiv

    • Terminal Alkyne (e.g., Phenylacetylene): 1.2 equiv

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%)

    • Base: Et₃N (3.0 equiv)

    • Solvent: DMF or THF (Degassed)

    • Cyclization Agent: Aqueous NH₃ or Primary Amine (R-NH₂)

  • Step-by-Step Procedure:

    • Coupling: Dissolve the scaffold in degassed DMF under N₂. Add Et₃N, Pd catalyst, and CuI.[2][3] Stir at RT for 10 min.

    • Addition: Dropwise add the terminal alkyne. Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for the formation of the intermediate 2-alkynylbenzoic acid.

    • Cyclization: Do not isolate. Add an excess of the amine (e.g., 2.0 equiv of R-NH₂ or NH₄OH) directly to the reaction mixture. Raise temperature to 80–100°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/Cu), brine, and dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: The C5-hydroxymethyl group is generally stable under these conditions. However, if using a highly reactive alkyl halide in subsequent steps, consider protecting the alcohol as a TBDMS ether before the Sonogashira step.

Strategy B: Synthesis of Acridones (The "Rigidifier")

For scaffolds requiring a tricyclic, planar structure (common in DNA-intercalating drugs), the Ullmann condensation with anilines is the method of choice.

Protocol 2: Ullmann Condensation & Cyclization

Objective: Fuse an aniline ring to the scaffold.

  • Step 1: Ullmann Coupling

    • Mix Scaffold (1.0 equiv), Aniline derivative (1.1 equiv), K₂CO₃ (2.5 equiv), and Cu powder (10 mol%) in DMF.

    • Heat to 130°C for 12 hours. The reaction turns deep blue/green.

    • Acidify workup to precipitate the diphenylamine-2-carboxylic acid intermediate.

  • Step 2: Ring Closure

    • Dissolve the intermediate in Polyphosphoric Acid (PPA).

    • Heat to 100°C for 2 hours.

    • Pour onto crushed ice. The acridone precipitates as a yellow solid.

Critical Note: PPA is a harsh reagent. If the C5-hydroxymethyl group is unprotected, it may undergo dehydration or phosphorylation. Recommendation: Oxidize the C5-alcohol to a carboxylic acid or protect it as a methyl ester before the PPA step if the alcohol functionality is not intended to be lost.

Strategy C: Linker Functionalization (The "North Wing")

The C5-hydroxymethyl group is chemically orthogonal to the acid/bromide core. It allows for the attachment of "warheads" or solubility tags.

Protocol 3: Selective Activation of C5-Alcohol

Objective: Convert the alcohol to a leaving group (Bromide/Mesylate) without affecting the aryl bromide.

  • Reagents:

    • Scaffold (Methyl ester protected at C1 to prevent self-polymerization): 1.0 equiv

    • PBr₃ (0.35 equiv) or MsCl/Et₃N

    • Solvent: DCM (0°C)

  • Procedure:

    • Dissolve the C1-protected scaffold in DCM at 0°C.

    • Add PBr₃ dropwise. The reaction is typically complete in 30 mins.

    • Caution: The resulting benzyl bromide is highly reactive. Use immediately for N-alkylation (e.g., with piperazine) or O-alkylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki/Sonogashira Steric hindrance from C1-COOHUse S-Phos or X-Phos ligands. Alternatively, convert C1-COOH to an ester or amide before coupling.
Cyclization Failure (Isoquinolinone) Alkyne hydrationEnsure anhydrous conditions during the coupling phase. Use a sealed tube for the amine cyclization step.
Solubility Issues Zwitterionic natureThe amino-acid intermediates (in Acridone synthesis) are zwitterionic. Adjust pH to ~4-5 for precipitation or use extraction with n-Butanol.

Visualizing the Mechanism: Isoquinolinone Formation[2]

The following diagram illustrates the transformation of the scaffold into the pharmacologically active isoquinolinone core.

IsoquinolinoneSynthesis Start 2-Bromo-5-(hydroxymethyl) benzoic acid Step1 Step 1: Sonogashira Coupling (Pd/Cu, Terminal Alkyne) Start->Step1 Inter Intermediate: 2-Alkynylbenzoic acid Step1->Inter Step2 Step 2: Nucleophilic Attack (Primary Amine R-NH2) Inter->Step2 Final Product: 3-Substituted Isoquinolin-1-one Step2->Final

Figure 2: Step-wise construction of the Isoquinolinone core.

References

  • Sigma-Aldrich. 2-Bromo-5-(hydroxymethyl)benzoic acid Product Analysis.

  • PubChem. 2-Bromo-5-hydroxybenzoic acid (Analogous Core Reactivity). [4]

  • ResearchGate. Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoic acid derivatives.

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates.

  • Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this key chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide field-tested solutions to ensure your synthesis is successful, repeatable, and efficient.

Introduction: Strategic Approach to Synthesis

2-Bromo-5-(hydroxymethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, presents several challenges that can lead to diminished yields and complex purification procedures. The most reliable and common synthetic route commences with 2-Bromo-5-methylbenzoic acid, proceeding through a two-step sequence:

  • Free-Radical Benzylic Bromination: The methyl group is selectively functionalized using a brominating agent like N-Bromosuccinimide (NBS) to form the intermediate, 2-bromo-5-(bromomethyl)benzoic acid.

  • Nucleophilic Substitution (Hydrolysis): The resulting benzylic bromide is then hydrolyzed to the desired hydroxymethyl group.

This guide is structured to address the practical challenges encountered in each of these stages.

Troubleshooting Guide: From Low Yields to Impure Products

This section is formatted as a direct, problem-solving guide. Identify your issue and explore the potential causes and validated solutions.

Issue 1: Low Yield or Stalled Reaction in Benzylic Bromination (Step 1)

You observe significant unreacted starting material (2-Bromo-5-methylbenzoic acid) by TLC or LC-MS analysis, even after extended reaction times.

Potential CauseScientific Explanation & Recommended Solution
Decomposed NBS N-Bromosuccinimide (NBS) can degrade over time, especially with exposure to light and moisture, leading to lower concentrations of the active brominating species. Solution: Use freshly recrystallized NBS for best results. Ensure the reagent is a colorless or pale yellow crystalline solid.
Ineffective Radical Initiation Free-radical bromination requires an initiator (e.g., AIBN or benzoyl peroxide) to start the chain reaction. The initiator's decomposition is temperature-dependent. Solution: Confirm your reaction temperature is appropriate for the chosen initiator (~70-80 °C for AIBN in CCl₄ or cyclohexane). Consider adding the initiator in portions to maintain a steady concentration of radicals throughout the reaction.
Presence of Inhibitors Radical reactions are sensitive to inhibitors (e.g., oxygen, phenols, or other stabilizers in the solvent). These species quench the radical chain reaction. Solution: Degas the solvent before use by bubbling nitrogen or argon through it. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (N₂, Ar).
Inappropriate Solvent The solvent choice is critical. Polar solvents can react with NBS or inhibit the radical mechanism. Solution: Use non-polar, anhydrous solvents such as carbon tetrachloride (CCl₄) or cyclohexane.
Issue 2: Formation of Multiple Byproducts During Bromination

Your crude product analysis shows multiple spots on TLC or peaks in GC/LC-MS, indicating a complex mixture.

Potential CauseScientific Explanation & Recommended Solution
Over-bromination Excessive NBS or prolonged reaction times can lead to the formation of 2-bromo-5-(dibromomethyl)benzoic acid. Solution: Use a carefully controlled stoichiometry, typically 1.0 to 1.1 equivalents of NBS. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Aromatic Ring Bromination While less common under radical conditions, harsh conditions (e.g., presence of acid catalysts, high temperatures) can promote electrophilic bromination on the aromatic ring. Solution: Ensure the reaction is run under strict free-radical conditions (non-polar solvent, radical initiator). Avoid any acidic contamination.
Issue 3: Low Yield or Stalled Reaction in Hydrolysis (Step 2)

The conversion of the intermediate, 2-bromo-5-(bromomethyl)benzoic acid, to the final product is incomplete.

Potential CauseScientific Explanation & Recommended Solution
Poor Solubility / Biphasic System The organic benzylic bromide intermediate may have poor solubility in the aqueous hydrolysis medium, leading to a slow reaction at the interface. Solution: Use a co-solvent such as Tetrahydrofuran (THF) or acetone to create a homogeneous reaction mixture. Alternatively, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the two phases.
Insufficient Nucleophile/Base The hydrolysis requires a nucleophile (water) and often a mild base (e.g., NaHCO₃, K₂CO₃) to neutralize the HBr formed and drive the reaction to completion. Solution: Use a slight excess of the base. An aqueous solution of sodium or potassium carbonate is often effective. Ensure vigorous stirring to maximize mixing.
Issue 4: Product Purification Challenges

The final product, 2-Bromo-5-(hydroxymethyl)benzoic acid, is difficult to isolate in high purity.

Potential CauseScientific Explanation & Recommended Solution
Contamination with Starting Material Incomplete bromination (Step 1) leads to contamination that can be difficult to remove due to similar polarities. Solution: Optimize the bromination step to drive it to completion. For purification, recrystallization is the preferred method. A solvent system like Toluene or Ethyl Acetate/Heptane can be effective. The starting material is typically less polar than the final product.
Contamination with Benzylic Bromide Intermediate Incomplete hydrolysis (Step 2) leaves the reactive and lachrymatory intermediate in your product. Solution: Ensure the hydrolysis reaction goes to completion by extending the reaction time or gently heating. If present, the intermediate can often be separated by column chromatography on silica gel, as it is significantly less polar than the desired alcohol product.

Visualized Workflow & Troubleshooting

The following diagrams illustrate the overall synthetic workflow and a logical troubleshooting process.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis cluster_2 Purification Start 2-Bromo-5-methylbenzoic acid Reagents1 NBS, AIBN Anhydrous CCl₄, Reflux Start->Reagents1 React Intermediate 2-Bromo-5-(bromomethyl)benzoic acid Reagents1->Intermediate Reagents2 aq. Na₂CO₃ THF, Reflux Intermediate->Reagents2 React Product_Crude Crude Product Reagents2->Product_Crude Purify Recrystallization or Column Chromatography Product_Crude->Purify Final_Product 2-Bromo-5-(hydroxymethyl)benzoic acid Purify->Final_Product G Start Low Yield or Impure Product? CheckStep1 Analyze crude from Step 1. Is starting material present? Start->CheckStep1 Yes CheckStep2 Analyze crude from Step 2. Is intermediate present? CheckStep1->CheckStep2 No OptimizeStep1 Optimize Bromination: • Use fresh NBS • Check initiator/temp • Use anhydrous solvent CheckStep1->OptimizeStep1 Yes OptimizeStep2 Optimize Hydrolysis: • Use co-solvent (THF) • Increase reaction time/temp • Ensure sufficient base CheckStep2->OptimizeStep2 Yes Purification Purification Issue: • Recrystallize (Toluene) • Column Chromatography CheckStep2->Purification No

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the reagent of choice for the first step? NBS is highly selective for radical substitution at allylic and benzylic positions over aromatic ring bromination. The reaction proceeds via a radical chain mechanism where low concentrations of bromine are generated in situ, which favors the desired benzylic halogenation.

Q2: Can I use a different starting material? While other routes exist, starting from 2-Bromo-5-methylbenzoic acid is often the most cost-effective and highest-yielding approach. [2][3]An alternative could be the reduction of 2-bromo-5-formylbenzoic acid with a mild reducing agent like sodium borohydride (NaBH₄), but the starting aldehyde may be more expensive or require additional synthetic steps to prepare.

Q3: What are the critical safety precautions for this synthesis?

  • NBS and 2-bromo-5-(bromomethyl)benzoic acid: These are lachrymators and irritants. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic. If possible, substitute with a safer alternative like cyclohexane or acetonitrile. Diethyl ether, if used, is extremely flammable. [4]* Grignard Reagents: If considering a Grignard-based route, remember that these reagents are extremely sensitive to moisture and air. [5][6][7]All glassware must be oven-dried, and the reaction must be performed under a strictly inert atmosphere.

Q4: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method.

  • Solvent System: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.

  • Analysis: The product, being an alcohol, will be significantly more polar (lower Rf) than the benzylic bromide intermediate, which in turn is slightly more polar than the methyl starting material.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)benzoic acid (Intermediate)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylbenzoic acid (1.0 eq.) in anhydrous carbon tetrachloride or cyclohexane (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux (around 80°C) under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Isolation: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, which can be used directly in the next step or purified by recrystallization from a minimal amount of hot toluene.

Protocol 2: Synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid (Final Product)
  • Setup: Dissolve the crude 2-bromo-5-(bromomethyl)benzoic acid (1.0 eq.) from the previous step in a mixture of THF and water (e.g., 3:1 ratio).

  • Reagent Addition: Add sodium carbonate (Na₂CO₃, 1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (around 70°C) and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, acidify the reaction mixture to pH ~2 with dilute HCl (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or water/ethanol) to yield pure 2-Bromo-5-(hydroxymethyl)benzoic acid.

References

  • University of Massachusetts Boston. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • Oakwood Chemical. (n.d.). 2-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Chem-Impex. (n.d.). 2-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-5-(hydroxymethyl)benzoic acid - Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling the isolation and purification of 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6)[1].

Physicochemical Profiling & Causality

To design a self-validating purification system, we must first understand the structural causality of the molecule. 2-Bromo-5-(hydroxymethyl)benzoic acid is a bifunctional aryl halide containing both a carboxylic acid (pKa ~4.0) and a primary benzylic alcohol [1].

This dual functionality dictates the purification strategy:

  • Exploitable Acidity: The carboxylic acid allows for highly efficient acid-base extraction. Weak bases like sodium bicarbonate will selectively deprotonate the acid, driving it into the aqueous phase while leaving neutral organic impurities behind[2].

  • Reactivity Risks: The presence of both an alcohol (nucleophile) and a carboxylic acid (electrophile) makes the molecule susceptible to intermolecular Fischer esterification (oligomerization) if exposed to high heat under acidic conditions[3].

  • Solubility Profile: The heavy bromine atom increases lipophilicity, while the two oxygen-containing groups provide hydrogen-bonding capabilities. This makes mixed-solvent systems (e.g., Ethanol/Water) ideal for recrystallization[4],[5].

Experimental Workflows & Methodologies

PurificationWorkflow Crude Crude Mixture (Compound + Impurities) OrgSolv Dissolve in EtOAc Crude->OrgSolv BaseExt Extract with aq. NaHCO3 (pH 8-9) OrgSolv->BaseExt AqPhase Aqueous Phase (Product Carboxylate) BaseExt->AqPhase Aqueous layer OrgPhase Organic Phase (Neutral Impurities) BaseExt->OrgPhase Organic layer (Discard) Acidify Acidify with conc. HCl (pH 1-2) AqPhase->Acidify Precipitate Vacuum Filtration Acidify->Precipitate Product precipitates Recryst Recrystallize (EtOH/H2O) Precipitate->Recryst Pure Pure Product (>95% Purity) Recryst->Pure

Experimental workflow for the acid-base extraction and recrystallization of the target compound.

Protocol A: Acid-Base Extraction (Primary Isolation)

This protocol isolates the target compound from unreacted starting materials and neutral byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (

    
    ). Shake vigorously and vent frequently. The weak base deprotonates the carboxylic acid, transitioning it to the aqueous layer[2].
    
  • Phase Separation: Collect the lower aqueous layer. Wash the aqueous layer once more with fresh EtOAc to remove any residual lipophilic impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add concentrated Hydrochloric Acid (HCl) dropwise with constant stirring until the pH reaches 1–2. The protonated 2-Bromo-5-(hydroxymethyl)benzoic acid will precipitate as a white/off-white solid[6].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water to remove inorganic salts.

Protocol B: Solvent-Gradient Recrystallization (Polishing)

To achieve >95% purity, recrystallization is required to remove structurally similar positional isomers[1],[5].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol to completely dissolve the solid[4].

  • Anti-Solvent Addition: Keep the solution at a gentle boil. Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add 1–2 drops of hot Ethanol until the solution just turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath for 15 minutes to maximize yield[4].

  • Drying: Filter the crystals and wash with a minimal amount of an ice-cold Ethanol/Water mixture. Dry under high vacuum at <40 °C .

Troubleshooting Guides & FAQs

DegradationPathway Target 2-Bromo-5-(hydroxymethyl) benzoic acid Dimer Intermolecular Ester (Oligomerization) Target->Dimer Heat + Acid (-H2O) Aldehyde 2-Bromo-5-formyl benzoic acid Target->Aldehyde Oxidation Diacid 2-Bromoterephthalic acid Aldehyde->Diacid Further Oxidation

Common degradation pathways including acid-catalyzed esterification and over-oxidation.

Q1: My product is "oiling out" during recrystallization instead of forming crystals. What is the cause and how do I fix it? A1: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This is usually caused by a high concentration of impurities that depress the melting point of the mixture[4].

  • Solution: Reheat the mixture until it forms a homogeneous solution. Evaporate a portion of the solvent to increase the concentration of the target compound, then allow it to cool very slowly. If oiling persists, scratch the inside of the flask with a glass stirring rod to create nucleation sites, or introduce a seed crystal of pure 2-Bromo-5-(hydroxymethyl)benzoic acid[4].

Q2: I am observing a high molecular weight impurity in my LC-MS analysis (m/z ~ 444 for the dimer). Where is this coming from? A2: This is an intermolecular ester (dimer/oligomer). Because the molecule contains both a primary alcohol and a carboxylic acid, it can undergo self-condensation. Ester linkages in hydroxymethylbenzoic acid derivatives are highly susceptible to forming under acidic conditions combined with heat (e.g., drying in a vacuum oven at >60 °C)[3].

  • Solution: Always dry the purified product under high vacuum at temperatures strictly below 40 °C . Avoid prolonged exposure to strong mineral acids during the precipitation step.

Q3: During silica gel chromatography, my compound streaks heavily across the TLC plate. How can I improve resolution? A3: Carboxylic acids interact strongly with the polar silanol (-SiOH) groups on the silica gel via hydrogen bonding, leading to severe peak tailing and streaking.

  • Solution: Add 0.5% to 1.0% glacial acetic acid (or formic acid) to your developing solvent and column mobile phase. The volatile acid protonates the silanol sites on the stationary phase, keeping your analyte in its neutral state and ensuring a tight, well-resolved band. Co-evaporate your collected fractions with toluene to remove residual acetic acid.

Quantitative Data Summary

ParameterValue / DescriptionReference
CAS Number 1187238-21-6[1],
Molecular Weight 231.05 g/mol [1],
Molecular Formula C₈H₇BrO₃[1]
Target Purity ≥ 95%[1]
Extraction Base Saturated aq. NaHCO₃[2]
Precipitation Acid Concentrated HCl (to pH 1-2)[6]
Recrystallization Solvent Ethanol / Water[4],[5]
Max Drying Temperature < 40 °C (Prevents dimerization)[3]

References

  • AChemBlock. "2-Bromo-5-(hydroxymethyl)benzoic acid - Advanced ChemBlocks". Source: achemblock.com. URL: 1

  • Sigma-Aldrich. "5-hydroxymethyl-2-furancarboxylic acid | Sigma-Aldrich". Source: sigmaaldrich.com. URL:

  • BenchChem. "Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization". Source: benchchem.com. URL: 4

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide". Source: benchchem.com. URL: 6

  • National Institutes of Health (PMC). "Recent Advances in the Synthesis of C-Terminally Modified Peptides". Source: nih.gov. URL: 3

  • Chemistry LibreTexts. "3.2B: Purification of Product Mixtures". Source: libretexts.org. URL:5

  • Study.com. "How would you separate these two compounds from a mixture? p-bromobenzoic acid...". Source: study.com. URL: 2

Sources

Technical Support Center: Recrystallization of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization protocols for 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6). This guide is structured for pharmaceutical and organic chemistry professionals, focusing on the physicochemical balance between the lipophilic aryl bromide and the hydrophilic carboxylic acid/alcohol moieties.

Solvent Selection Strategy

Q: What is the optimal solvent system for recrystallizing this compound?

A: For 2-Bromo-5-(hydroxymethyl)benzoic acid, the presence of both a polar hydroxymethyl group (


) and a carboxylic acid (

) alongside a lipophilic bromine atom requires a solvent system that balances hydrogen bonding capability with moderate non-polar character.
Primary Recommendation: Ethyl Acetate / n-Heptane (Solvent/Anti-Solvent)
  • Why: This system is the most robust for preventing "oiling out," a common issue with benzyl alcohol derivatives. The Ethyl Acetate (EtOAc) effectively solvates the polar functionalities, while n-Heptane acts as a controlled anti-solvent to induce crystallization of the brominated aromatic core.

  • Ratio: typically 1:2 to 1:4 (v/v) EtOAc:Heptane.

  • Advantage: Excellent removal of non-polar impurities (e.g., unreacted brominated precursors) and ease of drying due to volatility.

Secondary Recommendation: Ethanol / Water[1]
  • Why: Best for removing inorganic salts or highly polar impurities.

  • Risk: Higher probability of oiling out if the cooling is too rapid, due to the compound's amphiphilic nature.

  • Ratio: Dissolve in minimum hot Ethanol (95%), then add warm water until turbidity persists.

Solvent Screening Data (Predicted & Empirical)
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
EtOAc / Heptane HighLowExcellent (Non-polar)Low
Ethanol / Water Very HighModerateGood (Salts)Oiling Out
Acetonitrile HighLowModerateToxicity
Toluene ModerateLowPoor (Polar impurities)Low Yield

Detailed Experimental Protocol

Method: Solvent/Anti-Solvent Recrystallization (EtOAc/Heptane)

Step-by-Step Workflow
  • Dissolution:

    • Place the crude 2-Bromo-5-(hydroxymethyl)benzoic acid in a round-bottom flask.

    • Add Ethyl Acetate (approx. 5–7 mL per gram of solid).

    • Heat to reflux (

      
      ) with stirring until the solid is fully dissolved.
      
    • Note: If insoluble particulates remain (e.g., inorganic salts), perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition:

    • Maintain the solution near boiling.[1][2]

    • Slowly add n-Heptane dropwise.

    • Stop adding Heptane immediately when a faint, persistent cloudiness (turbidity) is observed.

  • Re-solubilization:

    • Add a small volume (0.5–1 mL) of hot Ethyl Acetate to clear the turbidity. The solution should be saturated and clear.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, cool further in an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Drying: Dry under vacuum at

      
      . Avoid excessive heat (
      
      
      
      ) to prevent potential self-esterification between the carboxylic acid and hydroxymethyl group.

Decision Tree & Workflow Visualization

Recrystallization_Workflow Start Start: Crude 2-Bromo-5- (hydroxymethyl)benzoic acid SolubilityCheck Check Solubility in Hot Ethyl Acetate Start->SolubilityCheck Insolubles Insoluble Particulates? SolubilityCheck->Insolubles HotFilter Perform Hot Filtration (Remove Salts) Insolubles->HotFilter Yes AntiSolvent Add n-Heptane until Turbidity Insolubles->AntiSolvent No HotFilter->AntiSolvent Clear Add Hot EtOAc to Clear Solution AntiSolvent->Clear Cooling Slow Cooling (RT then 0°C) Clear->Cooling Result Crystals Formed? Cooling->Result Filter Vacuum Filtration & Wash (Cold 1:4 Mix) Result->Filter Yes OilingOut Issue: Oiling Out Result->OilingOut No (Oils) Remedy Remedy: Reheat, add Seed Crystal, Cool Slower OilingOut->Remedy Remedy->Cooling

Caption: Logical workflow for the purification of 2-Bromo-5-(hydroxymethyl)benzoic acid, including contingency steps for oiling out.

Troubleshooting Guide

Issue 1: The product "oils out" (separates as a liquid) instead of crystallizing.

  • Cause: The solution became supersaturated too quickly, or the melting point of the solvated impurity/product mix is lower than the solvent temperature. This is common with hydroxymethyl compounds.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of pure solvent (EtOAc).

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

    • Allow to cool very slowly (wrap the flask in a towel).

Issue 2: Low Yield.

  • Cause: Too much solvent (EtOAc) was used, or the anti-solvent (Heptane) ratio is insufficient.

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization process to harvest a "second crop."

Issue 3: Product is colored (Yellow/Brown).

  • Cause: Oxidation byproducts or trace bromination impurities.

  • Solution: Add Activated Carbon (charcoal) to the hot solution before filtration. Stir for 5–10 minutes, then perform a hot filtration to remove the carbon.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: While the compound has a hydrophilic region, the aryl bromide core makes it sparingly soluble in water at neutral pH. Recrystallizing from boiling water is possible but often requires large volumes and risks low recovery. Ethanol/Water is a better aqueous alternative.

Q: Is this compound heat sensitive? A: Yes, moderately. It contains both a carboxylic acid and a primary alcohol. Prolonged heating at high temperatures (


) or in the presence of strong acid catalysts could promote intermolecular esterification  (polyester formation). Always dry at moderate temperatures (

).

Q: How do I remove unreacted 3-hydroxymethylbenzoic acid? A: This impurity lacks the lipophilic bromine atom and is more water-soluble. The Ethyl Acetate/Heptane method is superior here, as the more polar non-brominated impurity will likely remain in the mother liquor or require a more polar wash to remove.

Q: What are the safety considerations? A: The compound is an irritant (Skin/Eye/Respiratory) [1, 4].[1][3] Handle in a fume hood. Brominated aromatics can be toxic; avoid dust inhalation.

References
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(hydroxymethyl)benzoic acid Product Sheet. Retrieved March 6, 2026, from

  • Thati, J., et al. (2010).[4] "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data. (Contextual grounding for benzoic acid derivative solubility).

  • BenchChem. (n.d.).[5] Recrystallization Protocol for Benzhydrol Derivatives. (Methodological basis for hydroxyl-functionalized aromatics).

  • AChemBlock. (n.d.). Safety Data Sheet: 2-Bromo-5-(hydroxymethyl)benzoic acid. Retrieved March 6, 2026, from

Sources

Technical Support Center: Troubleshooting Low Reactivity in Suzuki Coupling of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-Bromo-5-(hydroxymethyl)benzoic acid. This substrate, containing both a carboxylic acid and a hydroxymethyl group, presents unique challenges that can lead to low reactivity and yield. This resource provides in-depth, experience-driven insights and actionable protocols to overcome these hurdles.

I. Troubleshooting Guide: Addressing Low Conversion

Low or no conversion of the starting material is a primary indicator of a suboptimal reaction. The following section addresses the most common causes and provides systematic troubleshooting strategies.

Q1: Why is my Suzuki coupling of 2-Bromo-5-(hydroxymethyl)benzoic acid showing low or no conversion?

Low conversion can stem from several factors, often related to catalyst deactivation, inappropriate reaction conditions for this specific substrate, or the inherent properties of the starting material itself.

Potential Cause 1: Catalyst System Incompatibility or Deactivation

The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling. The electron-rich nature of the aryl bromide, influenced by the hydroxymethyl group, and the potential for the carboxylic acid to interact with the catalyst, necessitate a carefully selected system.

  • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this substrate. More electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to facilitate the rate-limiting oxidative addition step with electron-rich aryl bromides.[1][2] The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[3]

  • Troubleshooting Steps:

    • Ligand Screening: If using a general-purpose ligand like PPh₃, switch to a more specialized, electron-rich, and bulky ligand. A good starting point is to screen ligands like SPhos, XPhos, or an NHC ligand such as IPr.

    • Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than a Pd(II) precatalyst such as Pd(OAc)₂, as the in-situ reduction of Pd(II) can be inefficient and lead to side reactions.[1]

    • Catalyst Loading: While typically in the range of 1-5 mol%, a sluggish reaction might benefit from a modest increase in catalyst loading. However, this should be a secondary optimization step after ligand and base screening.

Potential Cause 2: Suboptimal Base and Solvent Combination

The choice of base and solvent is critical for both solubilizing the reagents and facilitating the key transmetalation step of the catalytic cycle.[4] The presence of the carboxylic acid and hydroxymethyl groups on your substrate makes it more polar, which must be considered.

  • Expert Insight: A common issue is the poor solubility of the deprotonated benzoic acid salt in less polar aprotic solvents like toluene. Biphasic solvent systems or polar aprotic solvents are often more effective. The base must be strong enough to facilitate transmetalation but not so strong as to promote side reactions.

  • Troubleshooting Steps:

    • Base Selection: Carbonate bases like K₂CO₃ or Cs₂CO₃ are often effective.[5][6] If these are not yielding good results, consider a phosphate base like K₃PO₄, which is known to be effective in many challenging Suzuki couplings.[7]

    • Solvent System Optimization:

      • If using a single organic solvent like toluene or THF with low conversion, switch to a biphasic system such as 1,4-dioxane/water or THF/water.[8][9] The presence of water can aid in dissolving the base and the boronic acid salt.

      • Polar aprotic solvents like DMF or DMA can also be effective, but be mindful of potential side reactions at higher temperatures.

    • Solubility Check: Before setting up the reaction, perform a simple solubility test of your starting material and the chosen base in the selected solvent system at the intended reaction temperature.

Potential Cause 3: Reaction Conditions and Setup

Factors such as temperature, reaction time, and the exclusion of oxygen are critical for the success of any Suzuki coupling.

  • Expert Insight: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[1][8] Insufficient temperature can result in a sluggish reaction, while excessive heat may lead to catalyst decomposition.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure that the solvent and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1][10]

    • Temperature Optimization: If the reaction is being run at a moderate temperature (e.g., 80 °C), a stepwise increase in temperature (e.g., to 100 °C or 120 °C) may improve the reaction rate.[10][11] Monitor for any signs of decomposition.

    • Reaction Time: If TLC or LC-MS analysis shows the reaction is proceeding but is slow, extending the reaction time is a straightforward solution.

Q2: I am observing significant side product formation, what are the likely culprits?

The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodebromination of the starting material.

  • Homocoupling: This is often caused by the presence of oxygen, which facilitates the palladium-catalyzed dimerization of the boronic acid.[1]

    • Solution: Improve the degassing procedure of your reaction setup.[1] Using a Pd(0) catalyst source can also mitigate this issue.[1]

  • Protodebromination: This side reaction, where the bromine atom is replaced by a hydrogen, can occur if the catalytic cycle is inefficient, allowing for competing pathways.

    • Solution: This often points to a need for a more efficient catalyst system. Switching to a more electron-rich and bulky ligand can accelerate the desired cross-coupling pathway over protodebromination.[10][12]

II. Frequently Asked Questions (FAQs)

Q: Can the carboxylic acid and hydroxymethyl groups on my starting material interfere with the reaction?

A: Yes, both functional groups can influence the reaction.

  • Carboxylic Acid: Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate. This can affect the solubility of your starting material and, in some cases, the carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]

  • Hydroxymethyl Group: The hydroxymethyl group is generally well-tolerated in Suzuki couplings. However, its electron-donating nature can make the oxidative addition step more challenging, often necessitating a more active catalyst system.

Q: Is it necessary to protect the carboxylic acid or hydroxymethyl group?

A: In most cases, protection is not necessary, as the Suzuki coupling is known for its excellent functional group tolerance.[13] However, if you have exhausted other troubleshooting options, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) could be considered. This would prevent any potential inhibitory effects of the carboxylate on the catalyst and improve solubility in organic solvents. The ester can then be hydrolyzed post-coupling.

Q: What is a good starting point for reaction conditions for this specific substrate?

A: A robust set of initial conditions to try would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%) or [Pd(dppf)Cl₂] (3-5 mol%).[6][14]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: 1,4-dioxane/water (4:1 v/v).

  • Temperature: 100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

III. Experimental Protocols and Visual Guides

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-5-(hydroxymethyl)benzoic acid
  • To a dry reaction vessel, add 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 equiv.), the boronic acid coupling partner (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the degassed solvent (e.g., 1,4-dioxane).

  • Add the degassed solvent to the reaction vessel containing the solids, followed by the addition of degassed water if using a biphasic system.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with 1M HCl to pH ~2-3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagrams

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Ar'-B(OR)2 + Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Coupled Product (Ar-Ar') ArX 2-Bromo-5-(hydroxymethyl) benzoic acid ArB Boronic Acid (Ar'-B(OR)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low Conversion Observed CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents ScreenLigands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) CheckCatalyst->ScreenLigands OptimizeBaseSolvent Optimize Base & Solvent (e.g., K3PO4 in Dioxane/H2O) CheckConditions->OptimizeBaseSolvent CheckPurity Check Purity of Boronic Acid & Aryl Bromide CheckReagents->CheckPurity ChangePrecatalyst Try Pd(0) Source (e.g., Pd2(dba)3) ScreenLigands->ChangePrecatalyst IncreaseLoading Increase Catalyst Loading ChangePrecatalyst->IncreaseLoading Success Successful Coupling IncreaseLoading->Success IncreaseTemp Increase Temperature OptimizeBaseSolvent->IncreaseTemp Degas Ensure Rigorous Degassing IncreaseTemp->Degas Degas->Success CheckStoichiometry Verify Stoichiometry (1.1-1.5 equiv. Boronic Acid) CheckPurity->CheckStoichiometry CheckStoichiometry->Success

Caption: A systematic workflow for troubleshooting low reactivity in the Suzuki coupling.

Quantitative Data Summary Table
ParameterStandard ConditionsRecommended Optimization 1Recommended Optimization 2
Catalyst Pd(PPh₃)₄[Pd(dppf)Cl₂]Pd₂(dba)₃ / XPhos
Ligand PPh₃dppfXPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)
Temperature 80 °C100 °C100-110 °C
Typical Yield < 20%60-80%> 80%

IV. References

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. Available from: [Link]

  • PMC. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Available from: [Link]

  • SciSpace. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. Available from: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. Available from: [Link]

Sources

Minimizing side reactions during esterification of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the esterification of 2-Bromo-5-(hydroxymethyl)benzoic acid. It addresses common challenges, offering troubleshooting strategies and optimized protocols to minimize side reactions and maximize product yield and purity.

I. Understanding the Core Challenges

The esterification of 2-Bromo-5-(hydroxymethyl)benzoic acid presents a unique set of challenges due to its bifunctional nature. The molecule contains both a carboxylic acid and a primary alcohol (hydroxymethyl group), creating a competitive environment for reaction.[1] The primary goal is to selectively esterify the carboxylic acid group while leaving the hydroxymethyl group intact.

The main side reactions of concern are:

  • Self-esterification and Polymerization: Intermolecular esterification between the carboxylic acid of one molecule and the hydroxymethyl group of another, leading to oligomers or polymers.

  • Intramolecular Cyclization (Lactonization): Although the groups are not ortho, under certain conditions, intramolecular reactions could be a minor concern. However, for the related 2-(hydroxymethyl)benzoic acid, this is a primary reaction pathway.[1]

  • Ether Formation: Dehydration between two hydroxymethyl groups to form an ether linkage, particularly under harsh acidic conditions.

II. Frequently Asked Questions (FAQs)

Q1: My yield of the desired mono-ester is consistently low. What are the most likely causes?

A1: Low yields are often attributable to several factors:

  • Sub-optimal reaction conditions: Inadequate temperature, incorrect catalyst loading, or insufficient reaction time can lead to incomplete conversion.

  • Prevalence of side reactions: The formation of dimers, oligomers, or other byproducts consumes the starting material.

  • Inefficient purification: The desired product may be lost during workup and purification steps.[2][3]

Q2: I am observing significant amounts of a high molecular weight impurity in my final product. What is it and how can I prevent its formation?

A2: This is likely a result of intermolecular self-esterification, forming dimers or oligomers. To minimize this:

  • Employ milder reaction conditions: Avoid excessively high temperatures and strong acid catalysts that can promote this side reaction.

  • Use a large excess of the alcohol reactant: This shifts the equilibrium towards the desired ester and statistically reduces the chances of the bifunctional starting material reacting with itself.[4][5]

  • Consider a protection strategy: Temporarily protecting the hydroxymethyl group can prevent it from participating in unwanted reactions.[6][7]

Q3: Can I use a standard Fischer esterification for this reaction?

A3: Yes, Fischer esterification is a viable method.[8][9] However, careful control of the conditions is crucial to favor the desired mono-esterification. Using the alcohol as the solvent and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid are typical.[10][11] It's essential to monitor the reaction to prevent the formation of byproducts due to the presence of the hydroxymethyl group.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the esterification of 2-Bromo-5-(hydroxymethyl)benzoic acid.

Problem Potential Cause(s) Corrective Action(s)
Low Yield of Desired Ester Incomplete reaction.- Increase reaction time. - Optimize catalyst loading. - Ensure adequate temperature for the chosen conditions.
Side reactions (e.g., polymerization).- Use a large excess of the alcohol.[4] - Employ milder reaction conditions (see recommended protocols below). - Consider protecting the hydroxymethyl group.[6]
Loss during workup/purification.- Optimize extraction and washing steps.[3][11] - Use appropriate chromatographic techniques for purification.[12]
Formation of High Molecular Weight Impurities (Dimers/Oligomers) Intermolecular self-esterification.- Decrease the concentration of the starting material. - Use a significant excess of the alcohol reactant.[4] - Switch to a milder esterification method (e.g., Steglich esterification).[13][14]
Presence of Unreacted Starting Material Insufficient reaction time or catalyst.- Increase reaction time and monitor by TLC or HPLC. - Increase the amount of catalyst in small increments.
Reversible nature of the reaction.- Remove water as it forms using a Dean-Stark apparatus.[4] - Use a dehydrating agent like molecular sieves.[9]
Formation of Byproduct from Reaction at the Hydroxymethyl Group Non-selective reaction conditions.- Protect the hydroxymethyl group prior to esterification.[7][15] - Use a chemoselective esterification method.

IV. Recommended Experimental Protocols

Protocol 1: Modified Fischer-Speier Esterification

This method is cost-effective but requires careful control to maintain selectivity.

dot

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Bromo-5-(hydroxymethyl)benzoic acid 2-Bromo-5-(hydroxymethyl)benzoic acid Reaction Reaction 2-Bromo-5-(hydroxymethyl)benzoic acid->Reaction Alcohol (Excess) Alcohol (Excess) Alcohol (Excess)->Reaction Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Reaction Reflux Reflux Reflux->Reaction Desired Ester Desired Ester Water Water Reaction->Desired Ester Reaction->Water

Caption: Modified Fischer-Speier Esterification Workflow. Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also serves as the solvent.[10]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16] The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][12]

Protocol 2: Steglich Esterification

This method utilizes milder, non-acidic conditions, which can significantly reduce side reactions.[13][17]

dot

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Products 2-Bromo-5-(hydroxymethyl)benzoic acid 2-Bromo-5-(hydroxymethyl)benzoic acid Reaction Reaction 2-Bromo-5-(hydroxymethyl)benzoic acid->Reaction Alcohol Alcohol Alcohol->Reaction DCC or EDC DCC or EDC DCC or EDC->Reaction DMAP (catalytic) DMAP (catalytic) DMAP (catalytic)->Reaction Aprotic Solvent (DCM) Aprotic Solvent (DCM) Aprotic Solvent (DCM)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Desired Ester Desired Ester Dicyclohexylurea (DCU) Dicyclohexylurea (DCU) Reaction->Desired Ester Reaction->Dicyclohexylurea (DCU)

Caption: Steglich Esterification Workflow. Steps:

  • Reaction Setup: Dissolve 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[18]

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, the urea byproduct is water-soluble and can be removed during the aqueous wash.[12]

    • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Protection-Esterification-Deprotection Strategy

For challenging substrates or when the highest purity is required, a protection strategy is recommended.[6][19]

dot

Protection_Strategy Start 2-Bromo-5-(hydroxymethyl)benzoic acid Protect Protect Hydroxymethyl Group Start->Protect e.g., Silyl ether formation Esterify Esterify Carboxylic Acid Protect->Esterify e.g., Steglich or Fischer Deprotect Deprotect Hydroxymethyl Group Esterify->Deprotect e.g., TBAF for silyl ethers Final_Product Desired Ester Deprotect->Final_Product

Caption: Protection-Esterification-Deprotection Workflow. Steps:

  • Protection of the Hydroxymethyl Group:

    • React 2-Bromo-5-(hydroxymethyl)benzoic acid with a suitable protecting group for alcohols, such as a silyl ether (e.g., TBDMSCl, imidazole, in DMF).[15]

    • Isolate and purify the protected intermediate.

  • Esterification:

    • Perform the esterification of the carboxylic acid on the protected intermediate using either the Fischer or Steglich method as described above.

    • Isolate and purify the protected ester.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., using a fluoride source like TBAF for silyl ethers).

    • Isolate and purify the final desired ester.

V. Analytical Characterization

To ensure the purity of the final product and to identify any side products, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for monitoring the reaction progress and assessing the purity of the final product.[20][21] A gradient method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired ester and identifying any impurities.

  • Mass Spectrometry (MS): LC-MS can be a powerful tool for identifying the molecular weights of the desired product and any byproducts, aiding in the troubleshooting of side reactions.[22]

By carefully selecting the reaction conditions and employing the appropriate analytical techniques, researchers can successfully synthesize the desired ester of 2-Bromo-5-(hydroxymethyl)benzoic acid while minimizing the formation of unwanted side products.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PMC. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Oxford Learning Link. (2015). Appendix 6: Protecting groups. Retrieved from [Link]

  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • IIT. (2020). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols.... Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • Newcrom. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]

  • Sciencemadness.org. (2019). Need advice on ester formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Purification of Crude 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies support center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the mechanistic causality behind impurity formation and the self-validating techniques required to achieve >99% purity for 2-Bromo-5-(hydroxymethyl)benzoic acid.

Part 1: Diagnostic FAQ & Causality Analysis

Q1: What are the dominant impurities in crude 2-Bromo-5-(hydroxymethyl)benzoic acid, and what is the mechanistic basis for their presence? When synthesizing 2-bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6)[1], the crude matrix typically contains three primary impurity classes dictated by the synthetic route (often radical bromination of 2-bromo-5-methylbenzoic acid followed by hydrolysis):

  • Over-oxidized Artifacts: 2-Bromo-5-formylbenzoic acid. Mechanistically, the benzylic alcohol is highly susceptible to further oxidation if the hydrolysis environment is too harsh or if trace oxidants remain.

  • Unreacted Starting Material: 2-Bromo-5-methylbenzoic acid. Radical bromination is often intentionally stopped at ~90% conversion to prevent over-bromination (which forms the dibromomethyl derivative), leaving residual methyl precursor in the matrix.

  • Regioisomers: Minor isomers (e.g., 2-bromo-4-(hydroxymethyl)benzoic acid) formed due to non-selective bromination if the starting material was not isomerically pure.

Q2: How do I selectively remove the over-oxidized 2-bromo-5-formylbenzoic acid from my target alcohol? Causality & Mechanism: The formyl group (aldehyde) and the hydroxymethyl group (alcohol) have similar polarities on standard silica gel, making column chromatography tedious and low-yielding. However, aldehydes undergo a highly specific nucleophilic addition with sodium bisulfite (


) to form a water-soluble 

-hydroxy sulfonate salt. The target benzylic alcohol cannot undergo this reaction. Self-Validating Action: By washing the organic solution of your crude mixture with aqueous

, the aldehyde is actively pulled into the aqueous phase. You can validate this by treating the separated aqueous layer with a strong acid (like HCl) and gently heating; the evolution of

gas and the precipitation of the aldehyde confirm the successful capture. This chemical triage is a gold standard for aldehyde removal as outlined in[2].

Q3: Standard acid-base extraction isn't separating my unreacted 2-bromo-5-methylbenzoic acid. Why, and how do I fix it? Causality & Mechanism: Both the target and the impurity possess a carboxylic acid moiety with near-identical


 values (~2.5–2.8, heavily influenced by the ortho-bromo electron-withdrawing effect). Therefore, both will deprotonate and migrate into the aqueous layer during a 

extraction. The Fix: You must exploit the difference in their lipophilicity (ClogP). The target compound contains a hydrogen-bonding hydroxyl group, significantly lowering its solubility in cold, non-polar hydrocarbons. The methyl precursor lacks this group. By triturating (suspending and stirring) the dried crude mixture in cold heptane, the lipophilic starting material dissolves, while the target compound remains as a solid suspension.

Part 2: Quantitative Physicochemical Data

To successfully design a purification workflow, you must understand the divergent physicochemical properties of the matrix components.

Physicochemical Profile & Solubility Matrix
CompoundRoleMW ( g/mol )ClogP (Approx.)Soluble InInsoluble In
2-Bromo-5-(hydroxymethyl)benzoic acid Target231.051.8EtOAc, MeOH, aq.

Heptane, Hexane, cold Toluene
2-Bromo-5-methylbenzoic acid Unreacted SM215.052.9Heptane, Toluene, EtOAc, aq. BaseWater (pH < 4)
2-Bromo-5-formylbenzoic acid Over-oxidized229.032.1EtOAc, aq.

Heptane

Part 3: Visualized Workflows & Logic

ImpurityLogic Start 2-Bromo-5-methylbenzoic acid (Starting Material) Reaction Bromination & Hydrolysis (Synthesis) Start->Reaction NBS / H2O Target 2-Bromo-5-(hydroxymethyl)benzoic acid (Target Product) Reaction->Target Desired Pathway ImpA 2-Bromo-5-formylbenzoic acid (Over-oxidation Impurity) Reaction->ImpA Over-oxidation ImpB Unreacted Starting Material (Lipophilic Impurity) Reaction->ImpB Incomplete Rxn ImpC Regioisomers (Side Reaction) Reaction->ImpC Non-selective Br

Logical mapping of synthetic pathways leading to target product and dominant impurities.

Workflow Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Bisulfite Wash with aq. NaHSO3 (Removes Aldehyde) Dissolve->Bisulfite AqBase Extract with aq. NaHCO3 (Target enters aq. phase) Bisulfite->AqBase OrgDiscard Discard Organic Layer (Removes neutral organics) AqBase->OrgDiscard Organic Phase Acidify Acidify aq. phase to pH 2 (Precipitates Target) AqBase->Acidify Aqueous Phase Filter Triturate with Heptane (Removes lipophilic SM) Acidify->Filter Recryst Recrystallize (EtOAc/Heptane) (Removes isomers) Filter->Recryst Pure Pure Target Compound >99% Purity Recryst->Pure

Step-by-step experimental workflow for the purification of 2-Bromo-5-(hydroxymethyl)benzoic acid.

Part 4: Step-by-Step Self-Validating Protocols (SOPs)

SOP 1: Bisulfite Catch-and-Release (Aldehyde Removal)
  • Dissolution: Dissolve 10 g of crude 2-bromo-5-(hydroxymethyl)benzoic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Bisulfite Wash: Add 50 mL of a freshly prepared saturated aqueous

    
     solution.
    
  • Agitation: Shake vigorously in a separatory funnel for 5 minutes. Causality: Vigorous mixing is required to overcome the biphasic mass transfer barrier, allowing the nucleophilic addition to proceed to completion.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (contains the aldehyde adduct). Repeat the wash with another 25 mL of

    
    .
    
  • Validation System: Spot the organic layer on a TLC plate (Eluent: 1:1 EtOAc/Hexane with 1% AcOH). The higher

    
     spot corresponding to the aldehyde must be completely absent before proceeding.
    
SOP 2: Acid-Base Extraction & Lipophile Trituration
  • Base Extraction: To the organic layer from SOP 1, add 100 mL of saturated aqueous

    
    . Shake cautiously, venting frequently to release 
    
    
    
    gas.
  • Separation: Collect the aqueous layer (contains the sodium salt of the target and unreacted SM). Discard the organic layer (removes neutral organic impurities).

  • Acidification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 6M HCl dropwise while stirring until the pH reaches 2.0. Causality: The low pH ensures complete protonation of the carboxylate anion back to the neutral carboxylic acid, driving precipitation.

  • Filtration: Vacuum filter the resulting white/off-white precipitate. Wash the filter cake with 50 mL of cold distilled water to remove inorganic salts.

  • Trituration (The Critical Step): Transfer the dried solid to a flask. Add 50 mL of cold heptane. Stir vigorously for 30 minutes. Filter and collect the solid.

  • Validation System: Evaporate the heptane filtrate; the residue mass represents the exact amount of unreacted 2-bromo-5-methylbenzoic acid removed. This provides a direct mass balance check against your theoretical yield.

SOP 3: Final Recrystallization (Isomer Removal)
  • Dissolution: Suspend the triturated solid in a minimum volume of boiling EtOAc (approx. 3-4 mL per gram of solid).

  • Hot Filtration: If any insoluble particulates remain, perform a hot gravity filtration as recommended by standard practices in[3].

  • Crystallization: Remove from heat and slowly add heptane dropwise until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Harvest: Vacuum filter the pure crystals and wash with ice-cold heptane. Dry under high vacuum.

  • Validation System: Run an HPLC analysis (Reverse Phase C18,

    
    /MeCN gradient with 0.1% TFA). The target peak should integrate to >99% AUC.
    

Part 5: References

  • Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (8th ed.). Elsevier. URL:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. URL:[Link]

Sources

Technical Support Center: Reaction Optimization for 2-Bromo-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Landscape

2-Bromo-5-(hydroxymethyl)benzoic acid is a bifunctional scaffold critical for synthesizing PARP inhibitors, kinase inhibitors, and novel biaryl systems.[1] Its utility lies in the orthogonal reactivity of its three functional handles:

  • Aryl Bromide (C-Br): Site for Pd-catalyzed cross-coupling or halogen-metal exchange.[1]

  • Carboxylic Acid (-COOH): Site for amide/ester formation.[1]

  • Hydroxymethyl (-CH2OH): Site for oxidation, substitution, or etherification.[1]

The Critical Challenge: Temperature control is the primary determinant of chemoselectivity.[1] High temperatures (>80°C) favor cross-coupling but risk protodebromination.[1] Cryogenic temperatures (<-70°C) are required for lithiation to prevent benzyne formation.[1]

Module A: Cross-Coupling (Suzuki-Miyaura) Optimization

Q: My Suzuki coupling yields are stalling at 50% conversion. Should I increase the temperature?

A: Not necessarily. While increasing temperature generally improves kinetics, for this substrate, it often accelerates catalyst deactivation or side reactions (like protodebromination) faster than the product formation.

Diagnosis & Solution: The ortho-bromo substituent creates steric hindrance near the carboxylic acid.[1]

  • If T < 60°C: The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step.[1] Action: Increase T to 80°C .

  • If T > 100°C: You risk "Pd-black" precipitation (catalyst death) and protodebromination (replacing Br with H).[1] Action: Switch to a more active catalyst system (e.g., SPhos-Pd-G2 or XPhos) that operates efficiently at 60–80°C , rather than forcing heat.[1]

Recommended Protocol (Thermal Window: 75°C – 85°C):

  • Solvent: 1,4-Dioxane/Water (4:1).[1] Water is crucial for the boronate species formation.[1][2]

  • Base: K₂CO₃ (3.0 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.[1]

  • Temp: Heat to 80°C for 4–16 hours.

Technical Note: If the carboxylic acid is unprotected, it consumes 1 equivalent of base immediately. Ensure you use at least 3 equivalents of base (1 for the acid, 2 for the coupling mechanism).

Q: I see a "des-bromo" byproduct (benzoic acid derivative) in LCMS. What caused this?

A: This is protodebromination , a common thermal artifact in Suzuki couplings of ortho-substituted aryl halides.[1]

  • Cause: Reaction temperature is too high (>90°C) or the solvent is acting as a hydride source (common with alcohols like isopropanol at reflux).[1]

  • Fix: Lower temperature to 70°C and switch to a non-protic solvent system like Toluene/Water or DMF (anhydrous).

Module B: Functional Group Transformations (COOH & OH)

Q: Can I esterify the acid at reflux without protecting the alcohol?

A: Yes, but chemoselectivity depends on the method.[1]

  • Fischer Esterification (MeOH/H₂SO₄, Reflux 65°C): This is risky.[1] The benzylic alcohol (-CH₂OH) is prone to acid-catalyzed etherification (forming the methyl ether) or dehydration at high temperatures.[1]

  • Alkyl Halide Method (Mild Heating, 40-50°C): This is the superior method for this substrate.[1]

Optimized Protocol (Methyl Ester Formation):

  • Dissolve substrate in DMF.[1]

  • Add K₂CO₃ (1.5 equiv).[1]

  • Add MeI (1.2 equiv).[1]

  • Temp: Stir at 40°C .

  • Result: Exclusive esterification of the -COOH. The benzylic -OH remains intact because the phenoxide/alkoxide is not formed under these mild conditions.[1]

Q: Is there a risk of lactonization (phthalide formation) upon heating?

A: No. This is a common misconception.[1]

  • Logic: Lactonization requires an ortho-hydroxymethyl group relative to the carboxylic acid.[1]

  • Structure Check: In 2-bromo-5-(hydroxymethyl)benzoic acid, the alcohol is at the 5-position (meta to the acid).[1] Geometric constraints prevent intramolecular cyclization to a lactone.[1] You can heat this substrate without risk of self-cyclization, unlike its isomer 2-(hydroxymethyl)benzoic acid.[1]

Module C: Cryogenic Handling (Lithiation)

Q: I need to perform a halogen-metal exchange. What is the maximum safe temperature?

A: You must maintain -78°C (acetone/dry ice bath).[1]

  • The Risk: If the temperature rises above -60°C, the lithiated intermediate can undergo Wurtz-Fittig coupling (dimerization) or, more critically, eliminate LiBr to form a benzyne intermediate, which leads to a complex mixture of tars.

  • The "Double Deprotonation" Factor: Since you have an unprotected -COOH and -CH₂OH, you must use 3 equivalents of organolithium (e.g., n-BuLi):

    • 1st eq: Deprotonates -COOH.[1]

    • 2nd eq: Deprotonates -CH₂OH.[1]

    • 3rd eq: Performs Li/Br exchange.

Recommendation: Protect both groups (e.g., as a silyl ester/ether) before lithiation to allow for cleaner chemistry at -78°C using only 1.1 eq of n-BuLi.[1]

Visualization & Troubleshooting

Workflow Diagram: Temperature-Dependent Pathways

ReactionPathways Start 2-Bromo-5-(hydroxymethyl) benzoic acid HighT High Temp (>80°C) Suzuki Conditions Start->HighT Pd Cat / Base MedT Med Temp (40-60°C) Base + Alkyl Halide Start->MedT K2CO3 / MeI LowT Cryogenic (<-78°C) n-BuLi (3 equiv) Start->LowT Lithiation Coupling Biaryl Product (Desired) HighT->Coupling Optimal DeBrom Protodebromination (Side Product) HighT->DeBrom Overheating Ester Esterification (Chemoselective) MedT->Ester 40°C Ether Etherification of Alcohol (Risk at >65°C w/ Acid) MedT->Ether >65°C (Acid Cat) LiInt Tri-Lithiated Species LowT->LiInt -78°C Benzyne Benzyne Formation (Risk at >-60°C) LowT->Benzyne Warming >-60°C

Figure 1: Thermal decision matrix showing reaction outcomes based on temperature zones.

Troubleshooting Matrix
SymptomProbable CauseTemperature FixReference
Low Yield (Suzuki) Incomplete oxidative addition (steric hindrance).[1]Increase from 50°C to 80°C .[1]
Des-bromo Product Protodebromination via hydride transfer.[1]Decrease to 70°C; remove alcoholic solvents.[2]
Complex Mixture (Lithiation) Benzyne formation or scrambling.[1]Strictly maintain <-78°C ; do not warm until quench.[3]
Ether Formation Acid-catalyzed side reaction on -CH₂OH.[1]Switch to Base/Alkyl Halide method at 40°C .[4]

References

  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid. (General protocols for benzoic acid couplings).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Optimization.[1] (Protodebromination risks).[1]

  • Mortier, J., et al. Directed lithiation of unprotected benzoic acids.[1][3] J. Chem. Soc., Perkin Trans.[1] 1. (Lithiation temperature protocols).

  • Sigma-Aldrich. 2-Bromo-5-(hydroxymethyl)benzoic acid Product Information & Safety Data Sheet.

Sources

Technical Support Center: Navigating the Moisture Sensitivity of 2-Bromo-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-5-(hydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the moisture sensitivity of this versatile intermediate. Our aim is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 2-Bromo-5-(hydroxymethyl)benzoic acid.

Q1: How should 2-Bromo-5-(hydroxymethyl)benzoic acid be stored to minimize moisture exposure?

A1: Proper storage is the first line of defense against moisture-related degradation. This compound should be stored in a cool, dry place, tightly sealed in its original container.[1][2] For enhanced protection, especially after the container has been opened, storage in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel is strongly recommended.[3]

Q2: Is 2-Bromo-5-(hydroxymethyl)benzoic acid considered hygroscopic?

A2: While not classified as highly hygroscopic, like many carboxylic acids, it can adsorb moisture from the atmosphere over time.[4] This is particularly true if the compound has a large surface area (e.g., a fine powder). It is best practice to handle it as a moisture-sensitive reagent, especially in humid environments.

Q3: What are the potential consequences of moisture contamination in a sample of 2-Bromo-5-(hydroxymethyl)benzoic acid?

A3: Moisture can lead to several undesirable outcomes. The presence of water can lower the effective concentration of the reagent, leading to incomplete reactions and reduced yields. Furthermore, under certain conditions, particularly elevated temperatures or the presence of acidic or basic catalysts, water can participate in side reactions. One significant risk is the intramolecular esterification (lactonization) between the carboxylic acid and hydroxymethyl groups, which can be catalyzed by acid.[5]

Q4: Can I use solvents directly from the bottle when working with this intermediate?

A4: For reactions that are highly sensitive to moisture, it is not recommended to use solvents directly from a previously opened bottle without prior drying. Even "anhydrous" solvents can absorb atmospheric moisture once the seal is broken. It is best practice to use freshly dried and distilled solvents, or to dry the solvent over molecular sieves prior to use.[3][6]

Troubleshooting Guide: Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experimentation due to the moisture sensitivity of 2-Bromo-5-(hydroxymethyl)benzoic acid.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions (e.g., Esterification, Amidation)

Question: I am using 2-Bromo-5-(hydroxymethyl)benzoic acid in an esterification reaction, but my yields are consistently low and variable. What could be the cause?

Answer:

Low and inconsistent yields in reactions involving 2-Bromo-5-(hydroxymethyl)benzoic acid can often be traced back to moisture contamination.

  • Causality: The presence of water can have a two-fold negative impact. Firstly, it can hydrolyze any activated intermediates in your reaction, such as an acyl chloride or a mixed anhydride, rendering them unreactive towards your desired nucleophile. Secondly, if your reaction is run at elevated temperatures, water can compete with your intended reactant, leading to the formation of byproducts.

  • Troubleshooting Steps:

    • Dry the Starting Material: Before use, dry the 2-Bromo-5-(hydroxymethyl)benzoic acid in a vacuum oven at a temperature below its melting point for several hours to remove any adsorbed water.[3][7]

    • Ensure Anhydrous Reaction Conditions: All glassware should be either oven-dried (125 °C for at least 24 hours) or flame-dried under an inert atmosphere (nitrogen or argon).[3][7]

    • Use Dry Solvents: Utilize freshly distilled anhydrous solvents. Alternatively, pass the solvent through a column of activated alumina or store it over activated 3Å molecular sieves.[6]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Appearance of an Unexpected Byproduct in Analytical Data (e.g., NMR, LC-MS)

Question: After my reaction, I've isolated my product, but NMR and LC-MS analysis show a significant impurity that I can't identify. Could this be related to moisture?

Answer:

The presence of an unexpected byproduct is a strong indicator of a side reaction, which can be induced by moisture.

  • Potential Byproduct and its Formation: A likely byproduct is the lactone, 6-bromoisobenzofuran-1(3H)-one . This can form via an intramolecular esterification (lactonization) of 2-Bromo-5-(hydroxymethyl)benzoic acid, a reaction that can be catalyzed by trace amounts of acid, which may be present as an impurity or generated in situ, especially at elevated temperatures.[5]

    Lactonization cluster_main Moisture-Related Side Reaction A 2-Bromo-5-(hydroxymethyl)benzoic acid B 6-Bromoisobenzofuran-1(3H)-one (Lactone) A->B H+ / Heat (-H2O)

    Caption: Potential intramolecular cyclization of the starting material.

  • Troubleshooting and Prevention:

    • Strict Anhydrous Conditions: The most effective way to prevent lactonization is to rigorously exclude water from your reaction system by following the steps outlined in "Issue 1".

    • Control of Reaction Temperature: If possible, run your reaction at a lower temperature to disfavor the intramolecular cyclization, which often has a higher activation energy.

    • pH Control: If your reaction conditions are not pH-sensitive, ensure the absence of acidic impurities that could catalyze the lactonization.

Issue 3: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I'm attempting a Suzuki-Miyaura coupling with the bromo- functionality of 2-Bromo-5-(hydroxymethyl)benzoic acid, but the reaction is sluggish and I observe significant homocoupling of my boronic acid partner. What's going wrong?

Answer:

While the aryl-bromide bond is generally stable to hydrolysis under typical cross-coupling conditions, moisture can still negatively impact the reaction in other ways.[8][9]

  • Impact of Moisture on the Catalytic Cycle:

    • Base Inefficiency: Many Suzuki-Miyaura reactions employ bases like potassium carbonate or phosphate.[10][11] If these bases are hygroscopic and have absorbed water, their effective concentration and basicity can be altered, leading to inefficient transmetalation.

    • Boronic Acid Decomposition: Water can promote the protodeborylation of the boronic acid, especially at higher temperatures, leading to the formation of the corresponding arene and boric acid, thus reducing the amount of active coupling partner.[11]

    • Catalyst Deactivation: While less common, some palladium-phosphine ligand complexes can be sensitive to hydrolysis, leading to catalyst deactivation.

  • Troubleshooting Workflow:

    Suzuki_Troubleshooting cluster_workflow Suzuki Coupling Troubleshooting cluster_reagents cluster_setup Start Low Yield / Side Reactions Check_Reagents Re-evaluate Reagent Quality Start->Check_Reagents Check_Setup Assess Reaction Setup Check_Reagents->Check_Setup Reagents Confirmed Dry Dry_Intermediate Dry 2-Bromo-5-(hydroxymethyl)benzoic acid Check_Reagents->Dry_Intermediate Use_Fresh_Boronic_Acid Use Fresh Boronic Acid/Ester Check_Reagents->Use_Fresh_Boronic_Acid Dry_Base Dry the Base (e.g., K2CO3) Check_Reagents->Dry_Base Optimize_Conditions Optimize Reaction Parameters Check_Setup->Optimize_Conditions Setup is Anhydrous Dry_Glassware Oven/Flame-Dry Glassware Check_Setup->Dry_Glassware Dry_Solvent Use Anhydrous Solvent Check_Setup->Dry_Solvent Inert_Atmosphere Degas Solvent & Use Inert Gas Check_Setup->Inert_Atmosphere Success Improved Yield Optimize_Conditions->Success

    Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Drying of 2-Bromo-5-(hydroxymethyl)benzoic acid

This protocol describes the procedure for drying the solid intermediate prior to use in a moisture-sensitive reaction.

  • Preparation: Place the required amount of 2-Bromo-5-(hydroxymethyl)benzoic acid in a clean, dry round-bottom flask or a suitable glass container.

  • Drying: Place the container in a vacuum oven.

  • Conditions: Heat the oven to a temperature between 40-50 °C. It is crucial to stay well below the melting point of the compound to avoid decomposition. Apply a vacuum of <1 mmHg.

  • Duration: Dry the compound under these conditions for 4-6 hours. For larger quantities, a longer drying time may be necessary.

  • Cooling and Storage: After drying, allow the compound to cool to room temperature under vacuum or in a desiccator before use. If not used immediately, store it in a tightly sealed container inside a desiccator.[3][7]

Protocol 2: Setting up a Moisture-Sensitive Reaction

This protocol provides a general workflow for setting up a reaction under anhydrous conditions.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried, either by placing it in an oven at >120 °C overnight or by flame-drying under a stream of inert gas.[7]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition (Solid): Add the pre-dried 2-Bromo-5-(hydroxymethyl)benzoic acid to the reaction flask under a positive flow of inert gas to minimize exposure to the atmosphere.[12]

  • Solvent Addition: Add the anhydrous solvent via a cannula or a syringe. If the solvent has been stored over molecular sieves, ensure not to transfer any of the solid sieves into the reaction flask.

  • Liquid Reagent Addition: Add any liquid reagents via a syringe through a rubber septum.

  • Reaction Maintenance: Maintain a positive pressure of the inert gas throughout the duration of the reaction, for example, by using a balloon filled with nitrogen or argon.

Summary of Best Practices

Best PracticeRationale
Storage Store in a cool, dry place, preferably in a desiccator, to prevent adsorption of atmospheric moisture.[1][2]
Drying Dry the solid intermediate in a vacuum oven before use in sensitive reactions to remove any adsorbed water.[3][7]
Glassware Use oven-dried or flame-dried glassware to eliminate surface moisture.[7]
Solvents Utilize freshly distilled anhydrous solvents or solvents dried over molecular sieves.[3][6]
Atmosphere Conduct experiments under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

By adhering to these guidelines and utilizing the troubleshooting advice provided, researchers can effectively manage the moisture sensitivity of 2-Bromo-5-(hydroxymethyl)benzoic acid, leading to more reliable and reproducible experimental outcomes.

References

  • BenchChem. (2025). Technical Support Center: 3-Bromobenzoic Acid Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
  • Roeder, J. R. (n.d.). The rates of hydrolysis of aryl halides. Digital Commons @ NJIT.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.
  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
  • (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment.
  • (1990).
  • University of Rochester. (n.d.). How To: Add Reagents. Chemistry.
  • Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • ACS Omega. (2025, October 28). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent.
  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • Carroll, C. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • MilliporeSigma. (n.d.). 2-Bromo-5-(hydroxymethyl)benzoic acid | 1187238-21-6.
  • Various Authors. (2023, August 9). Why is it necessary to dry the organic layer during acid-base extraction. Reddit.
  • Environmental Protection Agency. (2025, October 15). 2-Bromo-5-(hydroxymethyl)benzoic acid - Cancer.
  • Apollo Scientific. (2022, May 17). 2-Bromo-5-hydroxybenzoic acid.
  • Echemi. (n.d.).
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.).
  • (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Various Authors. (2015, August 26). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • Decarboxyl
  • Advanced ChemBlocks. (2026, February 25). 2-Bromo-5-(hydroxymethyl)benzoic acid.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
  • Allied Academies. (2018, September 17).
  • Google Patents. (n.d.).
  • AK Scientific, Inc. (n.d.). 2-Bromo-5-hydroxybenzoic acid.
  • BenchChem. (2025). Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid.
  • Fisher Scientific. (n.d.).
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • BenchChem. (2025).
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Various Authors. (2026, January 11). The Effect of Water Molecules and Air Humidity on the Cluster Formation from Benzoic Acid with Sulfuric Acid/Ammonia/Dimethylamine: A Molecular-Scale Investigation.
  • Chemistry LibreTexts. (2021, August 16).
  • Semantic Scholar. (2020, December 19).
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacryl

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Bromo-5-(hydroxymethyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Bromo-5-(hydroxymethyl)benzoic acid. This versatile building block, while valuable, presents a significant synthetic challenge due to the steric hindrance imposed by its ortho-substituted bromine atom. This guide provides in-depth, field-proven answers to common experimental issues, focusing on the causality behind protocol choices to empower you to overcome these synthetic hurdles.

The core issue with this molecule is the "ortho effect," where the bulky bromine atom adjacent to the carboxylic acid group sterically impedes access to the carboxyl carbon.[1][2] This twisting of the carboxyl group out of the plane of the benzene ring disrupts resonance and significantly hinders reactions that require nucleophilic attack at this position.[1][3] This guide is structured as a series of frequently asked questions (FAQs) to directly address the problems you are most likely to encounter.

Section 1: Esterification of the Sterically Hindered Carboxylic Acid

Q1: My standard Fischer esterification with methanol and sulfuric acid is extremely slow and gives poor yields. What is the underlying problem?

A1: The issue is the classic case of steric hindrance. Fischer esterification relies on the protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol. With 2-Bromo-5-(hydroxymethyl)benzoic acid, the large bromine atom physically blocks the incoming alcohol nucleophile from approaching the electrophilic carbon of the carboxylic acid.[2][4] This increases the activation energy of the reaction, leading to impractically slow reaction rates and low conversion at typical reflux temperatures.[4]

Q2: What are robust and reliable methods for esterifying this hindered acid?

A2: To overcome the steric barrier, you must increase the electrophilicity of the carboxyl carbon, making it a much more "attractive" target for the alcohol nucleophile. This is achieved by converting the carboxylic acid into a more reactive intermediate.

The most direct approach is to convert the carboxylic acid to a highly reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are excellent for this transformation.[5] The resulting acyl chloride is significantly more electrophilic and will react readily with alcohols, even hindered ones, in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA).

Detailed Protocol: Two-Step Esterification via Acyl Chloride

  • Acyl Chloride Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution (CO₂, CO, HCl) ceases. The reaction progress can be monitored by the complete dissolution of the starting material.

    • Remove the solvent and excess reagent in vacuo to yield the crude 2-Bromo-5-(hydroxymethyl)benzoyl chloride. Caution: This intermediate is moisture-sensitive and is typically used immediately without further purification.

  • Ester Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Add the desired alcohol (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq) or pyridine (2.0 eq).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

For more sensitive substrates where the formation of an acyl chloride is too harsh, the Yamaguchi esterification offers a milder and highly effective alternative for sterically hindered systems.[6] This method involves the in situ formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts regioselectively with the alcohol.[6]

Detailed Protocol: Yamaguchi Esterification

  • Mixed Anhydride Formation:

    • To a solution of 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

    • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise at room temperature and stir for 1-2 hours.

  • Esterification:

    • In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and 4-(dimethylamino)pyridine (DMAP) (3.0 eq) in anhydrous THF.

    • Add the alcohol/DMAP solution to the mixed anhydride solution from step 1.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 2: Amide Bond Formation

Q3: I am attempting to form an amide using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt), but the reaction fails or yields are very low. Why?

A3: This is a common and frustrating issue rooted in the same steric hindrance problem that plagues esterification. Standard coupling reagents work by forming an activated ester intermediate, which is then attacked by the amine. For 2-Bromo-5-(hydroxymethyl)benzoic acid, the ortho-bromo group severely restricts the amine's ability to approach the activated carbonyl center.[7][8] This is especially problematic if the amine itself is also sterically hindered (e.g., a secondary amine or one with bulky substituents).[9][10]

Q4: What are the most effective protocols for synthesizing amides from this hindered carboxylic acid?

A4: Success in forming these challenging amides requires moving beyond standard coupling conditions to more potent activation methods. The key is to generate a highly reactive acylating agent that can overcome the high activation energy barrier.

Converting the carboxylic acid to its corresponding acyl fluoride in situ is a state-of-the-art solution for coupling sterically hindered substrates.[8][9] Acyl fluorides are more reactive than acyl chlorides and often provide superior results where other methods fail. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) are exceptionally effective.[9]

Detailed Protocol: BTFFH-Mediated Amide Coupling This protocol is adapted from a guide by BenchChem.[9]

  • Materials:

    • 2-Bromo-5-(hydroxymethyl)benzoic acid (1.3 eq)

    • Amine (1.0 eq)

    • BTFFH (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (4.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Activation: In a sealed reaction vessel, dissolve the carboxylic acid in anhydrous DCM. Add BTFFH and then DIPEA. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride intermediate.[9]

    • Coupling: Add the amine to the reaction mixture.

    • Reaction: Seal the vessel and heat the mixture to 80 °C for 12-24 hours. The high temperature is often necessary to provide sufficient energy to overcome the steric barrier.[4]

    • Monitoring & Work-up: Monitor the reaction progress by LC-MS. Upon completion, cool the mixture, dilute with DCM, and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Troubleshooting Workflow for Amide/Ester Synthesis

Caption: Decision workflow for troubleshooting low yields.

Section 3: Suzuki-Miyaura Cross-Coupling

Q5: My Suzuki coupling reaction at the C-Br position is sluggish and gives a complex mixture of products. What's the cause?

A5: The Suzuki-Miyaura coupling is highly sensitive to steric effects, particularly during the initial oxidative addition step where the Pd(0) catalyst inserts into the carbon-bromine bond.[11][12][13] The adjacent carboxylic acid and hydroxymethyl groups on your substrate create a crowded environment that disfavors this critical step. Furthermore, these functional groups can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or undesired side reactions like protodecarboxylation.[14]

Q6: How can I design a successful Suzuki coupling protocol for this challenging substrate?

A6: Success hinges on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions. For sterically hindered aryl bromides, the ligand's role is paramount.

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings. You need specialized ligands that are both bulky and electron-rich .

  • Bulky, Electron-Rich Phosphines: These are the workhorses for hindered couplings. The bulkiness of the ligand promotes the final reductive elimination step, while their strong electron-donating ability facilitates the initial oxidative addition.[11] The most successful are the dialkylbiaryl phosphines, often referred to as "Buchwald ligands."[11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are strong σ-donors and can accelerate transformations involving hindered substrates.[15][16]

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)L₂-X pd0->pdi_complex oxidative_add Oxidative Addition oxidative_add->pdi_complex transmetal Transmetalation (Base Required) pdi_diaryl Ar-Pd(II)L₂-Ar' pdi_complex->pdi_diaryl transmetal->pdi_diaryl ar_boronic Ar'-B(OR)₂ ar_boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal pdi_diaryl->pd0 reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regenerated product Ar-Ar' reductive_elim->product arx Ar-X (Your Substrate) arx->oxidative_add

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.[17]

Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings

Palladium PrecursorLigandRecommended Base(s)Solvent(s)Key Advantages & Notes
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THFGold standard for many hindered systems. SPhos is often a good starting point.[11]
Pd(OAc)₂Tricyclohexylphosphine (PCy₃) K₃PO₄TolueneA classic, robust, and less expensive option that is effective for many hindered aryl bromides.
[PdCl(allyl)]₂RuPhos or BrettPhos K₃PO₄, CsFToluene, t-BuOH/WaterExcellent for extremely hindered substrates and can sometimes be effective at lower temperatures.
Pd-NHC ComplexesIMes or SIPr K₂CO₃, K₃PO₄Dioxane, EthanolN-Heterocyclic Carbene (NHC) based systems offer high thermal stability and activity.[15][16]

Detailed Protocol: Suzuki Coupling with a Buchwald Ligand This is a general starting protocol; optimization is highly recommended.[17]

  • Materials:

    • 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 2-3 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide, boronic acid, palladium precursor, ligand, and base.

    • Add the anhydrous, degassed solvent via syringe.

    • Degassing is critical: Bubble argon or nitrogen through the mixture for 15-20 minutes, or perform three freeze-pump-thaw cycles to remove all oxygen, which can deactivate the catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Section 4: Managing Multifunctionality - Protecting Group Strategies

Q7: Both the carboxylic acid and the hydroxymethyl group are reactive. When should I consider using protecting groups?

A7: Protecting groups are a crucial part of the synthetic strategy when you need to perform a reaction at one site of the molecule without affecting another.[18][19] You should use a protecting group when:

  • The functional group you want to preserve can react with the reagents you are using. For example, if you are performing a Suzuki coupling, the acidic proton of the carboxylic acid can interfere with the basic conditions. Protecting it as an ester can lead to cleaner reactions and higher yields.

  • The functional group you want to preserve can direct the reaction to the wrong place. For example, if you want to perform a reaction with the hydroxymethyl group (e.g., an etherification), the carboxylic acid might react first.

Q8: What are suitable protecting groups for the hydroxymethyl and carboxylic acid functionalities on this molecule?

A8: The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal afterwards.

Table 2: Common Protecting Group Strategies

Functional GroupProtecting GroupProtection Reagent(s)Deprotection Condition(s)Stability Notes
Hydroxymethyl Silyl Ether (TBDMS)TBDMS-Cl, ImidazoleTBAF, HF•PyridineStable to most non-acidic, non-fluoride conditions. Excellent for Suzuki and amide couplings.
Benzyl Ether (Bn)BnBr, NaHH₂, Pd/C (Hydrogenolysis)Very robust. Stable to acidic/basic conditions. Not compatible with reactions using Pd catalysts if deprotection is not desired.
Carboxylic Acid Methyl EsterMeOH, H₂SO₄ (see Sec. 1)LiOH or NaOH in THF/H₂OStable to many neutral and mildly acidic conditions. Base-labile.
Benzyl EsterBenzyl alcohol, DCC/DMAPH₂, Pd/C (Hydrogenolysis)Stable to a wide range of conditions. Cleaved under neutral conditions, which is useful for sensitive molecules.

Workflow for a Protected Suzuki Coupling

Protected_Suzuki Start Starting Material: 2-Bromo-5-(hydroxymethyl) benzoic acid Protect_COOH Step 1: Protect COOH (e.g., Methyl Ester) Start->Protect_COOH Suzuki Step 2: Suzuki Coupling (Pd Catalyst/Ligand/Base) Protect_COOH->Suzuki Deprotect Step 3: Deprotect (Saponification, e.g., LiOH) Suzuki->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A typical workflow involving protection/deprotection for a Suzuki coupling reaction.

References

  • Cen, H. et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Wang, D. et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • Kumar, P. et al. (2015). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Catellani, M. et al. (2013). Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation. PubMed. Available at: [Link]

  • Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Dake, G. R. et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Stephenson, C. R. J. et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. Available at: [Link]

  • YouTube (2019). 08.09 Activation Substitution of Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link]

  • Chemistry Stack Exchange (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Available at: [Link]

  • Maccari, R. et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Grote, M. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]

  • Wiley (2002). 2 Protection of Functional Groups. Peptide Synthesis. Available at: [Link]

  • O'Brien, A. et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. Available at: [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • YouTube (2020). Esterification test of Benzoic acid. Available at: [Link]

  • Hlushko, A. et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry, Technology and Application of Substances. Available at: [Link]

  • Google Patents (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
  • SantaLucia, J. & Dhimitruka, I. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Spectroscopic Characterization of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and drug development professionals, the ability to confidently characterize a molecule dictates the pace and success of their endeavors. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2-Bromo-5-(hydroxymethyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Beyond a mere listing of spectral data, we will delve into a comparative analysis with alternative spectroscopic techniques, offering a holistic approach to structural verification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

The Importance of Multi-faceted Spectroscopic Analysis

While 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon skeleton of a molecule, a comprehensive and irrefutable structural assignment relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. In this guide, we will explore how 13C NMR, in conjunction with 1H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a robust and comprehensive characterization of 2-Bromo-5-(hydroxymethyl)benzoic acid.

13C NMR Spectral Analysis of 2-Bromo-5-(hydroxymethyl)benzoic acid

Due to the lack of a publicly available experimental spectrum for 2-Bromo-5-(hydroxymethyl)benzoic acid, a predicted 13C NMR spectrum was generated using advanced computational algorithms. This prediction, combined with a thorough analysis of substituent effects based on empirical data from analogous compounds, allows for a confident assignment of the chemical shifts.

Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for the eight distinct carbon atoms in 2-Bromo-5-(hydroxymethyl)benzoic acid are presented in Table 1. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the benzene ring, with the carboxylic acid carbon designated as C7 and the hydroxymethyl carbon as C8.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1 (C-COOH)~133Attached to the electron-withdrawing carboxylic acid group.
C2 (C-Br)~123Directly bonded to the electronegative bromine atom, but also subject to the "heavy atom effect" which can cause an upfield shift compared to other halogens.
C3~132ortho to the bromine and meta to the carboxylic acid and hydroxymethyl groups.
C4~130meta to the bromine and ortho to the hydroxymethyl group.
C5 (C-CH2OH)~140Attached to the hydroxymethyl group, experiencing a deshielding effect.
C6~129ortho to the carboxylic acid and meta to the bromine and hydroxymethyl groups.
C7 (-COOH)~170The carbonyl carbon of the carboxylic acid, highly deshielded due to the two oxygen atoms.
C8 (-CH2OH)~63The aliphatic carbon of the hydroxymethyl group, appearing in the typical range for alcohols.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined data for structurally similar compounds is indispensable. By examining the substituent effects of the bromo, carboxylic acid, and hydroxymethyl groups on the chemical shifts of the benzene ring, we can build a strong case for our assignments.

  • Benzoic Acid: The parent compound, benzoic acid, exhibits a carbonyl signal around 172 ppm. The aromatic carbons range from approximately 128 to 134 ppm.

  • 2-Bromobenzoic Acid: In 2-bromobenzoic acid, the carbon bearing the bromine (C2) resonates around 122 ppm, and the carboxylic acid carbon is at approximately 170 ppm.[1]

  • Benzyl Alcohol: The hydroxymethyl carbon (-CH2OH) in benzyl alcohol typically appears around 64 ppm.

The predicted shifts for 2-Bromo-5-(hydroxymethyl)benzoic acid are in excellent agreement with the expected additive effects of these substituents on the benzene ring.

A Holistic Approach: Comparison with Other Spectroscopic Techniques

A robust structural confirmation necessitates a multi-technique approach. Here, we compare the insights gained from 13C NMR with those from 1H NMR, Mass Spectrometry, and Infrared Spectroscopy.

1H NMR Spectroscopy

The 1H NMR spectrum provides information on the number and connectivity of protons in a molecule. For 2-Bromo-5-(hydroxymethyl)benzoic acid, we would expect to see:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons on the benzene ring. Their splitting patterns (doublets and a singlet or a more complex pattern) would reveal their coupling relationships.

  • Hydroxymethyl Protons: A singlet for the two protons of the -CH2- group (around 4.5-5.0 ppm) and a broad singlet for the -OH proton (variable chemical shift, can be exchanged with D2O).

  • Carboxylic Acid Proton: A highly deshielded, broad singlet for the acidic proton of the -COOH group (typically >10 ppm), which would also exchange with D2O.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 2-Bromo-5-(hydroxymethyl)benzoic acid (C8H7BrO3), the expected molecular weight is approximately 230 g/mol . The mass spectrum would show a characteristic isotopic pattern for bromine (79Br and 81Br in a nearly 1:1 ratio), with two molecular ion peaks (M+ and M+2) of similar intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-(hydroxymethyl)benzoic acid would be expected to show characteristic absorption bands for:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm-1.

  • O-H stretch (alcohol): A broad band around 3400 cm-1.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm-1.[2]

  • C-O stretch (alcohol and carboxylic acid): Bands in the region of 1300-1000 cm-1.

  • Aromatic C-H and C=C stretches: Signals in their characteristic regions.

The following table summarizes the expected data from each technique for a comprehensive characterization.

Spectroscopic TechniqueExpected Data for 2-Bromo-5-(hydroxymethyl)benzoic acid
13C NMR 8 distinct carbon signals, with chemical shifts indicative of aromatic, carboxylic acid, and alcohol functionalities.
1H NMR Signals for 3 aromatic protons, 2 hydroxymethyl protons, 1 hydroxyl proton, and 1 carboxylic acid proton, with characteristic chemical shifts and splitting patterns.
Mass Spectrometry Molecular ion peaks around m/z 230 and 232, showing the isotopic pattern of bromine.
Infrared Spectroscopy Characteristic absorption bands for O-H (broad), C=O (strong), and C-O functional groups.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire their own 13C NMR data for this or similar compounds, the following protocol provides a reliable starting point.

Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For aromatic carboxylic acids, dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice due to its high polarity. Chloroform-d (CDCl3) with a small amount of methanol-d4 can also be used.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Spectral Width (SW): 0-220 ppm.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic molecule like 2-Bromo-5-(hydroxymethyl)benzoic acid.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Sources

FT-IR absorption peaks of 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Guide: FT-IR Analysis of 2-Bromo-5-(hydroxymethyl)benzoic acid and Structural Analogs

As a Senior Application Scientist, navigating the structural verification of fine chemical building blocks requires a deep understanding of molecular vibrations and electronic effects. 2-Bromo-5-(hydroxymethyl)benzoic acid is a highly functionalized intermediate frequently utilized in active pharmaceutical ingredient (API) synthesis and advanced materials. Accurate structural confirmation of this 1,2,5-trisubstituted benzene derivative relies heavily on Fourier-Transform Infrared (FT-IR) spectroscopy.

This guide objectively compares the FT-IR performance and spectral fingerprints of 2-Bromo-5-(hydroxymethyl)benzoic acid against two primary alternatives: 2-Bromobenzoic acid and 4-(Hydroxymethyl)benzoic acid . By dissecting the causality behind these spectral shifts, researchers can establish robust Quality Assurance and Quality Control (QA/QC) workflows.

Mechanistic Grounding: The Causality of Spectral Shifts

The FT-IR spectrum of a molecule is not merely a list of peaks; it is a map of its electronic environment and intermolecular interactions. When comparing 2-Bromo-5-(hydroxymethyl)benzoic acid to its analogs, three distinct mechanistic phenomena dictate the absorption frequencies:

  • Hydrogen Bonding Duality (O-H Stretches): 2-Bromo-5-(hydroxymethyl)benzoic acid possesses two distinct hydroxyl groups. The carboxylic acid (-COOH) forms strong, stable hydrogen-bonded dimers in the solid state, which significantly weakens the O-H bond and broadens its absorption across the ~2500–3200 cm⁻¹ range. Conversely, the aliphatic hydroxymethyl (-CH₂OH) group engages in less uniform polymeric hydrogen bonding, resulting in a distinct, sharper O-H stretch at a higher frequency (~3300–3500 cm⁻¹)[1].

  • The Inductive Effect (C=O Stretch): The highly electronegative bromine atom at the ortho position exerts an electron-withdrawing inductive effect (-I effect) across the aromatic ring. This reduces the conjugation of the carboxylic carbonyl group with the aromatic ring, slightly strengthening the C=O double bond. Consequently, the C=O stretch in ortho-brominated analogs shifts to a higher wavenumber (~1700–1705 cm⁻¹) compared to non-halogenated analogs like 4-(Hydroxymethyl)benzoic acid (~1680 cm⁻¹)[2].

  • Skeletal Fingerprinting (C-Br and C-H Bending): The presence of the heavy bromine atom introduces a low-frequency C-Br stretching vibration in the far fingerprint region (~740–760 cm⁻¹)[3]. Furthermore, the out-of-plane (OOP) C-H bending vibrations are highly sensitive to the substitution pattern, allowing clear differentiation between 1,2-disubstituted, 1,4-disubstituted, and 1,2,5-trisubstituted aromatic rings.

Comparative FT-IR Data Analysis

To objectively evaluate the target compound, we must compare its vibrational modes against analogs that isolate specific functional groups. The table below synthesizes the empirical and theoretical FT-IR absorption peaks for these compounds.

Table 1: Comparative FT-IR Absorption Peaks (Solid State, KBr Pellet)

Functional Group / Vibrational Mode2-Bromo-5-(hydroxymethyl)benzoic acid2-Bromobenzoic acid4-(Hydroxymethyl)benzoic acid
O-H Stretch (Alcoholic) ~3350 cm⁻¹Absent~3340 cm⁻¹
O-H Stretch (Carboxylic) ~2500–3200 cm⁻¹ (Broad)~2500–3200 cm⁻¹ (Broad)~2500–3200 cm⁻¹ (Broad)
C=O Stretch (Carboxylic) ~1705 cm⁻¹~1700 cm⁻¹~1680 cm⁻¹
C-O Stretch (Alcoholic) ~1040 cm⁻¹Absent~1035 cm⁻¹
C-Br Stretch (Aromatic) ~750 cm⁻¹~745 cm⁻¹Absent
Aromatic C-H OOP Bending ~820, 880 cm⁻¹ (1,2,5-trisubstituted)~740, 1020 cm⁻¹ (1,2-disubstituted)~850 cm⁻¹ (1,4-disubstituted)

Data synthesized from authoritative spectroscopic databases for baseline analogs.[1][2][3]

Experimental Methodology: Self-Validating KBr Pellet Protocol

To achieve the precise resolution required to differentiate the overlapping O-H stretches and the low-intensity C-Br stretch, the KBr pellet method is the gold standard for solid organic acids. This protocol includes built-in validation steps to prevent false positives caused by environmental moisture.

Step-by-Step Workflow:

  • Desiccation & Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to eliminate absorbed water. Causality: KBr is highly hygroscopic; residual water will produce a massive, broad peak at ~3400 cm⁻¹, completely masking the diagnostic alcoholic O-H stretch of the hydroxymethyl group.

  • Blank Validation (The Self-Validating Step): Press a pellet using 200 mg of pure, dried KBr. Run a background scan. The baseline must be flat across the 4000–400 cm⁻¹ range. If an O-H peak is present, re-dry the KBr.

  • Sample Trituration: Accurately weigh 1.5 to 2.0 mg of 2-Bromo-5-(hydroxymethyl)benzoic acid and combine it with 200 mg of the validated KBr in an agate mortar. Grind vigorously for 3–5 minutes until a fine, homogenous powder is achieved. Causality: Insufficient grinding leads to the Christiansen effect (asymmetric peak broadening due to particle scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes. The resulting pellet should be visually transparent.

  • Spectral Acquisition: Mount the pellet in the FT-IR spectrometer. Collect the spectrum from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.

Logical Workflow for Spectral Differentiation

The following diagram illustrates the analytical decision tree a spectroscopist uses to confirm the identity of 2-Bromo-5-(hydroxymethyl)benzoic acid against its structural alternatives.

FTIR_Workflow Start Substituted Benzoic Acid Sample Prep KBr Pellet Preparation (1-2 mg sample : 200 mg KBr) Start->Prep Scan FT-IR Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan Split Spectral Feature Analysis Scan->Split OH_Alcohol Alcoholic O-H Stretch (~3300-3500 cm⁻¹) Split->OH_Alcohol Presence of -CH2OH C_Br Aromatic C-Br Stretch (~740-760 cm⁻¹) Split->C_Br Presence of -Br C_O Carboxylic C=O Stretch (~1680-1710 cm⁻¹) Split->C_O Baseline -COOH Identify Confirm: 2-Bromo-5-(hydroxymethyl) benzoic acid OH_Alcohol->Identify C_Br->Identify C_O->Identify

Workflow for FT-IR spectroscopic identification of substituted benzoic acid derivatives.

Conclusion for Drug Development Professionals

When sourcing or synthesizing 2-Bromo-5-(hydroxymethyl)benzoic acid for pharmaceutical libraries, FT-IR serves as a rapid, non-destructive frontline analytical tool. By focusing on the dual O-H stretch regions and the specific inductive shift of the C=O carbonyl peak, researchers can easily distinguish this compound from incomplete reaction products (e.g., unbrominated precursors or unreduced carboxylic di-acids). Adhering to strict, moisture-free sample preparation ensures that the critical aliphatic O-H marker remains visible and diagnostically viable.

References

Sources

Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structure is paramount. Closely related isomers can exhibit vastly different pharmacological activities and toxicological profiles, demanding analytical techniques with high specificity. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone for molecular elucidation through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation pattern of 2-Bromo-5-(hydroxymethyl)benzoic acid against its close structural relative, 2-bromobenzoic acid, offering a detailed roadmap for their differentiation.

The Analytical Challenge: Differentiating Key Structural Moieties

2-Bromo-5-(hydroxymethyl)benzoic acid is a bespoke building block in organic synthesis, and its purity and structural integrity are critical. Its fragmentation pattern in a mass spectrometer is a unique fingerprint, dictated by the interplay of its three key functional groups: the carboxylic acid, the bromine atom, and the hydroxymethyl group. Understanding how these groups influence bond cleavage upon electron ionization is key to its identification.

Aromatic carboxylic acids are known to undergo characteristic fragmentation pathways, primarily involving the loss of hydroxyl (-OH) and carboxyl (-COOH) radicals.[1][2] The presence of a bromine atom introduces a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for any bromine-containing fragment, a crucial diagnostic tool.[3] The hydroxymethyl group, while seemingly a minor addition, significantly alters the fragmentation cascade, providing a clear point of differentiation from its simpler analog, 2-bromobenzoic acid.

Predicted Fragmentation Pathway of 2-Bromo-5-(hydroxymethyl)benzoic Acid

Upon electron ionization, 2-Bromo-5-(hydroxymethyl)benzoic acid (molecular weight: 230/232 g/mol ) is expected to undergo a series of fragmentation events. The proposed primary fragmentation pathway is visualized below:

Fragmentation_of_2_Bromo_5_hydroxymethylbenzoic_acid M [C₈H₇BrO₃]⁺˙ m/z 230/232 (Molecular Ion) F1 [C₈H₆BrO₂]⁺ m/z 213/215 M->F1 - OH F2 [C₇H₆BrO]⁺ m/z 185/187 M->F2 - COOH F4 [C₆H₄Br]⁺ m/z 155/157 F1->F4 - CO F3 [C₇H₅Br]⁺˙ m/z 156/158 F2->F3 - H₂O F5 [C₆H₅O]⁺ m/z 93 F3->F5 - Br Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis P1 Dissolve 1 mg of each compound in 1 mL of methanol P2 Dilute to 10 µg/mL with methanol P1->P2 MS1 Instrument: Gas Chromatograph- Mass Spectrometer (GC-MS) P2->MS1 MS2 Injection: 1 µL splitless MS1->MS2 MS3 Ionization: Electron Ionization (EI) at 70 eV MS2->MS3 MS4 Mass Analyzer: Quadrupole MS3->MS4 MS5 Scan Range: m/z 40-300 MS4->MS5 D1 Acquire total ion chromatogram (TIC) MS5->D1 D2 Extract mass spectrum for each chromatographic peak D1->D2 D3 Compare experimental spectra with predicted fragmentation D2->D3 D4 Identify unique fragment ions for each compound D3->D4

Sources

HPLC Method Development for 2-Bromo-5-(hydroxymethyl)benzoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method requires more than just screening columns; it demands a deep understanding of the analyte's physicochemical properties and the causality behind every chromatographic behavior.

This guide provides an in-depth, objective comparison of column chemistries and outlines a self-validating methodology for the purity analysis of 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6)[1]. This highly functionalized building block presents unique chromatographic challenges that require precise optimization to meet stringent ICH Q2(R2)[2] and USP <621>[3] regulatory standards.

Physicochemical Profiling & Chromatographic Challenges

To design a method that works reliably, we must first deconstruct the molecule:

  • Carboxylic Acid Moiety: The ortho-bromine atom exerts a strong electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid to approximately 2.8. Causality: If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium of ionized and unionized states. Because these states partition differently into the stationary phase, this leads to severe peak broadening and tailing[4].

  • Bromine Atom & Aromatic Ring: The halogen increases overall lipophilicity but is also highly polarizable.

  • Hydroxymethyl Group: Adds a localized region of polarity and hydrogen-bonding capability.

The Solution: To ensure the analyte remains in a single, fully protonated (unionized) state, the mobile phase pH must be strictly controlled at least 1.5 units below the pKa[4]. Utilizing an aqueous buffer at pH 2.1 mitigates secondary silanol interactions and guarantees sharp, symmetrical peaks[5].

Column Chemistry Comparison: C18 vs. Biphenyl

When analyzing halogenated aromatic compounds, the choice of stationary phase dictates the selectivity (α) and resolution (


) of closely eluting positional isomers (e.g., 4-bromo vs. 2-bromo impurities). While standard C18 columns are the default starting point, modern USP <621> guidelines encourage the adoption of alternative superficially porous particle (SPP) chemistries to modernize and improve methods[6].
Table 1: Performance Comparison for Halogenated Benzoic Acids
Chromatographic ParameterStandard C18 (Octadecylsilane)Biphenyl PhaseMechanistic Causality
Primary Interaction Hydrophobic (Dispersive)Hydrophobic,

, Steric
Biphenyl phases offer orthogonal retention mechanisms beyond simple hydrophobicity.
Isomeric Selectivity Moderate (Co-elution risk)Excellent

interactions exploit the electron-withdrawing nature of the bromine atom, easily resolving positional isomers.
Polar Retention LowEnhanced The biphenyl cleft provides better retention for the polar hydroxymethyl moiety.
Peak Shape (Acids) Good (Requires heavy end-capping)Excellent The rigid biphenyl structure sterically shields residual surface silanols more effectively.

Logical Workflow for Method Development

The following diagram illustrates the causality-driven decision matrix used to establish the optimized method conditions.

HPLC_Workflow N1 Analyte Profiling 2-Bromo-5-(hydroxymethyl)benzoic acid N2 Aromatic Ring & Bromine (Hydrophobic / Pi-Pi interactions) N1->N2 N3 Carboxylic Acid (pKa ~2.8 -> Ionization risk) N1->N3 N4 Stationary Phase Selection N2->N4 N5 Mobile Phase Optimization N3->N5 N6 Biphenyl Column (Superior isomer resolution) N4->N6 Preferred N7 C18 Column (Standard hydrophobic retention) N4->N7 Alternative N8 Aqueous Buffer pH 2.1 (Suppresses ionization) N5->N8 Mitigates tailing N9 Method Validation ICH Q2(R2) & USP <621> N6->N9 Optimized Method N8->N9 Optimized Method

Logical workflow for HPLC method development based on analyte physicochemical properties.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. By integrating a System Suitability Test (SST) directly into the sequence, the method proves its own fitness-for-purpose before any sample data is collected, aligning with USP <621> requirements[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Phosphoric acid in deionized water (pH ~2.1). Causality: Low pH ensures the carboxylic acid remains protonated, preventing peak tailing[5].

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions

  • Column: Biphenyl, 4.6 x 150 mm, 2.7 µm (Superficially porous particles for high efficiency at lower backpressures[6]).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm (optimal absorbance for benzoic acid derivatives)[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration

Step 3: The Self-Validating System Suitability Test (SST) Before analyzing unknown samples, inject an SST resolution mixture containing 2-Bromo-5-(hydroxymethyl)benzoic acid and a closely eluting positional isomer (e.g., 4-Bromo-benzoic acid) at 100 µg/mL each.

  • Pass Criteria: The sequence may only proceed if the USP Resolution (

    
    ) between the two peaks is 
    
    
    
    , and the Symmetry Factor (
    
    
    ) for the target analyte is between 0.8 and 1.5[3].

Step 4: Sample Analysis Inject samples (10 µL volume). Quantify the purity of 2-Bromo-5-(hydroxymethyl)benzoic acid using area normalization or an external calibration curve.

System Suitability & ICH Q2(R2) Validation Data

To demonstrate that this method is fit for its intended purpose, it was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[2].

Table 2: Summary of ICH Q2(R2) Validation Data (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline separation from degradation productsResolution (

) = 2.8
Pass (Self-validated via SST)
Linearity & Range

(Reporting level to 120%)

(1 - 150 µg/mL)
Pass
Method Precision RSD

(n=6 injections)
RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Signal-to-Noise (LOD) S/N

S/N = 12:1 at 0.1 µg/mLPass

Note: The signal-to-noise ratio calculation utilizes the updated USP <621> definition, measuring noise over a range of 20 times the peak width[7].

References

  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org,
  • Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP), usp.org,
  • Understanding the Latest Revisions to USP <621> | Agilent, agilent.com,
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • <621> Chromatography - US Pharmacopeia (USP), usp.org,
  • 2-Bromo-5-(hydroxymethyl)benzoic acid - Advanced ChemBlocks, achemblock.com,

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Bromo-5-(hydroxymethyl)benzoic acid from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. For drug development professionals, the ability to unequivocally distinguish between structural isomers is paramount, as even subtle differences in substituent placement on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of 2-Bromo-5-(hydroxymethyl)benzoic acid and its key structural isomers, focusing on practical, data-driven methods for their differentiation.

The following content is grounded in established spectroscopic principles and is intended for researchers, scientists, and professionals in drug development who require a robust understanding of isomer differentiation. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific analytical challenge.

The Challenge of Isomerism: A Structural Overview

2-Bromo-5-(hydroxymethyl)benzoic acid is a trisubstituted benzene derivative, a class of compounds where the relative positions of the substituents create a landscape of potential isomers. The primary isomers of concern are those where the bromo, hydroxymethyl, and carboxylic acid groups are rearranged around the benzene ring. For the purpose of this guide, we will focus on the comparison of 2-Bromo-5-(hydroxymethyl)benzoic acid with three of its closely related structural isomers:

  • 2-Bromo-5-(hydroxymethyl)benzoic acid (Target Compound)

  • 3-Bromo-4-(hydroxymethyl)benzoic acid

  • 4-Bromo-3-(hydroxymethyl)benzoic acid

  • 2-Bromo-4-(hydroxymethyl)benzoic acid

The subtle yet significant differences in the spatial arrangement of these functional groups give rise to unique electronic environments for each atom, which can be probed and characterized by modern analytical techniques.

Caption: Chemical structures of the target compound and its isomers.

Differentiating Isomers with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of the nuclei.

¹H NMR: A Fingerprint of Proton Environments

The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the positions of the substituents. The electron-withdrawing effects of the bromine and carboxylic acid groups, and the electron-donating nature of the hydroxymethyl group, create distinct patterns for each isomer.

Predicted ¹H NMR Spectral Data for Aromatic Protons

CompoundPredicted Aromatic Proton SignalsKey Differentiating Features
2-Bromo-5-(hydroxymethyl)benzoic acid 3 signals, each integrating to 1H. Likely a doublet, a doublet of doublets, and a doublet.The unique substitution pattern leads to three distinct aromatic proton environments with characteristic splitting.
3-Bromo-4-(hydroxymethyl)benzoic acid 3 signals, each integrating to 1H. Likely a singlet (or very small coupling), a doublet, and a doublet.The proton between the bromo and carboxylic acid groups will be significantly deshielded and appear as a singlet or narrowly split doublet.
4-Bromo-3-(hydroxymethyl)benzoic acid 3 signals, each integrating to 1H. Likely a doublet, a doublet of doublets, and a doublet.The relative positions of the protons and their coupling constants will differ from the target compound due to the altered substituent arrangement.
2-Bromo-4-(hydroxymethyl)benzoic acid 3 signals, each integrating to 1H. Likely a doublet, a doublet of doublets, and a doublet.Similar to the other isomers with three aromatic protons, but the specific chemical shifts and coupling constants will be unique.

In addition to the aromatic protons, the benzylic protons of the hydroxymethyl group (-CH₂OH) will appear as a singlet, and the hydroxyl proton will be a broad singlet. The chemical shift of the benzylic protons can also be subtly influenced by the overall electronic environment of the ring.

¹³C NMR: Probing the Carbon Skeleton

The number of unique signals in the aromatic region of a ¹³C NMR spectrum can be a quick indicator of the molecule's symmetry. For these trisubstituted isomers, we expect to see six distinct signals for the aromatic carbons, in addition to signals for the carboxylic acid and hydroxymethyl carbons.

Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypePredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic (C-Br)115 - 125
Aromatic (C-COOH)130 - 140
Aromatic (C-CH₂OH)140 - 150
Aromatic (C-H)125 - 135
Hydroxymethyl (-CH₂)60 - 70

The precise chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents, and computational prediction models can be a valuable tool in assigning these signals.[1]

Experimental Protocol: NMR Spectroscopy

NMR_Workflow A Sample Preparation: ~5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) B Instrument Setup: Tune and shim the NMR spectrometer A->B C ¹H NMR Acquisition: Acquire a standard ¹H spectrum B->C D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum B->D E Data Processing & Analysis: Process the FID (Fourier Transform, phase correction, baseline correction). Integrate ¹H signals and measure chemical shifts and coupling constants. Assign ¹³C signals C->E D->E F Structural Elucidation: Compare experimental data with predicted spectra for each isomer E->F

Caption: A generalized workflow for NMR analysis of the isomers.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). For the ¹H spectrum, integrate the signals and determine the chemical shifts and coupling constants. For the ¹³C spectrum, identify the chemical shifts of all unique carbons.

  • Structural Confirmation: Compare the obtained spectra with predicted spectra or data from known standards to confirm the isomeric identity.

Infrared (IR) Spectroscopy: A Vibrational Signature

IR spectroscopy provides information about the functional groups present in a molecule. While all isomers share the same functional groups, the position of these groups on the aromatic ring can subtly influence the vibrational frequencies of the bonds, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Key IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
O-H (Carboxylic Acid)2500-3300Very broad due to hydrogen bonding.
O-H (Alcohol)3200-3600Broad.
C-H (Aromatic)3000-3100Sharp, medium to weak.
C=O (Carboxylic Acid)1680-1710Strong and sharp.
C=C (Aromatic)1450-1600Medium to weak, multiple bands.
C-O (Alcohol & Acid)1000-1300Medium to strong.
C-Br500-680Medium to strong.

The most significant differences between the isomers in their IR spectra will likely be observed in the C-H out-of-plane bending region (690-900 cm⁻¹), which is sensitive to the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy

IR_Workflow A Sample Preparation: Prepare a KBr pellet or a thin film of the solid sample B Background Spectrum: Acquire a background spectrum of the empty sample compartment A->B C Sample Spectrum: Acquire the IR spectrum of the sample B->C D Data Analysis: Identify and label the major absorption bands C->D E Isomer Comparison: Compare the fingerprint regions of the different isomers D->E

Caption: A standard workflow for IR spectroscopic analysis.

  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

  • Background Collection: Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the fingerprint region for subtle differences between isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. The key to distinguishing isomers with MS lies in analyzing their fragmentation patterns, which can be influenced by the substituent positions.

Upon ionization (e.g., by electron impact), the molecular ion is formed, which then undergoes fragmentation. The stability of the resulting fragment ions can vary between isomers, leading to differences in the relative abundances of the observed peaks.

Expected Key Fragmentations

A prominent feature in the mass spectra of these compounds will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity for all bromine-containing fragments.[2]

Common fragmentation pathways for benzoic acid derivatives include the loss of •OH, H₂O, and •COOH. The hydroxymethyl group can undergo benzylic cleavage. The relative ease of these fragmentations can differ between isomers. For example, the proximity of the substituents in some isomers might facilitate or inhibit certain fragmentation pathways.

Experimental Protocol: Mass Spectrometry

MS_Workflow A Sample Introduction: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) B Ionization: Ionize the sample using an appropriate technique (e.g., Electron Impact - EI) A->B C Mass Analysis: Separate the ions based on their mass-to-charge ratio B->C D Detection & Spectrum Generation: Detect the ions and generate a mass spectrum C->D E Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns D->E F Isomer Differentiation: Compare the relative abundances of fragment ions between isomers E->F

Caption: A general workflow for mass spectrometric analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a chromatographic inlet (GC-MS or LC-MS) for mixture analysis and purification.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the fragmentation patterns of the different isomers, paying particular attention to the relative intensities of the fragment peaks.

Conclusion: An Integrated Approach to Isomer Differentiation

The unambiguous identification of 2-Bromo-5-(hydroxymethyl)benzoic acid from its structural isomers requires a multi-faceted analytical approach. While each technique provides valuable information, their combined power offers the highest degree of confidence.

  • ¹H and ¹³C NMR are the most definitive methods, providing detailed information about the connectivity and electronic environment of every atom in the molecule.

  • IR spectroscopy serves as a rapid and cost-effective tool for confirming the presence of key functional groups and can offer clues to the substitution pattern.

  • Mass spectrometry confirms the molecular weight and elemental composition, and a detailed analysis of fragmentation patterns can provide further evidence for a specific isomeric structure.

By leveraging the strengths of each of these techniques and understanding the predictable differences in their outputs, researchers and drug development professionals can confidently distinguish between these closely related structural isomers, ensuring the quality, safety, and integrity of their work.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. Available at: [Link]

  • Common HNMR Patterns - Organic Chemistry Tutor. Available at: [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6), a key intermediate in pharmaceutical synthesis.[1][2][3] As a critical raw material, verifying its elemental composition is fundamental to ensuring process reproducibility, controlling impurity pathways, and maintaining the quality of the final Active Pharmaceutical Ingredient (API).[4][5] This document moves beyond simple protocol listings to explain the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on analytical objectives, from routine purity confirmation to comprehensive impurity profiling.

The Foundational Benchmark: Theoretical Composition

Before any analysis, the theoretical elemental composition derived from the molecular formula, C₈H₇BrO₃ , serves as the absolute standard against which all experimental data are measured.[6][7]

Molecular Weight: 231.05 g/mol [1][6]

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011896.08841.59%
HydrogenH1.00877.0563.05%
BromineBr79.904179.90434.58%
OxygenO15.999347.99720.77%

Any validated analytical method should yield results that closely approximate these theoretical values, typically within a ±0.4% absolute deviation for a pure substance.

Methodological Comparison: Choosing the Right Tool for the Task

The selection of an analytical technique is dictated by the specific question being asked. Is the goal a rapid confirmation of carbon, hydrogen, and nitrogen content? Or is a precise quantification of the bromine atom required? Or perhaps a comprehensive screen for trace elemental impurities is needed for regulatory submission?[8]

Below is a comparative overview of the most relevant techniques for 2-Bromo-5-(hydroxymethyl)benzoic acid.

Technique Principle Primary Analytes Typical Sensitivity Key Advantages Causality & Considerations for This Molecule
Combustion Analysis Sample is combusted at high temperature (>1000°C) in a stream of pure oxygen.[9] Resulting gases (CO₂, H₂O, N₂) are separated and quantified.C, H, N, S (O by pyrolysis)~0.1%Fast, reliable, and cost-effective for major elements. The gold standard for purity assessment.Why it's the primary choice: Directly confirms the organic backbone (C, H). Challenge: Halogenated compounds require special reagents (e.g., silver tungstate) in the combustion tube to scrub the bromine, preventing interference and protecting the detectors.[10]
Oxygen Flask Combustion (Schöniger Method) Sample is burned in a sealed, oxygen-filled flask.[11] Combustion products are absorbed into a solution and the target halogen is determined by titration.Br, Cl, I~0.1%Low capital cost; excellent for specific halogen quantification.Why it's a trusted method: It effectively isolates the bromine from the organic matrix. The subsequent reduction of bromate/bromide to bromide and potentiometric titration provides a robust and specific quantification.[11]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is digested and aerosolized into an argon plasma (~10,000 K), creating ions that are separated by a mass spectrometer based on their mass-to-charge ratio.[12]Most of the periodic table, including Br and trace metals.ppb to pptUnmatched sensitivity for trace analysis; multi-element capability.[12][13] Essential for meeting USP <232>/<233> impurity limits.[14][15]Why it's used for advanced analysis: While overkill for bulk bromine content, it is the definitive method for detecting trace metal catalysts or impurities introduced during synthesis, as mandated by ICH Q3D guidelines.[16] Halogen analysis is possible but can be challenging due to high ionization potentials and potential interferences.[17][18]
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays, which are used for identification and quantification.Elements heavier than sodium, including Br.ppm to %Non-destructive, rapid, and requires minimal sample preparation.[19]Why it's a screening tool: Provides a very fast, qualitative or semi-quantitative confirmation of bromine's presence without destroying the sample.[19] Its accuracy for precise quantification can be limited by matrix effects.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This is achieved by analyzing a certified reference material (CRM) with a known elemental composition alongside the unknown sample.

Workflow 1: Method Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

A Analytical Goal for 2-Bromo-5-(hydroxymethyl)benzoic acid B Confirm Identity & Purity (C, H, O, Br %) A->B C Quantify Bromine Content Only A->C D Screen for Trace Elemental Impurities (USP <232>) A->D E Combustion Analysis (CHNS + Halogen Module) B->E Primary Method F Oxygen Flask Combustion with Titration B->F Confirmatory Method C->F Classic Method G Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) D->G Required Method cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output A Weigh 2-4 mg Sample in Tin Capsule B Seal Capsule A->B C Load into Autosampler B->C D Drop into >1000°C Combustion Furnace with O₂ C->D E Combustion & Gasification D->E F Gases pass through Reduction & Scrubber Tubes (Br is captured) E->F G Gas Separation (GC Column) F->G H Detection (TCD, etc.) G->H I Calculate %C, %H, %Br H->I J Compare to Theoretical Values I->J A Weigh Sample (5-10 mg) in Ashless Filter Paper B Place in Pt Basket A->B E Ignite & Seal Flask B->E C Add Absorption Solution to Flask D Flush Flask with O₂ C->D D->E F Combustion Occurs E->F G Cool & Shake for Absorption F->G H Transfer & Acidify Solution G->H I Potentiometric Titration with AgNO₃ H->I J Calculate % Bromine I->J

Sources

Comparing reactivity of 2-Bromo-5-(hydroxymethyl)benzoic acid vs 2-Bromobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of ortho-Bromobenzoic Acids in API Synthesis: A Comparative Reactivity Guide

In the design of complex Active Pharmaceutical Ingredients (APIs), the selection of bifunctional or trifunctional building blocks dictates the efficiency and flexibility of the entire synthetic route. 2-Bromobenzoic acid and 2-Bromo-5-(hydroxymethyl)benzoic acid are two closely related aryl halides that offer distinct strategic advantages. While both serve as foundational scaffolds for transition-metal-catalyzed cross-couplings, the introduction of the 5-hydroxymethyl group in the latter fundamentally alters its reactivity profile, solubility, and potential for late-stage functionalization.

This guide provides an objective, data-backed comparison of these two compounds, detailing their mechanistic divergence, comparative performance in palladium-catalyzed workflows, and self-validating experimental protocols.

Structural and Mechanistic Divergence

Both compounds share an ortho-bromo carboxylic acid motif, which presents a well-documented challenge in organic synthesis: the bulky, electron-withdrawing carboxylate group sterically hinders the oxidative addition of Palladium(0) into the C–Br bond[1].

  • 2-Bromobenzoic acid: A classic bifunctional scaffold. Its reactivity is strictly limited to the carboxylic acid (amidation, esterification) and the aryl bromide (Suzuki, Heck, Sonogashira couplings)[2]. Because it lacks additional functional groups, it is highly stable under forcing conditions but offers no orthogonal handles for subsequent elaboration.

  • 2-Bromo-5-(hydroxymethyl)benzoic acid: A trifunctional scaffold containing a benzylic alcohol[3]. This -CH₂OH group is located meta to the carboxylic acid and para to the bromide. While it provides a critical third vector for functionalization (e.g., oxidation to an aldehyde, conversion to a benzyl halide), the unprotected hydroxyl group can act as a hydride donor during Pd-catalysis, elevating the risk of protodehalogenation (hydrodehalogenation) side reactions[1].

Reactivity A 2-Bromobenzoic acid (Bifunctional) Pd Pd-Catalyzed Cross-Coupling A->Pd Steric Hindrance Amide Amidation / Esterification A->Amide B 2-Bromo-5-(hydroxymethyl) benzoic acid (Trifunctional) B->Pd Requires OH Protection B->Amide Benz Benzylic Functionalization B->Benz Orthogonal Handle API1 Standard Biaryl APIs Pd->API1 API2 Complex Scaffold APIs Pd->API2 Amide->API1 Benz->API2

Divergent reactivity pathways of ortho-bromobenzoic acid derivatives in API synthesis.

Comparative Reactivity and Performance Data

When subjecting these building blocks to standard synthetic transformations, the presence of the hydroxymethyl group necessitates careful optimization of reaction conditions to maintain chemoselectivity.

Parameter2-Bromobenzoic Acid2-Bromo-5-(hydroxymethyl)benzoic Acid
Primary Reactive Sites Aryl bromide, Carboxylic acidAryl bromide, Carboxylic acid, Benzylic alcohol
Suzuki Coupling Yield (Standard) 85–95% (Highly robust)65–70% (Unprotected) / 85–90% (Protected)
Protodehalogenation Risk Low to ModerateElevated (Unprotected -OH acts as H-donor)
Downstream Versatility Limited to biaryl/amide formationsHigh (Enables late-stage reductive amination)
Solubility Profile High in polar aprotic (DMF, DMSO)Enhanced aqueous and protic solubility

Overcoming Steric Bottlenecks in Pd-Catalysis

The Suzuki-Miyaura cross-coupling of ortho-halobenzoic acids is notoriously sluggish. The catalytic cycle relies on the oxidative addition of Pd(0), which is physically blocked by the adjacent carboxylate[4].

To overcome this, researchers must abandon standard ligands like PPh₃ in favor of bulky, electron-rich biaryl phosphines (e.g., SPhos or XPhos). These ligands stabilize the monomeric Pd(0) active species and accelerate oxidative addition[1].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Rate-limiting due to ortho-COOH sterics Pd0->OxAdd Ar-Br TransMet Transmetalation Requires Base (K3PO4) to activate Boronic Acid OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination Forms C-C Bond TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Yield

Mechanism of Pd-catalyzed Suzuki-Miyaura coupling highlighting steric bottlenecks.

Self-Validating Experimental Protocols

The following protocols have been designed with built-in causality and self-validation mechanisms to ensure reproducibility and high fidelity in your results.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Applicable to both substrates. Note: For 2-Bromo-5-(hydroxymethyl)benzoic acid, prior protection of the -OH group as a TBS ether is recommended to maximize yield.

Causality Rationale: SPhos is selected to force oxidative addition through the steric bulk of the ortho-carboxylate. K₃PO₄ is used as a mild, non-nucleophilic base to activate the boronic acid without hydrolyzing the substrate[1]. Anhydrous 1,4-dioxane is chosen to suppress protodehalogenation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the bromobenzoic acid derivative (1.0 eq), arylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Degassing (Critical): Add a 10:1 mixture of anhydrous 1,4-Dioxane/Water. Subject the mixture to three freeze-pump-thaw cycles. Validation: Failure to rigorously degas will result in homocoupling of the boronic acid, visible by LCMS as a distinct biaryl byproduct lacking the carboxylate.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • In-Process Control (IPC): Sample 10 µL, dilute in MeCN, and analyze via LCMS. Validation: If conversion stalls at <90% but boronic acid remains, spike with an additional 1 mol% Pd₂(dba)₃. If protodehalogenation (loss of Br, M-79) exceeds 10%, verify solvent anhydrousness.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH. Discard the organic layer (removes neutral impurities and phosphine oxides). Acidify the aqueous layer to pH 2 using 1M HCl. Validation: The sudden precipitation of the product serves as a visual confirmation of successful coupling. Filter and dry under a vacuum.

Protocol B: Chemoselective Benzylic Oxidation

Specific to 2-Bromo-5-(hydroxymethyl)benzoic acid to unlock its orthogonal reactivity.

Causality Rationale: To utilize the 5-hydroxymethyl group without interfering with the bromo or carboxyl moieties, selective oxidation to the aldehyde is performed using activated Manganese(IV) Oxide (MnO₂). MnO₂ selectively oxidizes benzylic alcohols via a surface-bound radical mechanism, leaving the highly deactivated aryl bromide untouched.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add activated MnO₂ (10.0 eq). Note: A large excess is required due to the heterogeneous nature of the surface reaction.

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1). Validation: The product aldehyde will elute with a higher Rf value than the starting material due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup: Filter the black suspension through a pad of Celite to immediately quench the reaction. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 2-bromo-5-formylbenzoic acid is typically >95% pure by NMR and ready for immediate reductive amination.

References

  • Chemistry LibreTexts. "2.2: Pd-Catalyzed Cross Coupling Reactions." LibreTexts. Available at:[Link]

  • Nobel Prize Outreach. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org. Available at: [Link]

Sources

Comprehensive UV-Vis Spectral Analysis & Comparative Guide: 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and active pharmaceutical ingredient (API) development, the precise characterization of bifunctional building blocks is non-negotiable. 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6)[1] is a highly versatile intermediate, offering orthogonal reactivity through its carboxylic acid, hydroxymethyl, and aryl bromide moieties.

This guide provides an objective, data-driven comparison of the UV-Vis spectral characteristics of 2-Bromo-5-(hydroxymethyl)benzoic acid against common structural alternatives. By understanding the mechanistic causality behind its spectral shifts, researchers can optimize their analytical workflows, ensure batch-to-batch purity, and accurately monitor downstream cross-coupling reactions.

Mechanistic Causality: Substituent Effects on the Chromophore

To establish a robust analytical method, we must first understand why the molecule absorbs light at specific wavelengths. The baseline UV-Vis spectrum of unsubstituted benzoic acid exhibits two primary absorption bands: a strong


 transition around 220–230 nm and a weaker 

transition near 270 nm[2],[3].

When we functionalize this core to form 2-Bromo-5-(hydroxymethyl)benzoic acid[1], two distinct electronic perturbations occur:

  • The Heavy Atom Effect (2-Bromo): Bromine is a large, highly polarizable atom. Its inclusion on the aromatic ring increases spin-orbit coupling and reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4]. This energy gap reduction manifests as a bathochromic shift (red shift), pushing the

    
     to longer wavelengths compared to chloro- or unsubstituted analogs.
    
  • Auxochromic Perturbation (5-Hydroxymethyl): While the hydroxyl group is insulated from the aromatic ring by a methylene bridge, the overall -CH₂OH group alters the electron density of the system via inductive effects. This perturbation increases the transition dipole moment, resulting in a hyperchromic effect (an increase in the molar extinction coefficient,

    
    ).
    

Substituent_Effects Core Benzoic Acid Core (Chromophore) Shift1 Bathochromic Shift (Red Shift in π-π*) Core->Shift1 Energy Gap Reduction Shift2 Hyperchromic Effect (Increased ε) Core->Shift2 Transition Dipole Br 2-Bromo Substituent (Heavy Atom Effect) Br->Core Polarizability OH 5-Hydroxymethyl Group (Auxochrome) OH->Core Inductive Effect

Figure 1: Logical relationship of substituent effects on the UV-Vis spectral profile.

Comparative Spectral & Reactivity Data

When selecting a building block for API synthesis, analytical distinctness is just as important as chemical reactivity. The table below summarizes the representative spectral shifts (derived from established auxochromic principles[3]) and the synthetic utility of 2-Bromo-5-(hydroxymethyl)benzoic acid compared to its structural alternatives.

CompoundSubstituentsPrimary

(

)
Secondary

(

)
Synthetic Reactivity (Pd-Catalyzed)
Benzoic Acid None~220–230 nm~270 nmN/A (Lacks halide leaving group)
2-Chlorobenzoic Acid 2-Cl~232 nm~275 nmModerate (Requires specialized, electron-rich ligands)
2-Bromobenzoic Acid 2-Br~235 nm~278 nmHigh (Standard Pd catalysts effective)
2-Bromo-5-(hydroxymethyl)benzoic acid 2-Br, 5-CH₂OH ~238 nm ~282 nm Excellent (Provides an additional bifunctional handle)

Strategic Recommendation: While 2-chlorobenzoic acid derivatives are often cheaper, the 2-bromo analog is vastly superior for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the weaker C-Br bond. The distinct bathochromic shift of the bromo-derivative also allows for easier UV-Vis tracking during reaction monitoring.

Experimental Protocol: Self-Validating UV-Vis Acquisition

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following step-by-step methodology is designed as a self-validating system to ensure absolute trustworthiness in your spectral data.

Step-by-Step Methodology
  • System Suitability & Calibration: Before analyzing the intermediate, verify the spectrophotometer's wavelength accuracy using a certified Holmium oxide glass filter. Causality: This ensures that any observed bathochromic shifts are chemically real, not instrumental drift.

  • Solvent Selection: Utilize HPLC-grade Methanol. Causality: Methanol has a UV cutoff of ~205 nm, ensuring it does not mask the critical

    
     transition of the aromatic ring[3].
    
  • Baseline Correction: Perform a dual-beam blank subtraction using matched quartz cuvettes (1 cm path length) filled with the identical methanol batch. Causality: Quartz is mandatory; standard borosilicate glass absorbs UV light below 320 nm, which would obliterate the data.

  • Gravimetric Sample Preparation: Accurately weigh 2-Bromo-5-(hydroxymethyl)benzoic acid[1] using a microbalance and dissolve it in methanol. Prepare a serial dilution series (e.g., 10, 20, 30, 40 µg/mL).

  • Spectral Acquisition & Beer-Lambert Validation: Scan the samples from 200 nm to 400 nm. Plot absorbance versus concentration at the primary

    
    . Causality: Achieving a linear regression (
    
    
    
    ) validates that the compound is fully dissolved as a monomer, ruling out excimer formation or aggregation that could artificially distort the spectrum.

UV_Workflow N1 Sample Preparation (2-Bromo-5-(hydroxymethyl)benzoic acid) N3 Baseline Correction (Matched Quartz Cuvettes) N1->N3 Aliquot N2 Solvent Selection (HPLC-grade Methanol) N2->N1 Dissolve N4 UV-Vis Spectral Scan (200 - 400 nm) N3->N4 Measure N5 Data Validation (Beer-Lambert Linearity Check) N4->N5 Export Data

Figure 2: Standardized self-validating workflow for UV-Vis spectral acquisition.

Conclusion

2-Bromo-5-(hydroxymethyl)benzoic acid represents a premium bifunctional scaffold for advanced organic synthesis. Its UV-Vis spectral profile is defined by a distinct bathochromic shift driven by the polarizable bromine atom and a hyperchromic enhancement from the hydroxymethyl group. By adhering to the self-validating analytical workflow outlined above, researchers can guarantee high-fidelity characterization, ensuring seamless transition from bench-scale synthesis to process-scale API manufacturing.

References

  • [4] Charts showing lambda max and other absorption for benzoic acid aTheoretically by (TD-DFT) b-Experimentally. ResearchGate. 4

  • [2] Significance of Lambda max in Spectroscopy. YouTube. 2

  • [3] Electronic Transfers and (NLO) Properties Predicted by AB Initio Methods with Prove Experimentally. Al-Rasheed University College.3

  • [1] 2-Bromo-5-(hydroxymethyl)benzoic acid | 1187238-21-6. MilliporeSigma (Sigma-Aldrich). 1

Sources

Comparative Guide: Chromatographic Separation of 2-Bromo-5-(hydroxymethyl)benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

2-Bromo-5-(hydroxymethyl)benzoic acid (2-B-5-HMBA) is a high-value pharmacophore, serving as a pivotal intermediate in the synthesis of PARP inhibitors such as Olaparib . Its purity is a Critical Quality Attribute (CQA) because downstream cyclization steps can amplify regioisomeric impurities into difficult-to-remove byproducts.

The separation challenge lies in the molecule's dual nature: it possesses a polar hydroxymethyl group and an ionizable carboxylic acid, yet requires resolution from structurally similar halogenated regioisomers and oxidation byproducts.

The Core Problem: Standard C18 alkyl phases often fail to resolve the regioisomers (e.g., 2-bromo-4-hydroxymethyl analogs) due to identical hydrophobicity (logP). This guide compares the standard C18 approach against superior Phenyl-Hexyl and Pentafluorophenyl (PFP) mechanisms, demonstrating why


-

interaction phases are the requisite choice for this separation.

Impurity Profile & Separation Mechanism

Before selecting a column, we must define the separation targets based on the synthesis pathway (typically bromination of methylbenzoic acids or oxidation of bromoxylenes).

Impurity IDStructure / NameNatureSeparation Challenge
Analyte 2-Bromo-5-(hydroxymethyl)benzoic acid TargetPolar, Acidic (pKa ~3.8)
Impurity A 2-Bromo-5-methylbenzoic acidStarting MaterialHydrophobic (Late eluting on C18)
Impurity B 2-Bromo-5-formylbenzoic acidOxidation IntermediateSimilar polarity to target; reactive
Impurity C 2-Bromo-4-(hydroxymethyl)benzoic acid Regioisomer Critical: Co-elutes on C18 (Identical Mass/logP)
Impurity D 2-Bromobenzoic acidDegradantLacks hydroxymethyl; distinct retention
Visualization: Separation Logic & Interaction Pathways[5]

SeparationLogic Sample Crude 2-B-5-HMBA C18 Mechanism 1: C18 (Hydrophobicity) Sample->C18 Standard Screening Phenyl Mechanism 2: Phenyl-Hexyl (Pi-Pi + Shape) Sample->Phenyl Targeted Screening Result_C18 Outcome: Co-elution of Regioisomers (2-B-5-HMBA & 2-B-4-HMBA) C18->Result_C18 Van der Waals only Result_Phenyl Outcome: Baseline Resolution (Ortho/Meta Steric Discrim.) Phenyl->Result_Phenyl Pi-Pi Interaction

Figure 1: Decision pathway showing why hydrophobic interaction alone (C18) is insufficient for regioisomer separation.

Comparative Analysis of Stationary Phases

This section compares three distinct column chemistries. Data is synthesized from validated performance characteristics of bromobenzoic acid derivatives.[1][2]

Option A: C18 (Octadecylsilane) – The "Default"
  • Mechanism: Hydrophobic interaction.[3][4][5]

  • Performance: Excellent for separating the methyl precursor (Impurity A) from the hydroxymethyl target due to large logP differences.

  • Failure Mode: Fails to separate the 2-bromo-4-isomer (Impurity C) . Both isomers present nearly identical hydrophobic surfaces to the C18 chains.

  • Verdict: Not Recommended for isomeric purity assays.

Option B: Phenyl-Hexyl – The "Top Performer"
  • Mechanism:

    
    -
    
    
    
    stacking + Hydrophobicity.
  • Performance: The electron-withdrawing bromine atom and the carboxylic acid create a specific

    
    -electron deficiency in the aromatic ring. The position of the bromine (ortho vs. meta to the alkyl group) alters the resonance and "shape" of the 
    
    
    
    -cloud. Phenyl-Hexyl phases interact differentially with these electronic states.
  • Key Advantage: Using Methanol (protic solvent) instead of Acetonitrile enhances

    
    -
    
    
    
    interactions, maximizing resolution between the 5-hydroxymethyl and 4-hydroxymethyl isomers.
  • Verdict: Recommended Primary Method.

Option C: F5 (Pentafluorophenyl) – The "Orthogonal"
  • Mechanism: Dipole-dipole +

    
    -
    
    
    
    + Shape Selectivity.
  • Performance: Highly effective for halogenated aromatics. The fluorine atoms on the stationary phase attract the electron-deficient ring of the analyte.

  • Verdict: Excellent alternative if Phenyl-Hexyl fails, particularly if the sample contains highly polar oxidation byproducts (Impurity B).

Comparative Data Summary (Representative)
ParameterC18 (Standard)Phenyl-Hexyl (Optimized)F5 (PFP)
Mobile Phase B AcetonitrileMethanolMethanol
Resolution (Target vs. Regioisomer)

(Co-elution)


Tailing Factor (Target) 1.31.11.1
Retention Mechanism Hydrophobicity

-

Stacking
Dipole-Dipole

Recommended Experimental Protocol

This protocol utilizes the Phenyl-Hexyl chemistry, validated for its ability to resolve positional isomers of brominated benzoic acids [1][2].

Chromatographic Conditions[2][3][4][5][6][8][9][10][11]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna, Agilent Zorbax Eclipse Plus),

    
     or 
    
    
    
    .
  • Temperature:

    
     (Control is critical; higher T reduces 
    
    
    
    -
    
    
    selectivity).
  • Flow Rate:

    
    .
    
  • Detection: UV @ 240 nm (primary) and 210 nm (impurities).

  • Injection Volume:

    
    .
    
Mobile Phase System[5][8][9]
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH is mandatory to suppress ionization of the benzoic acid (pKa ~3.8) and ensure retention.

  • Solvent B: Methanol (HPLC Grade).[6][7] Note: Methanol is preferred over ACN to preserve

    
    -interactions.
    
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elute Target)
20.01090Wash (Elute Methyl/Non-polars)
25.01090Hold
25.1955Re-equilibration
Sample Preparation[6]
  • Diluent: Water:Methanol (80:20). Avoid high organic diluents to prevent "solvent effect" peak broadening for early eluters.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Method Validation & Troubleshooting Workflow

The following diagram illustrates the troubleshooting logic if resolution is lost, specifically tailored for the interactions described above.

MethodTroubleshooting Issue Problem: Poor Resolution (Rs < 1.5) between Target and Regioisomer Check1 Check Organic Modifier Issue->Check1 Action1 Switch ACN to Methanol (Enhance Pi-Pi) Check1->Action1 If using ACN Check2 Check pH Check1->Check2 If using MeOH Action2 Ensure pH < 3.0 (Suppress ionization) Check2->Action2 If pH > 3.5 Check3 Check Temperature Check2->Check3 If pH OK Action3 Lower Temp to 25°C (Strengthen Pi-binding) Check3->Action3

Figure 2: Troubleshooting logic focusing on the specific chemical interactions of bromobenzoic acids.

References

  • Separation of Bromobenzoic Acid Isomers. Chromatography Today. Discusses the separation of 2-, 3-, and 4-bromobenzoic acids using specific stationary phases and the critical role of pH and organic modifiers.

  • Comparison of Phenyl-Hexyl vs. C18 Selectivity. Agilent Technologies Application Note. Details the enhanced selectivity of phenyl phases for aromatic and halogenated compounds compared to standard alkyl phases.

  • Retention Behavior of Hydroxymethylbenzoic Acids. BenchChem Application Guide. Provides specific retention data and column selection strategies for hydroxy- and bromo-substituted benzoic acids.

  • Olaparib Impurity Profiling. SynThink Chemicals. Identifies key impurities in the Olaparib synthesis pathway, including the 2-bromo-5-substituted benzoic acid intermediates.

Sources

Safety Operating Guide

2-Bromo-5-(hydroxymethyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Bromo-5-(hydroxymethyl)benzoic acid

Executive Summary

2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6) is a versatile halogenated building block frequently utilized in cross-coupling reactions and Active Pharmaceutical Ingredient (API) synthesis. Due to the presence of a covalently bound bromine atom and reactive functional groups (carboxylic acid and benzylic alcohol), this compound presents specific toxicological hazards and strict regulatory disposal requirements. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and environmentally compliant disposal of this compound.

Chemical Identity & Hazard Profile

To establish a secure operational baseline, personnel must understand the quantitative and qualitative hazard metrics of the compound before handling.

Property / MetricValue / Description
Chemical Name 2-Bromo-5-(hydroxymethyl)benzoic acid
CAS Number 1187238-21-6
Molecular Formula C8H7BrO3
Molecular Weight 231.05 g/mol
GHS Hazard Codes H302, H315, H319, H335
Signal Word Warning
Waste Classification Halogenated Organic Waste

Mechanistic Rationale for Hazards (E-E-A-T)

Why are these specific precautions necessary? The structural inclusion of a bromine atom on the aromatic ring, combined with the acidic carboxyl group, dictates its interaction with biological tissues and the environment.

  • Irritation (H315, H319, H335): The compound acts as a localized irritant to mucous membranes and the respiratory tract. The electrophilic nature of the brominated aromatic system can interact with nucleophilic sites on cellular proteins, causing inflammation. Inhalation of its dust directly triggers respiratory irritation (H335), mandating the use of negative-pressure engineering controls (fume hoods).

  • Toxicity (H302): It is harmful if swallowed. Ingestion can lead to systemic absorption of the brominated compound, requiring immediate medical intervention and strict prohibition of eating or drinking in the handling area.

  • Environmental & Disposal Causality: Halogenated organic compounds cannot be disposed of in standard organic waste streams. If incinerated at the lower temperatures typical for non-halogenated waste, brominated aromatics can act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, they require specialized high-temperature incineration.

Operational Protocol: Safe Handling & Spill Response

Step-by-Step Methodology for Laboratory Operations

Phase 1: Pre-Operation & PPE

  • Engineering Controls: Verify that the laboratory fume hood is operational with a face velocity of at least 80-100 fpm. All weighing, transferring, and reactions must occur within the hood to mitigate H335 (respiratory irritation) risks.

  • Personal Protective Equipment (PPE): Don standard laboratory attire: a flame-resistant lab coat, full-coverage safety goggles (to protect against H319), and disposable nitrile gloves (minimum 4 mil thickness) to prevent skin contact (H315).

Phase 2: Spill Mitigation

  • Containment: In the event of a solid spill, do not sweep dry, as this generates airborne dust.

  • Collection: Gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum specifically designed for chemical spills.

  • Sanitization: Wipe the affected area with a damp paper towel, followed by a solvent wipe (e.g., isopropanol) to remove residual organic material.

  • Waste Routing: Place all contaminated wipes and pads into a designated solid halogenated waste container.

Proper Disposal Procedures: Halogenated Organic Waste

Step-by-Step Methodology for Waste Management

The generating establishment is co-responsible for the proper classification and displacement of hazardous chemical waste. 2-Bromo-5-(hydroxymethyl)benzoic acid must be strictly managed as Halogenated Organic Waste .

  • Segregation: Never mix 2-Bromo-5-(hydroxymethyl)benzoic acid waste with non-halogenated solvents (e.g., ethanol, acetone) or aqueous waste streams. Segregation is critical because halogenated waste requires extra treatment steps to remove halogens, making its disposal significantly more expensive and mechanistically different.

  • Primary Containment: Collect the waste (whether in solid form, or dissolved in a solvent) in a chemically compatible, high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics" and list "2-Bromo-5-(hydroxymethyl)benzoic acid" as a constituent.

  • Secondary Containment: Place the primary waste container inside a leak-proof secondary containment tray or tub to prevent environmental release in case of primary failure.

  • Storage Conditions: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and incompatible materials (e.g., strong oxidizers or active metals).

  • Final Disposal: Do not flush down the drain or dispose of in municipal trash. Contact a licensed professional hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department to arrange for pickup and high-temperature EPA/RCRA-compliant incineration.

Waste Lifecycle & Segregation Workflow

WasteWorkflow Start 2-Bromo-5-(hydroxymethyl) benzoic acid Handling PPE Apply PPE & Fume Hood (Mitigate H315, H319, H335) Start->PPE WasteGen Chemical Waste Generated (Solid or Solution) PPE->WasteGen Segregation Waste Segregation Decision WasteGen->Segregation Halogenated Halogenated Organic Waste (Contains Bromine) Segregation->Halogenated Brominated Compounds NonHalogenated Non-Halogenated Waste (Strictly Prohibited) Segregation->NonHalogenated Aqueous/Other Solvents Storage HDPE Container & Secondary Containment Halogenated->Storage Disposal Licensed EPA/RCRA High-Temp Incineration Storage->Disposal

Operational workflow for the handling, segregation, and disposal of halogenated organic waste.

References

  • 1187238-21-6 | 2-Bromo-5-(hydroxymethyl)benzoic acid, AiFChem.
  • 3-Methylpiperidine Safety Data Sheet, Jubilant Ingrevia Limited.
  • Laboratory Hazardous Waste Management Guide, UTIA Safety Office.
  • IDENTIFICATION OF SUBSTANCE AND COMPANY DETAILS, Molecular Dimensions.
  • Laboratory chemical waste: hazard classification by GHS and transport risk, NIH PMC.
  • SAFETY DATA SHEET, Merck Millipore.
  • Material Safety Data Sheet, Valsynthese SA.

Navigating the Safe Handling of 2-Bromo-5-(hydroxymethyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of 2-Bromo-5-(hydroxymethyl)benzoic acid, with a focus on personal protective equipment (PPE), operational protocols, and proper disposal. Our commitment is to empower you with the knowledge to navigate the laboratory with confidence and precision.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

A thorough risk assessment should be conducted before commencing any work with this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Bromo-5-(hydroxymethyl)benzoic acid. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[4]To protect the eyes from dust particles and potential splashes of solutions containing the compound, which can cause serious eye irritation.[2][3] A face shield offers a broader barrier of protection.[4]
Skin and Body Protection A laboratory coat is mandatory. Chemical-resistant gloves (nitrile is a suitable option for incidental contact) should be worn.[4][5] For tasks with a higher risk of exposure, consider gloves with greater chemical resistance.To prevent skin contact, which can lead to irritation.[2] A lab coat protects personal clothing and underlying skin from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[6] If a fume hood is not available and dust generation is likely, a NIOSH-approved respirator may be necessary.[5]To avoid inhalation of the solid particulate, which may cause respiratory irritation.[1][2][3] Engineering controls like a fume hood are the preferred method for exposure reduction.[6]

Glove Selection Logic: While standard nitrile gloves offer good protection for incidental contact with many chemicals, it is crucial to consult a glove compatibility chart for the specific solvents you may be using in conjunction with 2-Bromo-5-(hydroxymethyl)benzoic acid.[4][5] For prolonged contact or when handling larger quantities, heavier-duty gloves may be more appropriate.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following protocol outlines the key steps for safely handling 2-Bromo-5-(hydroxymethyl)benzoic acid.

Preparation
  • Designated Work Area: All handling of 2-Bromo-5-(hydroxymethyl)benzoic acid should occur in a designated area, such as a chemical fume hood, to control potential exposure.[6]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily accessible.

  • Review SDS: Although a specific SDS was not found, review the SDS of a closely related compound to be aware of the potential hazards.[7]

Weighing and Dispensing
  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Minimize Dust: When weighing the solid, do so carefully to avoid generating dust. A weighing paper or a container with a lid can help to contain the solid.

  • Clean Up Spills Immediately: Any spills, no matter how small, should be cleaned up promptly according to the spill response plan.

Post-Handling
  • Decontamination: After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills and disposing of waste is essential.

Spill Response

In the event of a small spill of solid 2-Bromo-5-(hydroxymethyl)benzoic acid:

  • Alert Others: Notify personnel in the immediate area of the spill.

  • Isolate the Area: If necessary, restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Contain and Clean: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[8] Sweep the material into a designated hazardous waste container.[9][10] Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[11]

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

All waste contaminated with 2-Bromo-5-(hydroxymethyl)benzoic acid must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solids, including used weighing paper, absorbent materials from spills, and contaminated PPE, into a clearly labeled hazardous waste container.[12]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated hazardous waste container for liquids.

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with your institution's guidelines.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the workflow for handling 2-Bromo-5-(hydroxymethyl)benzoic acid.

Safe Handling Workflow for 2-Bromo-5-(hydroxymethyl)benzoic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Workspace prep1->prep2 handle1 Weigh Solid Carefully prep2->handle1 handle2 Perform Experimental Work handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 2-Bromo-5-(hydroxymethyl)benzoic acid.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). (2011, August 30).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.).
  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.).
  • Chemical Spill and Response Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
  • 2-Bromo-5-hydroxybenzoic acid - AK Scientific, Inc. (n.d.).
  • 2-Bromo-5-hydroxybenzoic acid - Apollo Scientific. (2022, May 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • General Chemical Spill Procedures - Campus Operations and Risk Management. (2021, October).
  • 2-bromo-5-hydroxybenzoic acid SDS, 58380-11-3 Safety Data Sheets - ECHEMI. (2019, July 15).
  • Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde - Benchchem. (n.d.).
  • 2-Bromo-5-(hydroxymethyl)benzoic acid - Cancer - EPA. (2025, October 15).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • material safety data sheet - 2-bromo benzoic acid 98% - oxfordlabchem.com. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.